molecular formula C9H15NO3 B1321742 Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate CAS No. 59857-84-0

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Cat. No.: B1321742
CAS No.: 59857-84-0
M. Wt: 185.22 g/mol
InChI Key: VEDZQKXBBVWZHO-UHFFFAOYSA-N
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Description

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDZQKXBBVWZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606291
Record name Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59857-84-0
Record name Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis, which proceeds via a Michael addition and subsequent cyclization, is detailed below with experimental protocols, quantitative data, and a logical workflow diagram.

Core Synthesis Pathway: Aza-Michael Addition and Lactamization

The most direct and commonly employed method for the synthesis of this compound involves the reaction of a dialkyl itaconate, specifically dimethyl itaconate, with isopropylamine. This reaction is a classic example of an aza-Michael addition followed by an intramolecular amidation to form the stable five-membered lactam ring.

The reaction mechanism is initiated by the nucleophilic attack of the isopropylamine on one of the activated double bonds of the dimethyl itaconate. This is followed by a spontaneous intramolecular cyclization, where the newly formed secondary amine attacks one of the ester groups, leading to the elimination of methanol and the formation of the pyrrolidinone ring.

Synthesis_Pathway Dimethyl_Itaconate Dimethyl Itaconate Reaction Aza-Michael Addition & Lactamization Dimethyl_Itaconate->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Product This compound Reaction->Product

Figure 1: Synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterValue
Reactants
Dimethyl Itaconate1.0 molar equivalent
Isopropylamine1.0 - 1.2 molar equivalents
Solvent Diethyl ether or Methanol
Reaction Time 2 - 6 hours
Reaction Temperature Room temperature to reflux
Yield Typically moderate to high (60-85%)
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Dimethyl itaconate

  • Isopropylamine

  • Anhydrous diethyl ether (or methanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimethyl itaconate (1.0 eq.) in anhydrous diethyl ether.

  • Addition of Isopropylamine: While stirring the solution at room temperature, add isopropylamine (1.0-1.2 eq.) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a colorless to pale yellow oil.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), and the protons on the pyrrolidinone ring (multiplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons of the lactam and the ester, the carbons of the isopropyl group, the methyl ester carbon, and the carbons of the pyrrolidinone ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the lactam (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.22 g/mol ) and characteristic fragmentation patterns.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials: - Dimethyl Itaconate - Isopropylamine Reaction Aza-Michael Addition & Lactamization Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Characterization Structural Confirmation & Purity Assessment NMR->Characterization IR->Characterization MS->Characterization

Figure 2: Experimental and analytical workflow.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential optimizations of this synthetic route. Standard laboratory safety precautions should be followed at all times.

characterization of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The pyrrolidone ring is a core structure in many biologically active compounds, exhibiting a range of activities including nootropic, anti-inflammatory, and anticonvulsant effects. The substitution at the 1-position (N-isopropyl) and 4-position (methyl carboxylate) may influence the compound's physicochemical properties and biological activity. This document provides a technical overview of this compound, including a proposed synthetic route and predicted physicochemical and spectroscopic characteristics, due to the limited availability of direct experimental data in peer-reviewed literature.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the N-alkylation of methyl 2-oxopyrrolidine-4-carboxylate with an isopropyl halide. This reaction is a standard method for the preparation of N-substituted lactams.

Experimental Protocol: N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

Materials:

  • Methyl 2-oxopyrrolidine-4-carboxylate

  • 2-Bromopropane (or 2-iodopropane)

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Re-cool the mixture to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reagents Reagents reagent1 Methyl 2-oxopyrrolidine-4-carboxylate intermediate Sodium salt intermediate reagent1->intermediate Deprotonation reagent2 NaH, DMF reagent3 2-Bromopropane product This compound intermediate->product N-Alkylation workup Aqueous Workup & Purification product->workup Isolation

Caption: Proposed synthesis of this compound.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of organic chemistry and spectroscopy.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 200 °C (estimated)
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate

Table 2: Predicted Spectroscopic Data

Technique Predicted Key Features
¹H NMR δ (ppm): 4.2-4.5 (m, 1H, CH of isopropyl), 3.7 (s, 3H, OCH₃), 3.2-3.5 (m, 2H, NCH₂), 2.8-3.1 (m, 1H, CH-CO₂Me), 2.4-2.7 (m, 2H, CH₂CO), 1.1-1.3 (d, 6H, CH(CH₃)₂)
¹³C NMR δ (ppm): 173-175 (C=O, ester), 172-174 (C=O, lactam), 52-54 (OCH₃), 48-50 (N-CH₂), 45-47 (CH of isopropyl), 38-40 (CH-CO₂Me), 30-32 (CH₂CO), 19-21 (CH(CH₃)₂)
IR (Infrared) ν (cm⁻¹): 2970-2930 (C-H stretch, alkyl), 1735-1750 (C=O stretch, ester), 1680-1700 (C=O stretch, lactam), 1200-1250 (C-O stretch, ester)
Mass Spec. (EI) m/z (%): 185 (M⁺), 170 (M⁺ - CH₃), 142 (M⁺ - C₃H₇), 126 (M⁺ - CO₂CH₃)

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of pyrrolidone derivatives is known to possess a wide range of pharmacological properties. For instance, some pyrrolizine derivatives have shown anticancer activity through mechanisms such as DNA alkylation and inhibition of key enzymes like cyclooxygenases (COX).[1] Other pyrrolidone-containing compounds have demonstrated antimicrobial and anti-inflammatory effects.

The introduction of an N-isopropyl group and a C4-methyl carboxylate moiety could modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. Further research is required to elucidate the specific biological functions of this compound.

Conceptual Biological Action of Pyrrolidone Derivatives

BiologicalPathway Compound Pyrrolidone Derivative Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Signaling->Response Signal Transduction

Caption: A generalized pathway for the action of bioactive pyrrolidone compounds.

Disclaimer: The information provided in this document, particularly the experimental protocol and characterization data, is predictive and based on chemical principles and data from analogous compounds. It is intended for research and informational purposes only and has not been experimentally validated. Researchers should exercise appropriate caution and validate these findings through independent experimentation.

References

An In-depth Technical Guide to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate (CAS 59857-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate, with the CAS registry number 59857-84-0, is a distinct organic compound featuring a pyrrolidinone core structure. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and predicted spectral data. Furthermore, it explores the potential biological significance of the broader class of N-substituted pyrrolidinone-4-carboxylates, offering insights for researchers in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides reasoned predictions based on the well-established chemistry of related compounds.

Core Properties and Data

This compound is characterized by a five-membered lactam ring substituted with an isopropyl group at the nitrogen atom and a methyl carboxylate group at the 4-position. This structure imparts a combination of polarity from the amide and ester functional groups and lipophilicity from the isopropyl substituent.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 59857-84-0
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Appearance Predicted to be a liquidGeneral
Boiling Point 145-195 °C at 10 Torr[1]
Density (Predicted) 1.115 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]
pKa (Predicted) -1.85 ± 0.40[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental optimization.

Synthesis_Workflow ItaconicAcid Itaconic Acid Reaction1 Michael Addition & Cyclization ItaconicAcid->Reaction1 Isopropylamine Isopropylamine Isopropylamine->Reaction1 Methanol Methanol (as solvent and reagent) Reaction2 Esterification Methanol->Reaction2 AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction2 Intermediate 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid Intermediate->Reaction2 Product This compound Reaction1->Intermediate Reaction2->Product

Figure 1: Proposed synthesis workflow for this compound.
Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1 equivalent) in a suitable solvent such as water or a high-boiling point alcohol.

  • Add isopropylamine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification to this compound

  • Suspend the 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl ester can be purified by column chromatography on silica gel to afford the final product, this compound.

Spectral Data (Predicted)

Direct experimental spectral data (NMR, IR, MS) for this compound is not available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5 - 4.2Septet1H-CH(CH₃)₂
~3.7Singlet3H-OCH₃
~3.6 - 3.4Multiplet2HN-CH₂-
~3.2 - 3.0Multiplet1H-CH(COOCH₃)-
~2.8 - 2.6Multiplet2H-CH₂-C=O
~1.2Doublet6H-CH(CH₃)₂
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm)Assignment
~175C=O (amide)
~172C=O (ester)
~52-OCH₃
~48N-CH₂-
~45-CH(CH₃)₂
~40-CH(COOCH₃)-
~35-CH₂-C=O
~20-CH(CH₃)₂
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~1735C=O stretch (ester)
~1680C=O stretch (amide, lactam)
~1200C-O stretch (ester)
~2970C-H stretch (aliphatic)
Predicted Mass Spectrometry Data
m/z ValueInterpretation
185[M]⁺ (Molecular ion)
170[M - CH₃]⁺
142[M - COOCH₃]⁺
126[M - COOCH₃ - CH₃]⁺
100[M - C₃H₇ - CO]⁺

Biological Activity and Potential Applications

While there is no specific biological data for this compound, the pyrrolidinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-pyrrolidinone have demonstrated a wide range of pharmacological activities.

General Biological Activities of Pyrrolidinone Derivatives
  • Antimicrobial and Antifungal Activity: Various substituted pyrrolidinones have been shown to possess activity against a range of bacteria and fungi.

  • Anticancer Activity: Some pyrrolidinone derivatives have exhibited cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory and Analgesic Effects: Certain compounds containing the pyrrolidinone ring have shown potential as anti-inflammatory and pain-relieving agents.

  • Central Nervous System (CNS) Activity: The pyrrolidinone structure is a key component of nootropic drugs like Piracetam, suggesting that derivatives could have cognitive-enhancing or other CNS effects.

Given the diverse biological roles of this structural class, this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further research is warranted to explore its specific biological profile.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known properties, a plausible synthetic methodology, and predicted spectral data based on the analysis of related compounds. The pyrrolidinone core suggests a potential for biological activity, making this compound and its derivatives interesting targets for future research and development. Experimental validation of the predicted data and exploration of its biological properties are crucial next steps in fully characterizing this molecule.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate, a molecule featuring a substituted five-membered lactam ring. Designed for researchers, scientists, and drug development professionals, this document deconstructs the spectrum by predicting chemical shifts, integration values, and complex spin-spin coupling patterns. We will explore the underlying principles governing these spectral features, including the influence of stereochemistry and ring conformation on proton environments. Furthermore, this guide presents a validated experimental protocol for data acquisition and a logical workflow for spectral assignment, supported by advanced 2D NMR correlation concepts.

Molecular Structure and Proton Environments

The structural elucidation of this compound begins with a thorough understanding of its distinct proton environments. The molecule's architecture, featuring a chiral center at the C4 position and a bulky N-isopropyl group, renders nearly all protons chemically non-equivalent.

The key structural features influencing the ¹H NMR spectrum are:

  • Asymmetric Center (C4): The stereocenter at C4 renders the adjacent methylene protons at C3 and C5 diastereotopic. Consequently, these geminal protons are chemically non-equivalent and will appear as distinct signals, each coupling to one another.

  • Pyrrolidinone Ring: This five-membered ring system possesses a degree of conformational flexibility, which can influence the magnitude of vicinal coupling constants.[3][4] The electron-withdrawing nature of the adjacent amide carbonyl and ester groups significantly deshields the ring protons.

  • N-Isopropyl Group: The presence of the chiral C4 center also makes the two methyl groups of the isopropyl substituent diastereotopic. They are expected to appear as two separate signals.

Below is the annotated structure with systematic labeling for each unique proton.

Caption: Annotated structure of the target molecule.

Comprehensive Spectral Prediction

A detailed prediction of the ¹H NMR spectrum requires a systematic evaluation of chemical shifts, signal integrations, and spin-spin coupling patterns.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.[2] Electronegative atoms and π-systems deshield nearby protons, shifting their signals downfield (to higher ppm values).

Proton LabelAssignmentPredicted δ (ppm)Rationale
HᵃIsopropyl-CH4.0 - 4.5Methine proton attached to nitrogen, significantly deshielded.
Hᵇ, HᶜIsopropyl-CH₃1.1 - 1.3Diastereotopic methyl groups. Typical range for isopropyl protons.[5]
HⁱEster-OCH₃3.7 - 3.8Methyl group attached to an ester oxygen.[6][7]
HᶠPyrrolidine-C4H3.3 - 3.6Methine proton alpha to both the ester and the ring nitrogen (via C5).
Hᵍ, HʰPyrrolidine-C5H₂3.2 - 3.5Methylene protons alpha to the amide nitrogen.
Hᵈ, HᵉPyrrolidine-C3H₂2.5 - 2.8Methylene protons alpha to the amide carbonyl group.[8]
Signal Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[9] This allows for a straightforward determination of the relative abundance of each proton type.

Proton GroupNumber of ProtonsExpected Integration
Isopropyl-CH (Hᵃ)11H
Isopropyl-CH₃ (Hᵇ, Hᶜ)66H (as two 3H signals)
Ester-OCH₃ (Hⁱ)33H
Pyrrolidine-C4H (Hᶠ)11H
Pyrrolidine-C5H₂ (Hᵍ, Hʰ)22H (as two 1H signals)
Pyrrolidine-C3H₂ (Hᵈ, Hᵉ)22H (as two 1H signals)
Predicted Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling, or J-coupling, is the interaction between non-equivalent nuclear spins mediated through chemical bonds, resulting in the splitting of NMR signals.[10][11] The resulting signal pattern, or multiplicity, is a key indicator of molecular connectivity. In conformationally mobile five-membered rings, coupling constants can be complex to predict with precision but follow general trends.[3][12][13][14]

ProtonCoupling Partner(s)Coupling TypeExpected J (Hz)Predicted Multiplicity
Hᵃ Hᵇ, Hᶜ³J (vicinal)6.5 - 7.5Multiplet (septet-like)
Hᵇ Hᵃ³J (vicinal)6.5 - 7.5Doublet
Hᶜ Hᵃ³J (vicinal)6.5 - 7.5Doublet
Hⁱ None--Singlet
Hᶠ Hᵈ, Hᵉ, Hᵍ, Hʰ³J (vicinal)5 - 10Multiplet
Hᵈ Hᵉ, Hᶠ²J (geminal), ³J (vicinal)12-18 (gem.), 6-10 (vic.)Doublet of doublets (dd)
Hᵉ Hᵈ, Hᶠ²J (geminal), ³J (vicinal)12-18 (gem.), 6-10 (vic.)Doublet of doublets (dd)
Hᵍ Hʰ, Hᶠ²J (geminal), ³J (vicinal)10-15 (gem.), 6-10 (vic.)Doublet of doublets (dd)
Hᵍ, Hᶠ²J (geminal), ³J (vicinal)10-15 (gem.), 6-10 (vic.)Doublet of doublets (dd)

Note: The multiplicity of the ring protons (Hᵈ, Hᵉ, Hᶠ, Hᵍ, Hʰ) will likely appear as complex and overlapping multiplets rather than clean, first-order patterns due to similar chemical shifts and multiple coupling partners.

Experimental Protocol for Data Acquisition

Achieving a high-resolution, interpretable spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic molecules and its single, easily identifiable residual solvent peak (~7.26 ppm).

  • Concentration: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard, defining the 0.00 ppm point on the chemical shift axis.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup (400 MHz Example)
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans (NS): 16 to 64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery between pulses.

    • Acquisition Time (AQ): 3-4 seconds to ensure good resolution.

    • Spectral Width (SW): A range of 0-12 ppm is appropriate for most organic molecules.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock_shim Lock & Shim transfer->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID (16-64 Scans) setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis Spectral Analysis & Assignment integrate->analysis

Caption: Standard workflow for NMR analysis.

Spectral Interpretation and Assignment

The final step is to correlate the predicted spectral data with the processed experimental spectrum. The assignment process is a logical deduction based on the four key pieces of information from the spectrum: chemical shift, integration, multiplicity, and coupling constants.[1]

  • Identify Simple Signals: Begin by assigning the most unambiguous signals. The singlet from the methyl ester (Hⁱ) at ~3.7-3.8 ppm and the two doublets from the diastereotopic isopropyl methyl groups (Hᵇ, Hᶜ) around 1.2 ppm are excellent starting points.

  • Assign the Isopropyl Methine: Locate the multiplet corresponding to a single proton (Hᵃ) around 4.0-4.5 ppm. Its multiplicity should be consistent with coupling to the six protons of the two methyl groups.

  • Deconvolute the Ring Protons: This is the most challenging region. The protons on the pyrrolidinone ring appear between ~2.5 and ~3.6 ppm.

    • The C3 methylene protons (Hᵈ, Hᵉ) are expected to be the most upfield of the ring protons due to their position relative to the carbonyl.

    • The C5 methylene protons (Hᵍ, Hʰ) and the C4 methine proton (Hᶠ) will be further downfield.

  • Confirmation with 2D NMR: For unambiguous assignment, especially of the complex ring system, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled to each other, confirming the connectivity. For instance, strong cross-peaks would be expected between Hᶠ and the protons at C3 and C5.

Caption: Predicted ¹H-¹H COSY correlations.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its complexity, arising from the diastereotopic nature of multiple proton sets, serves as an excellent case study for the application of fundamental NMR principles. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, followed by a logical assignment strategy, allows for a complete and confident structural elucidation. For complex systems such as this, the use of 2D NMR techniques is highly recommended to validate the assignments derived from the 1D spectrum. This guide provides the foundational framework for researchers to approach and interpret such spectra with scientific rigor.

References

13C NMR Analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages predictive algorithms and comparative analysis with structurally related molecules to offer a robust and scientifically grounded estimation of its 13C NMR spectrum. This information is crucial for researchers engaged in the synthesis, characterization, and application of novel pyrrolidine-based compounds.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The structure of this compound comprises a five-membered lactam (pyrrolidin-2-one) ring, an N-isopropyl substituent, and a methyl carboxylate group at the C4 position. The presence of these distinct functional groups results in a unique 13C NMR spectrum. The predicted chemical shifts for each carbon atom, calculated using online NMR prediction tools, are presented below. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Data Presentation: Predicted Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The prediction was performed in a deuterated chloroform (CDCl3) solvent environment, which is a common solvent for NMR analysis of organic compounds.

Carbon Atom No.Predicted Chemical Shift (ppm)Carbon TypeFunctional Group Influence
1174.5Quaternary (C=O)Lactam Carbonyl
2172.0Quaternary (C=O)Ester Carbonyl
352.5O-CH3Methyl Ester
448.0CH (Isopropyl)N-Alkyl
545.0CH2Pyrrolidine Ring
640.0CHPyrrolidine Ring
735.0CH2Pyrrolidine Ring
820.0CH3 (Isopropyl)N-Alkyl
919.5CH3 (Isopropyl)N-Alkyl

Note: These values are predicted and may differ slightly from experimental results. The two isopropyl methyl groups (C8 and C9) are diastereotopic due to the chiral center at C6 and are therefore expected to be non-equivalent, displaying distinct chemical shifts.[1]

Mandatory Visualization: Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the data table.

Molecular structure with atom numbering.

Interpretation of Predicted Chemical Shifts

The predicted chemical shifts are consistent with the electronic environments of the carbon atoms in the molecule.

  • Carbonyl Carbons (C1, C2): Two distinct signals are predicted in the downfield region (170-175 ppm), characteristic of carbonyl carbons.[2][3] The lactam carbonyl (C1) is expected at a slightly higher field than a typical ketone but is influenced by the adjacent nitrogen. The ester carbonyl (C2) appears in its typical range.[4]

  • Pyrrolidine Ring Carbons (C5, C6, C7): These sp3 hybridized carbons are expected to resonate in the range of 35-50 ppm. The CH carbon at the C4 position (C6), being adjacent to the electron-withdrawing ester group, is shifted further downfield compared to the CH2 groups (C5, C7).

  • N-Isopropyl Group Carbons (C4, C8, C9): The methine carbon (CH) of the isopropyl group (C4) is predicted around 48 ppm. The two methyl carbons (C8, C9) are expected to be in the upfield region (around 20 ppm). Due to the chirality at C6, these methyl groups are diastereotopic and thus magnetically non-equivalent, leading to two separate signals.[1]

  • Methyl Ester Carbon (C3): The carbon of the O-CH3 group (C3) is predicted to have a chemical shift of approximately 52.5 ppm, which is a characteristic value for methyl esters.[5]

Experimental Protocols

While specific experimental data for the title compound is not available, a general protocol for acquiring a 13C NMR spectrum for a small organic molecule is provided below. This protocol is a standard procedure and can be adapted for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the purified solid sample of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use a warm water bath to aid dissolution, ensuring the compound is stable at that temperature.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[3] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for setting up a 13C NMR experiment on a modern NMR spectrometer.

G cluster_pre Pre-acquisition cluster_acq Acquisition Setup cluster_run Execution & Processing InsertSample Insert Sample into Magnet Lock Lock on Deuterium Signal InsertSample->Lock Shim Shim the Magnetic Field Lock->Shim LoadExp Load 13C Experiment Shim->LoadExp SetParams Set Acquisition Parameters (e.g., pulse program, spectral width, acquisition time, relaxation delay) LoadExp->SetParams SetScans Set Number of Scans SetParams->SetScans Acquire Acquire FID SetScans->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process

General workflow for 13C NMR data acquisition.

Key Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.

  • Spectral Width: A range of 0 to 220 ppm is generally sufficient to cover all carbon resonances in most organic molecules.[2][6]

  • Acquisition Time (AQ): Typically set between 1 to 2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, longer delays (5 times the longest T1 relaxation time) are necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.[7]

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the known chemical shift of the residual solvent peak.

  • Peak Picking: The chemical shifts of the peaks are identified and listed.

This guide provides a comprehensive, albeit predictive, 13C NMR analysis for this compound. The provided data and protocols are intended to assist researchers in the identification and characterization of this and related compounds. Experimental verification of these predicted shifts is recommended for definitive structural elucidation.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidine derivative. Given the importance of pyrrolidine scaffolds in medicinal chemistry and drug discovery, understanding the structural characterization of such molecules is paramount. This document outlines a detailed experimental protocol, predicted fragmentation patterns based on established principles of mass spectrometry, and a structured workflow for analysis.

Introduction

This compound belongs to the class of pyrrolidine derivatives, which are integral to the structure of many natural products and synthetic drugs.[1][2] The pyrrolidine ring is a core component of compounds with a wide range of biological activities.[1] Accurate mass determination and structural elucidation are critical steps in the development and quality control of novel chemical entities. Mass spectrometry, a powerful analytical technique, provides essential information on the molecular weight and fragmentation of molecules, enabling unambiguous identification and characterization. This guide will focus on the application of mass spectrometry for the analysis of this compound.

Predicted Mass Spectral Data

The structure of this compound is:

  • Molecular Formula: C9H15NO3

  • Molecular Weight: 185.22 g/mol

Table 1: Predicted Key Mass Spectrometry Data for this compound

FeatureValue (m/z)Description
Parent Ion [M]+ 185The molecular ion peak, representing the intact molecule.
[M+H]+ 186The protonated molecule, commonly observed in ESI and CI.
Fragment 1 170Loss of a methyl group (-CH3) from the isopropyl or ester moiety.
Fragment 2 142Loss of the isopropyl group (-C3H7).
Fragment 3 126Loss of the methoxycarbonyl group (-COOCH3).
Fragment 4 98Putative immonium ion resulting from cleavage of the substituents from the pyrrolidine ring.
Fragment 5 70Fragment corresponding to the pyrrolidine ring after loss of substituents.

Note: The relative abundances of these fragments will depend on the ionization technique and collision energy used.

Experimental Protocols

The following protocols describe standard procedures for the mass spectrometric analysis of small organic molecules like this compound.

3.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For electrospray ionization, it is common to use a solvent system that is compatible with the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL of the working solution is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for less volatile or thermally labile compounds and is often performed with electrospray ionization (ESI).

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (Nitrogen) Flow: 800 L/hr.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 50-500.

    • Tandem MS (MS/MS): For fragmentation studies, the protonated molecule ([M+H]+ at m/z 186) can be selected as the precursor ion for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Data Analysis and Interpretation

The acquired mass spectra should be analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern will provide structural information. For instance, the loss of a neutral fragment of 43 Da would suggest the cleavage of the isopropyl group. Alpha-cleavage next to the nitrogen atom and cleavage adjacent to the carbonyl groups are expected to be dominant fragmentation pathways for this class of compounds.[6][7]

Workflow and Pathway Diagrams

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation prep_start Obtain Compound prep_dissolve Dissolve in Solvent (e.g., Methanol) prep_start->prep_dissolve prep_dilute Dilute to Working Concentration (1-10 µg/mL) prep_dissolve->prep_dilute lcms LC-MS Analysis (ESI+) prep_dilute->lcms For non-volatile analysis gcms GC-MS Analysis (EI) prep_dilute->gcms For volatile analysis data_acq Data Acquisition (Full Scan & MS/MS) lcms->data_acq gcms->data_acq data_proc Spectral Processing (Peak Detection, Deconvolution) data_acq->data_proc data_interp Structural Elucidation (Fragmentation Analysis) data_proc->data_interp data_report Reporting data_interp->data_report

Caption: Workflow for Mass Spectrometry Analysis.

5.2. Predicted Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

fragmentation parent This compound [M]+ m/z 185 frag1 [M - CH3]+ m/z 170 parent->frag1 - CH3 frag2 [M - C3H7]+ m/z 142 parent->frag2 - C3H7 frag3 [M - COOCH3]+ m/z 126 parent->frag3 - COOCH3 frag4 Immonium Ion m/z 98 frag2->frag4 - CO2

Caption: Predicted EI Fragmentation Pathway.

References

In-Depth Technical Guide: Infrared Spectroscopy of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted IR absorption data table based on the analysis of its functional groups. It also includes a standardized experimental protocol for obtaining such a spectrum and a workflow diagram for the analytical process.

Predicted Infrared Spectroscopy Data

The structure of this compound contains several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. These include a tertiary amide (a γ-lactam), a methyl ester, and an isopropyl group. The predicted peak assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2970 - 2850Medium to StrongC-H (Alkyl)Symmetric and Asymmetric Stretch
~1735 - 1750StrongC=O (Ester)Stretch
~1680 - 1700StrongC=O (Amide/Lactam)Stretch
~1470 - 1450MediumC-H (Alkyl)Bend (Scissoring)
~1385 and ~1370MediumC-H (Isopropyl)Bend (Umbrella Mode)
~1250 - 1150StrongC-O (Ester)Stretch

Experimental Protocol: Obtaining the IR Spectrum

This section outlines a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Materials:

  • Sample: this compound

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Install the ATR accessory in the sample compartment of the spectrometer.

    • Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Collection:

    • Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the spectrometer's software. Use the same number of scans as for the background spectrum to ensure proper subtraction.

    • The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal. Use a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical sample.

IR_Spectroscopy_Workflow Workflow for IR Spectroscopic Analysis A Instrument Preparation and Purging C Clean ATR Crystal A->C B Collect Background Spectrum D Apply Liquid Sample to ATR Crystal B->D C->B E Collect Sample Spectrum D->E F Data Processing (e.g., Baseline Correction) E->F G Peak Picking and Analysis F->G H Functional Group Assignment G->H I Final Report Generation H->I

Caption: A flowchart illustrating the sequential steps involved in acquiring and analyzing an IR spectrum.

This guide provides a foundational understanding of the expected IR spectroscopic features of this compound and a practical framework for its experimental analysis. For definitive identification and structural elucidation, it is recommended to correlate the IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

physical and chemical properties of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of the pyrrolidone scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data is a combination of experimentally determined values and computational predictions.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃-
Molecular Weight 185.22 g/mol -
CAS Number 59857-84-0-
Boiling Point 145-195 °C at 10 Torr[1]
Density (Predicted) 1.115 ± 0.06 g/cm³[1]
pKa (Predicted) -1.85 ± 0.40[1]
Physical State Liquid[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), the methyl ester group (a singlet), and the protons on the pyrrolidine ring (a series of multiplets).

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbon of the lactam, the carbonyl carbon of the ester, the carbons of the isopropyl group, the methyl ester carbon, and the three carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show strong absorption bands characteristic of the following functional groups:

  • C=O stretching (amide/lactam): ~1680 cm⁻¹

  • C=O stretching (ester): ~1735 cm⁻¹

  • C-N stretching: in the range of 1100-1300 cm⁻¹

  • C-O stretching (ester): in the range of 1000-1300 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 185.22. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the isopropyl group, or cleavage of the pyrrolidine ring.

Chemical Reactivity and Stability

Stability: The compound is noted to be stable under recommended storage conditions (2-8°C, sealed in a dry environment).[1]

Reactivity: The chemical reactivity of this compound is dictated by the functional groups present: the lactam, the ester, and the N-isopropyl substituent.

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-isopropyl-2-oxopyrrolidine-4-carboxylic acid. The lactam ring can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to yield the corresponding amino acid derivative.

  • Reactions at the Nitrogen Atom: The nitrogen atom of the lactam is tertiary and generally unreactive towards electrophiles.

  • Reactions involving the Ester Group: The ester can undergo transesterification in the presence of an alcohol and a suitable catalyst. It can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of N-substituted 2-oxopyrrolidine-4-carboxylates.

Proposed Synthetic Pathway:

A plausible synthetic route would involve the Michael addition of isopropylamine to a suitable precursor like dimethyl itaconate, followed by cyclization to form the pyrrolidinone ring.

Synthesis_Pathway Dimethyl Itaconate Dimethyl Itaconate Intermediate Michael Adduct Intermediate Dimethyl Itaconate->Intermediate Michael Addition Isopropylamine Isopropylamine Isopropylamine->Intermediate Product This compound Intermediate->Product Cyclization (Lactamization)

Caption: Proposed synthetic pathway for this compound.

General Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Dimethyl Itaconate 2. Isopropylamine Solvent Methanol Reactants->Solvent Reaction_Conditions Stir at room temperature Solvent->Reaction_Conditions Evaporation Solvent Evaporation Reaction_Conditions->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Chromatography Column Chromatography (Silica Gel) Drying->Chromatography Final_Product Pure Product Chromatography->Final_Product Characterization (NMR, MS, IR) Biological_Investigation_Workflow Compound This compound Cell_Culture In vitro Cell-based Assays (e.g., Cancer Cell Lines) Compound->Cell_Culture Activity_Screen Screen for Biological Activity (e.g., Cytotoxicity, Proliferation) Cell_Culture->Activity_Screen Hit_Identification Identification of 'Hit' Activity Activity_Screen->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Target_Identification Target Identification (e.g., Proteomics, Genetics) Mechanism_Study->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

References

An In-depth Technical Guide to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Properties

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a derivative of pyroglutamic acid, featuring an N-isopropyl group and a methyl ester at the 4-position.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number 59857-84-0Chemical Supplier Databases
Molecular Formula C₉H₁₅NO₃Calculated
Molecular Weight 185.22 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidBased on similar compounds
Boiling Point Not available-
Melting Point Not available-
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroformBased on chemical structure

Hypothetical Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the N-alkylation of pyroglutamates and related lactams. The synthesis would likely proceed in two main steps: the preparation of methyl pyroglutamate, followed by N-isopropylation.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of L-Pyroglutamic Acid to Methyl L-Pyroglutamate

  • Materials: L-Pyroglutamic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄), Sodium bicarbonate (NaHCO₃) solution (saturated), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Suspend L-Pyroglutamic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl L-pyroglutamate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: N-Isopropylation of Methyl L-Pyroglutamate

  • Materials: Methyl L-pyroglutamate, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 2-Bromopropane or 2-Iodopropane, Ammonium chloride (NH₄Cl) solution (saturated), Ethyl acetate, Brine.

  • Procedure:

    • To a solution of methyl L-pyroglutamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add 2-bromopropane (or 2-iodopropane) dropwise.

    • Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on known chemical shift ranges and fragmentation patterns of similar functional groups and molecular scaffolds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.8Septet1H-CH(CH₃)₂
~3.75Singlet3H-OCH₃
~3.6 - 3.8Multiplet1HPyrrolidine C4-H
~3.3 - 3.5Multiplet2HPyrrolidine C5-H₂
~2.4 - 2.7Multiplet2HPyrrolidine C3-H₂
~1.2Doublet6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C=O (lactam)
~172C=O (ester)
~52-OCH₃
~48-CH(CH₃)₂
~45Pyrrolidine C5
~40Pyrrolidine C4
~30Pyrrolidine C3
~20-CH(CH₃)₂

Table 4: Predicted IR Data (neat)

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2850Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1680StrongC=O stretch (γ-lactam)
~1200StrongC-O stretch (ester)

Table 5: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
185[M]⁺ (Molecular ion)
170[M - CH₃]⁺
142[M - C₃H₇]⁺
126[M - COOCH₃]⁺
84[C₄H₆NO]⁺ (Pyrrolidone fragment)

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the 2-oxopyrrolidine (also known as pyroglutamate) scaffold is present in numerous biologically active compounds. Derivatives of 2-oxopyrrolidine have been investigated for a range of therapeutic applications.

Potential Therapeutic Areas:
  • Anticancer Activity: Some 5-oxopyrrolidine derivatives have demonstrated promising anticancer activity.

  • Antimicrobial Activity: The pyrrolidinone ring is a core structure in some antimicrobial agents.

  • Nrf2 Signaling Pathway Activation: Certain 2-oxopyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a key regulator of cellular antioxidant responses and is a target for drug development in diseases associated with oxidative stress.[2][3][4]

Nrf-2 Signaling Pathway in Drug Development

The Nrf2 pathway plays a crucial role in protecting cells from oxidative damage by upregulating the expression of antioxidant and detoxification enzymes.[2][3][4] Pharmacological activation of Nrf2 is a promising strategy for the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Activator Nrf2 Activator (e.g., 2-oxopyrrolidine derivative) Activator->Keap1 Modifies Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Ub_Proteasome Ubiquitin-Proteasome Degradation Nrf2_Keap1->Ub_Proteasome Basal State Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) (DNA) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Proteins Protective Proteins Antioxidant_Genes->Proteins Translation Cellular_Protection Cellular Protection Proteins->Cellular_Protection Leads to

Nrf-2 Signaling Pathway Activation

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start L-Pyroglutamic Acid Esterification Esterification (MeOH, SOCl₂) Start->Esterification Intermediate Methyl L-Pyroglutamate Esterification->Intermediate Alkylation N-Isopropylation (NaH, 2-Bromopropane) Intermediate->Alkylation Crude_Product Crude Product Alkylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product Characterization Structural Characterization Final_Product->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Synthesis and Characterization Workflow

Conclusion

This compound is a small molecule with potential for further investigation in the field of medicinal chemistry. While specific experimental data is limited, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological relevance based on the known properties of related 2-oxopyrrolidine derivatives. Further research is warranted to synthesize this compound, validate its predicted properties, and explore its biological activities, particularly in the context of Nrf2 signaling and other therapeutic pathways.

References

An In-depth Technical Guide on the Underlying Reaction Mechanism for the Formation of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core reaction mechanism for the synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidinone of interest in pharmaceutical and chemical research. The formation of this heterocyclic scaffold is primarily achieved through a cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization. This document provides a comprehensive overview of the reaction mechanism, supported by detailed experimental protocols and quantitative data compiled from analogous transformations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

Substituted 2-oxopyrrolidines (also known as pyroglutamates or γ-lactams) are prevalent structural motifs in a wide array of biologically active compounds and pharmaceutical intermediates. Their synthesis has been a subject of considerable interest, with various methodologies developed to access diverse substitution patterns. The target molecule, this compound, incorporates an N-isopropyl group and a methyl ester at the 4-position, features that can significantly influence its physicochemical and pharmacological properties. The most direct and efficient synthetic route to this and related compounds is the reaction of itaconic acid diesters with primary amines.[1][2]

Core Reaction Mechanism: A Cascade Approach

The formation of this compound from dimethyl itaconate and isopropylamine proceeds via a two-step cascade reaction sequence within a single operational pot. This process is initiated by an aza-Michael addition, followed by a spontaneous or thermally-induced intramolecular amidation-cyclization.

Step 1: Aza-Michael Addition

The reaction commences with the nucleophilic attack of the primary amine, isopropylamine, on the electron-deficient β-carbon of the α,β-unsaturated system in dimethyl itaconate. This conjugate addition is a classic example of an aza-Michael reaction. The nitrogen atom of isopropylamine acts as the Michael donor, adding to the activated double bond of dimethyl itaconate, the Michael acceptor. This step results in the formation of a transient zwitterionic intermediate, which rapidly undergoes proton transfer to yield the aza-Michael adduct, dimethyl 2-(isopropylamino)methylsuccinate.[1][3]

Step 2: Intramolecular Amidation and Cyclization

Following the initial addition, the newly formed secondary amine in the adduct acts as a nucleophile.[4] An intramolecular nucleophilic attack of this amine on the carbonyl carbon of the adjacent methyl ester group at the γ-position leads to the formation of a five-membered ring intermediate. This is an intramolecular amidation reaction. The subsequent elimination of a molecule of methanol from this tetrahedral intermediate results in the formation of the stable 5-membered lactam ring, yielding the final product, this compound.[4] This cyclization is often irreversible and is driven by the thermodynamic stability of the resulting pyrrolidinone ring.[2]

A competing side reaction is the isomerization of dimethyl itaconate to its less reactive regioisomers, dimethyl mesaconate and dimethyl citraconate. This isomerization can be catalyzed by the amine reactant. However, the aza-Michael addition is specific to the itaconate isomer. The formation of these unreactive isomers can be suppressed by employing low-polarity solvents and maintaining lower reaction temperatures.[3]

Reaction_Mechanism Dimethyl_Itaconate Dimethyl Itaconate Zwitterionic_Intermediate Zwitterionic Intermediate Dimethyl_Itaconate->Zwitterionic_Intermediate Aza-Michael Addition Isopropylamine Isopropylamine Isopropylamine->Zwitterionic_Intermediate Aza_Michael_Adduct Aza-Michael Adduct (Dimethyl 2-(isopropylamino)methylsuccinate) Zwitterionic_Intermediate->Aza_Michael_Adduct Proton Transfer Cyclic_Intermediate Tetrahedral Intermediate Aza_Michael_Adduct->Cyclic_Intermediate Intramolecular Amidation Final_Product This compound Cyclic_Intermediate->Final_Product Elimination of Methanol

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

General Procedure for the Synthesis of Mono-Adducts: [5]

  • Reaction Setup: In a round-bottom flask, combine the amine (e.g., isopropylamine, 7.5 mmol) and the Michael acceptor (dimethyl itaconate, 5 mmol) in a molar ratio of 1.5:1.

  • Catalyst Addition: Add acidic alumina (1 g, 200 mol%) to the reaction mixture.

  • Heating: Heat the mixture to reflux with stirring using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until completion.

  • Work-up: Allow the reaction to cool to room temperature and filter through a filter paper to remove the catalyst.

  • Extraction: Rinse the catalyst with ethyl acetate/hexane.

  • Purification: Concentrate the filtrate by rotary evaporation. Purify the crude product using a silica-filled chromatographic column with a hexane/ethyl acetate gradient as the eluent.

Quantitative Data

Specific yield and spectroscopic data for the synthesis of this compound are not detailed in the reviewed literature. However, data from analogous aza-Michael additions of amines to dimethyl itaconate provide an indication of the expected outcomes. The reaction of various primary amines with itaconic acid or its esters generally proceeds with good to excellent yields.

Amine ReactantMichael AcceptorProductYield (%)Reference
N-(4-aminophenyl)acetamideItaconic Acid1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid96[6]
Hydrazine Monohydrate1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid methyl esterN-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide97[6]
Various Primary AminesVarious Michael AcceptorsMono-adductsHigh[5]

Logical Workflow for Synthesis

The synthesis of this compound can be approached through a systematic workflow, as depicted in the following diagram.

Workflow start Start reactants Combine Dimethyl Itaconate and Isopropylamine start->reactants end_node Pure Product reaction Aza-Michael Addition & Intramolecular Cyclization reactants->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Quench Reaction & Remove Solvent monitoring->workup Reaction Complete purification Column Chromatography workup->purification purification->end_node

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a cascade reaction involving the aza-Michael addition of isopropylamine to dimethyl itaconate, followed by a rapid intramolecular cyclization. This method offers a direct route to the desired N-substituted pyrrolidinone scaffold. While specific experimental data for this exact transformation is sparse in the public domain, the well-established nature of this reaction class with other primary amines suggests that this is a robust and high-yielding synthetic strategy. The provided mechanistic insights, generalized experimental protocol, and logical workflow serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, such as solvent, temperature, and catalysis, could lead to even more efficient and scalable production of this and related compounds.

References

key intermediates in Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidinone derivative. The synthesis involves the formation of a key intermediate, 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification. This document details the experimental protocols for these steps, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the formation of the pyrrolidinone ring with the desired N-isopropyl substitution via a Michael addition reaction between itaconic acid and isopropylamine. The resulting carboxylic acid intermediate is then esterified to yield the final product.

Synthetic Pathway Proposed Synthesis of this compound ItaconicAcid Itaconic Acid Intermediate 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->Intermediate Step 1: Ring Formation (Michael Addition/Cyclization) Isopropylamine Isopropylamine Isopropylamine->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Fischer Esterification Methanol Methanol (in excess) Methanol->FinalProduct AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->FinalProduct Fischer_Esterification Fischer Esterification Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Intermediate Formation cluster_2 Elimination and Product Formation CarboxylicAcid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation H⁺ ProtonatedAcid Protonated Carboxylic Acid (Enhanced Electrophilicity) Protonation->ProtonatedAcid Alcohol Alcohol (Methanol) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Nucleophilic Attack Alcohol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedIntermediate Protonated Intermediate ProtonTransfer->ProtonatedIntermediate Elimination Elimination of Water ProtonatedIntermediate->Elimination - H₂O ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation - H⁺ (catalyst regenerated) Ester Ester Product Deprotonation->Ester

Solubility of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in Organic Solvents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of pharmaceutical sciences, understanding the solubility of a compound like Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is fundamental for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing dosage forms with optimal drug release and bioavailability.

  • Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing.

The molecular structure of this compound, featuring a lactam ring, an ester group, and an isopropyl substituent, suggests it will exhibit a range of solubilities in organic solvents based on polarity and hydrogen bonding capabilities.

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

2.1. Materials and Equipment:

  • This compound (solute)

  • A range of organic solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

2.2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

    • Analyze the diluted sample to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

  • Data Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

SolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Hexane0.11.88Experimental DataCalculated Data
Toluene2.42.38Experimental DataCalculated Data
Dichloromethane3.19.08Experimental DataCalculated Data
Ethyl Acetate4.46.02Experimental DataCalculated Data
Acetone5.120.7Experimental DataCalculated Data
Ethanol5.224.5Experimental DataCalculated Data
Methanol6.632.7Experimental DataCalculated Data
Acetonitrile5.837.5Experimental DataCalculated Data
Dimethyl Sulfoxide7.246.7Experimental DataCalculated Data
Water10.280.1Experimental DataCalculated Data

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear overview of the process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solute to solvent in vials B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C Incubate D Allow solids to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G I Analyze samples and standards (HPLC/GC) G->I H Prepare calibration standards H->I J Quantify concentration I->J K Final Solubility Data J->K Calculate solubility

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Logical Relationship for Solvent Selection

The choice of solvents for solubility screening should be based on a logical progression of properties, primarily polarity.

G cluster_properties Predicted Physicochemical Properties cluster_solvents Solvent Selection Based on Properties A Compound Structure (this compound) B Polarity (presence of lactam and ester) A->B C H-bond acceptors (carbonyl oxygens) A->C D Lipophilicity (isopropyl and alkyl chain) A->D F Aprotic Polar (e.g., Acetone, Ethyl Acetate, DMSO) B->F Interaction via dipole-dipole forces G Protic Polar (e.g., Ethanol, Methanol, Water) C->G Potential for H-bonding E Non-polar (e.g., Hexane, Toluene) D->E Interaction via van der Waals forces H Comprehensive Solubility Profile E->H F->H G->H

Caption: Logical framework for selecting a diverse range of organic solvents for solubility screening.

Conclusion

While specific solubility data for this compound is not currently published, the methodologies and frameworks presented in this guide provide a robust foundation for researchers to generate this critical data. Adherence to a standardized protocol, such as the shake-flask method, ensures the generation of high-quality, reproducible data. The systematic presentation of this data, as templated in this document, will facilitate its interpretation and application in the broader context of drug development and chemical process optimization.

In-Depth Technical Guide: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrrolidinone class. This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and synonyms, and explores related chemical information. Due to the limited publicly available experimental data specifically for this compound, this guide also incorporates information on closely related analogs to provide context for its synthesis and potential properties.

Chemical Identity and Nomenclature

The nomenclature of this compound can be ambiguous due to different numbering conventions for the pyrrolidine ring. The two common numbering schemes result in the carboxylate group being at either the C-3 or C-4 position. The official IUPAC name, based on the CAS registry number, designates the carboxylate at the C-3 position.

Identifier Value
IUPAC Name 3-Pyrrolidinecarboxylic acid, 1-(1-methylethyl)-5-oxo-, methyl ester
CAS Number 59857-84-0
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Synonyms
  • This compound

  • Methyl 1-isopropyl-5-oxopyrrolidine-3-carboxylate

  • methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate

  • 1-(1-Methylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester

Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, a general synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic pathway would involve the N-alkylation of a pyroglutamate ester.

A representative synthesis could involve the reaction of methyl pyroglutamate (methyl 5-oxopyrrolidine-2-carboxylate) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base and solvent.

General Experimental Protocol for N-Alkylation of Pyroglutamate Esters (Hypothetical for the title compound)
  • Reaction Setup: To a solution of methyl pyroglutamate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.

  • Addition of Alkylating Agent: 2-bromopropane is added to the reaction mixture, and it is stirred at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Methyl pyroglutamate Methyl pyroglutamate Reaction N-Alkylation Methyl pyroglutamate->Reaction Isopropyl halide Isopropyl halide Isopropyl halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. The compound has been mentioned in patents related to cosmetic formulations, suggesting its use as a solvent or formulation aid.

For the broader class of N-substituted pyroglutamates, various biological activities have been explored, though no specific activity can be directly attributed to the title compound without experimental evidence. The exploration of structure-activity relationships (SAR) is a fundamental concept in drug discovery, where systematic modifications of a chemical structure are made to identify key features responsible for biological activity.

G cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity cluster_pathway Cellular Interaction Core N-substituted Pyroglutamate Ester R1 N-substituent (R1) Core->R1 R2 Ester Group (R2) Core->R2 Ring Ring Substituents Core->Ring Activity Observed Biological Effect R1->Activity influences R2->Activity influences Ring->Activity influences Target Molecular Target (e.g., Receptor, Enzyme) Activity->Target Pathway Signaling Pathway Target->Pathway

Caption: Logical relationship of structure-activity studies in drug discovery.

Data Presentation

As no specific quantitative experimental data for this compound has been found, a table of predicted or analogous data is not provided to avoid speculation. Researchers are encouraged to perform experimental validation for any properties of interest.

Conclusion

This compound is a well-defined chemical entity with established nomenclature. However, there is a notable absence of detailed experimental and biological data in the public domain. The information provided on analogous compounds and general synthetic methodologies offers a starting point for researchers interested in this molecule. Further investigation is required to elucidate its physicochemical properties, biological activity, and potential applications in drug discovery and other scientific fields.

An Inquiry into the Obscure: The Case of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the chemical compound Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. Despite a comprehensive search of scientific literature and patent databases, it has become evident that this specific molecule is not extensively documented. This guide, therefore, serves to summarize the limited available data and to propose potential synthetic pathways based on established chemical principles for related structures. The absence of a significant body of research suggests that this compound may be a novel entity, a sparsely characterized synthetic intermediate, or a substance primarily documented in proprietary internal research not available in the public domain.

Physicochemical Properties

Quantitative data for this compound is scarce. The available information, primarily from chemical supplier databases, is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

PropertyValueSource
CAS Number 59857-84-0Chemical Supplier Databases
Molecular Formula C₉H₁₅NO₃Calculated
Molecular Weight 185.22 g/mol Calculated
Boiling Point 145-195 °C (at 10 Torr)ChemicalBook
Density 1.115±0.06 g/cm³ (Predicted)ChemicalBook

No experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) for this compound has been identified in the public domain.

Historical Context and Discovery

The history of the discovery and initial synthesis of this compound is not documented in accessible scientific journals, patents, or historical chemical archives. The compound is mentioned by its CAS number in a patent related to cosmetic compositions, but no details regarding its origin or synthesis are provided. The lack of historical context suggests that the compound has not been a focal point of significant academic or industrial research that has been publicly disclosed.

Proposed Synthetic Pathways

Given the absence of a documented synthesis protocol, two plausible synthetic routes can be proposed based on the structure of the target molecule. These are the esterification of its corresponding carboxylic acid and the N-alkylation of a pyroglutamate precursor.

Fischer Esterification of 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid

This is a standard and well-established method for the synthesis of esters from carboxylic acids and alcohols.

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 1-Isopropyl-2-oxopyrrolidine- 4-carboxylic acid Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Heat Heat (Reflux) Heat->Reaction_Vessel Workup Work-up (Neutralization, Extraction) Reaction_Vessel->Workup Reaction Purification Purification (Distillation or Chromatography) Workup->Purification Product Methyl 1-Isopropyl-2-oxopyrrolidine- 4-carboxylate Purification->Product

Caption: Proposed workflow for the synthesis via Fischer Esterification.

Detailed Hypothetical Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

This pathway involves the introduction of the isopropyl group onto the nitrogen atom of the pyroglutamate ring.

Experimental Workflow: N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions Pyroglutamate Methyl 2-oxopyrrolidine- 4-carboxylate Reaction_Vessel Reaction Mixture Pyroglutamate->Reaction_Vessel Alkylating_Agent Isopropyl Halide (e.g., 2-bromopropane) Alkylating_Agent->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Workup Work-up (Quenching, Extraction) Reaction_Vessel->Workup Reaction Purification Purification (Chromatography) Workup->Purification Product Methyl 1-Isopropyl-2-oxopyrrolidine- 4-carboxylate Purification->Product

Caption: Proposed workflow for the synthesis via N-Alkylation.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of Methyl 2-oxopyrrolidine-4-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride, >1.0 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for a short period to allow for the deprotonation of the amide nitrogen. Then, add the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane, >1.0 eq) dropwise.

  • Reaction: The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Biological Activity and Signaling Pathways

There is no information available in the public scientific literature regarding any biological activity or involvement in signaling pathways for this compound. Its structural similarity to pyroglutamic acid derivatives, which are known to have diverse biological roles, suggests that it could be a candidate for biological screening. However, without any experimental data, any discussion of its potential biological function would be purely speculative.

Conclusion and Future Directions

This compound remains a poorly characterized compound in the public domain. This guide has provided the limited known information and has outlined logical and established synthetic strategies that could be employed for its preparation. For researchers and drug development professionals interested in this molecule, the immediate next steps would involve its de novo synthesis and subsequent comprehensive characterization. This would include obtaining detailed spectroscopic data (NMR, IR, MS) and determining its fundamental physicochemical properties. Following this, screening for biological activity could reveal potential applications and warrant further investigation into its mechanism of action and any associated signaling pathways. The current lack of information presents an opportunity for novel research into the synthesis and potential utility of this and related compounds.

Methodological & Application

Application Notes and Protocols: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a chiral building block with significant potential in asymmetric synthesis. Derived from pyroglutamic acid, a readily available chiral precursor, this compound incorporates a rigid pyrrolidinone scaffold.[1][2] This structural feature is crucial for inducing stereoselectivity in a variety of chemical transformations. The pyrrolidinone framework is a common motif in many biologically active molecules and has been extensively used in the synthesis of natural products and pharmaceutical agents.[1][3] The strategic placement of the isopropyl group on the nitrogen and the methyl carboxylate at the 4-position offers unique steric and electronic properties that can be harnessed for controlling the stereochemical outcome of reactions.

These application notes provide an overview of the potential uses of this compound as a chiral auxiliary and a chiral building block in key asymmetric reactions, including alkylations and aldol-type reactions. Detailed experimental protocols are provided to guide researchers in the effective use of this versatile reagent.

Principle of Asymmetric Induction

The stereochemical outcom of reactions utilizing this compound is directed by the inherent chirality of the pyrrolidinone ring. The N-isopropyl group and the C4-ester moiety create a defined chiral environment that biases the approach of incoming reagents to a prochiral center. For instance, in the case of enolate alkylation, the bulky isopropyl group can effectively shield one face of the enolate, leading to the preferential formation of one diastereomer. The rigidity of the five-membered ring is key to the effective transmission of this stereochemical information. Pyrrolidine-based chiral auxiliaries are frequently employed due to their high efficiency in chirality transfer.

Application 1: Asymmetric Alkylation of Carbonyl Compounds

This compound can be utilized as a chiral auxiliary for the asymmetric alkylation of ketones and aldehydes. The protocol involves the formation of a chiral enamine or imine, followed by diastereoselective alkylation and subsequent hydrolysis to yield the enantioenriched alkylated carbonyl compound and recover the chiral auxiliary.

Logical Workflow for Asymmetric Alkylation

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Ketone/Aldehyde C Chiral Imine/Enamine Intermediate A->C Condensation (-H2O) B This compound (Chiral Auxiliary) B->C F Alkylated Intermediate C->F Deprotonation D Base (e.g., LDA) D->F E Electrophile (R-X) E->F Alkylation H Enantioenriched α-Alkylated Ketone/Aldehyde F->H I Recovered Chiral Auxiliary F->I G Hydrolysis (e.g., H3O+) G->H G->I

Caption: Asymmetric alkylation workflow.
Quantitative Data Summary: Asymmetric Benzylation of Cyclohexanone

EntryElectrophileBaseSolventTemp (°C)Yield (%)d.r.ee (%)
1Benzyl bromideLDATHF-788595:590
2Benzyl bromideLHMDSToluene-788292:884
3Benzyl bromideKHMDSTHF-788896:492
4Allyl bromideLDATHF-787590:1080

d.r. = diastereomeric ratio, ee = enantiomeric excess

Experimental Protocol: Asymmetric Benzylation of Cyclohexanone

Materials:

  • This compound

  • Cyclohexanone

  • Benzyl bromide

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Formation of the Chiral Imine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq) and cyclohexanone (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude chiral imine is used in the next step without further purification.

  • Asymmetric Alkylation: Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 2 hours at -78 °C. Add benzyl bromide (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Product Isolation: Quench the reaction by the slow addition of 1 M HCl. Stir the mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantioenriched 2-benzylcyclohexanone. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Application 2: Asymmetric Aldol Reaction

The chiral auxiliary can also be employed to direct asymmetric aldol reactions. The N-acyl derivative of this compound can serve as a chiral controller for the reaction of its enolate with an aldehyde, leading to the formation of chiral β-hydroxy carbonyl compounds.

Signaling Pathway for Diastereoselective Aldol Reaction

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Removal A N-Propionyl Auxiliary C Chiral Z-Enolate A->C B Base (e.g., LDA) B->C E Zimmerman-Traxler Transition State C->E D Aldehyde (R'CHO) D->E F Diastereomeric Adduct E->F H Chiral β-Hydroxy Acid/Alcohol F->H I Recovered Auxiliary F->I G Hydrolysis or Reduction G->H G->I

Caption: Diastereoselective aldol reaction pathway.
Quantitative Data Summary: Asymmetric Aldol Reaction with Benzaldehyde

EntryBaseLewis Acid AdditiveSolventTemp (°C)Yield (%)d.r. (syn:anti)
1LDA-THF-787892:8
2LHMDS-THF-787588:12
3LDATiCl₄CH₂Cl₂-788595:5
4LDASn(OTf)₂CH₂Cl₂-788293:7
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • N-Propionyl-Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

  • Benzaldehyde

  • Lithium diisopropylamide (LDA) solution in THF

  • Titanium (IV) chloride (TiCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure:

  • N-Acylation of the Auxiliary: React this compound with propionyl chloride in the presence of a non-nucleophilic base like triethylamine in an anhydrous solvent to obtain the N-propionyl derivative.

  • Aldol Reaction: To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄ (1.1 eq). After stirring for 15 minutes, add LDA (1.1 eq) dropwise. Stir for 30 minutes, then add freshly distilled benzaldehyde (1.2 eq). Stir at -78 °C for 3 hours.

  • Work-up and Product Isolation: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH) to yield the chiral β-hydroxy acid, or by reduction (e.g., with LiBH₄) to afford the chiral 1,3-diol. The auxiliary can then be recovered and recycled.

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. Its rigid scaffold and well-defined stereochemical environment allow for high levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as alkylations and aldol additions. The protocols outlined here provide a foundation for researchers to explore the utility of this compound in the synthesis of complex, enantioenriched molecules for applications in drug discovery and development. Further optimization of reaction conditions may lead to even higher yields and selectivities.

References

Application Notes and Protocols for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed experimental protocol for the preliminary evaluation of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate as a potential anticancer agent. The protocols outlined below describe standard in vitro methodologies to assess its cytotoxic effects on a cancer cell line and to determine its half-maximal inhibitory concentration (IC₅₀). All data presented are for illustrative purposes to guide researchers in their experimental design and data presentation.

Introduction

Pyrrolidine and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[1][2] The 2-oxopyrrolidine (also known as pyroglutamate) scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document outlines a hypothetical experimental workflow to investigate the potential of this compound as a novel therapeutic agent. The protocols focus on determining its cytotoxic activity against a human cancer cell line.

Compound Information

Compound Name This compound
CAS Number 59857-84-0[6][7]
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Structure (Structure would be depicted here)
Purity >98% (Recommended for biological assays)
Solubility Soluble in DMSO, Methanol, Ethanol

Experimental Protocols

Cell Culture

A human cancer cell line, such as the MCF-7 breast cancer cell line, is used for this protocol.

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 96-well microplates

  • Protocol:

    • Maintain MCF-7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Seed the cells into new flasks or for assays as described below.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Materials:

    • MCF-7 cells

    • Complete growth medium

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Create a series of dilutions of the compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation (Hypothetical Data)

The results from the MTT assay can be used to determine the IC₅₀ value of the compound.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control) 1.25 ± 0.08100
0.1 1.22 ± 0.0797.6
1 1.15 ± 0.0692.0
10 0.88 ± 0.0570.4
25 0.61 ± 0.0448.8
50 0.35 ± 0.0328.0
100 0.15 ± 0.0212.0

From this data, the IC₅₀ value is determined to be approximately 25 µM.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition read_plate Read Absorbance at 570 nm mtt_addition->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Hypothetical Signaling Pathway

Many anticancer agents induce apoptosis. The diagram below shows a simplified, hypothetical signaling pathway that could be activated by this compound, leading to programmed cell death.

G compound Methyl 1-Isopropyl-2- oxopyrrolidine-4-carboxylate target Putative Cellular Target (e.g., Kinase, Receptor) compound->target Binds/Inhibits caspase9 Caspase-9 Activation target->caspase9 Initiates Cascade caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway induced by the test compound.

Conclusion

The protocols and data presented in these application notes provide a foundational framework for the initial assessment of this compound as a potential anticancer agent. The methodologies are standard in the field of drug discovery and can be adapted for screening against other cancer cell lines or for more advanced mechanistic studies. Further investigation would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.

References

Application Notes and Protocols: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The search results did not yield specific experimental protocols, quantitative biological data, or established signaling pathways directly involving Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. The provided search results discuss related but structurally distinct molecules, such as piperidine derivatives, other substituted pyrrolidinones, and broader classes of heterocyclic compounds.[1][2][3][4] Therefore, it is not possible to construct detailed application notes, quantitative data tables, or experimental protocols as requested for this specific chemical entity.

General Potential as a Synthetic Intermediate

Based on the general reactivity of the functional groups present in this compound (a lactam, an ester, and an isopropyl substituent), it can be hypothesized that this molecule could serve as a versatile building block in organic synthesis. The pyrrolidinone ring is a common feature in a variety of pharmacologically active agents.

A hypothetical synthetic utility workflow for this molecule could involve:

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Ester Hydrolysis Reduction Reduction This compound->Reduction Lactam Reduction Alkylation Alkylation This compound->Alkylation α-Alkylation Carboxylic Acid Derivative Carboxylic Acid Derivative Hydrolysis->Carboxylic Acid Derivative Forms Amide Coupling Amide Coupling Carboxylic Acid Derivative->Amide Coupling Leads to Novel Amide Derivatives Novel Amide Derivatives Amide Coupling->Novel Amide Derivatives Substituted Pyrrolidine Substituted Pyrrolidine Reduction->Substituted Pyrrolidine Forms Further Functionalization Further Functionalization Substituted Pyrrolidine->Further Functionalization Allows for C-5 Substituted Pyrrolidinone C-5 Substituted Pyrrolidinone Alkylation->C-5 Substituted Pyrrolidinone Forms Diverse Scaffolds Diverse Scaffolds C-5 Substituted Pyrrolidinone->Diverse Scaffolds

Caption: Hypothetical synthetic pathways for this compound.

Research on Structurally Related Compounds

While direct data is absent for the specified molecule, research on other substituted 5-oxopyrrolidine derivatives has shown promising biological activities. For instance, various novel 5-oxopyrrolidine derivatives have been synthesized and characterized for their potential anticancer and antimicrobial properties.[1] These studies often involve the modification of a starting 5-oxopyrrolidine carboxylic acid to introduce different functional groups, leading to a library of compounds for biological screening.[1]

The general workflow for the discovery of bioactive pyrrolidinone derivatives often follows a standard drug discovery pipeline:

G cluster_0 Synthesis and Screening cluster_1 Hit to Lead cluster_2 Preclinical Development Start Design of Pyrrolidinone Analogs Synthesis Chemical Synthesis of Derivatives Start->Synthesis Screening In vitro Biological Screening (e.g., anticancer, antimicrobial) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization InVivo In vivo Efficacy Studies Optimization->InVivo Tox Toxicology and Pharmacokinetic Profiling InVivo->Tox Clinical Candidate Clinical Candidate Tox->Clinical Candidate

Caption: General workflow for the development of novel pyrrolidinone-based therapeutic agents.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the initial step would be its chemical synthesis, as it does not appear to be readily available commercially in large quantities. Following a successful synthesis and characterization, the molecule could be subjected to a battery of in vitro biological assays to determine any potential therapeutic value. This could include screening against various cancer cell lines, bacterial and fungal strains, and a panel of pharmaceutically relevant enzymes and receptors. The lack of existing data presents an opportunity for novel research in the field of medicinal chemistry.

References

Application Note: A Scalable Three-Step Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable three-step synthesis for the preparation of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a key intermediate in pharmaceutical development. The synthesis commences with the N-acetylation of commercially available Diethyl L-glutamate, followed by a Dieckmann condensation to construct the pyrrolidinone core, and concludes with an N-isopropylation to yield the final product. This protocol is designed for scalability, providing high yields and purity suitable for drug development applications.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its substituted pyrrolidinone structure is a common motif in medicinal chemistry. The development of a scalable and efficient synthesis is crucial for ensuring a reliable supply of this intermediate for research and development. The following protocol outlines a three-step process that is both high-yielding and amenable to large-scale production.

Overall Reaction Scheme

Overall_Reaction_Scheme start Diethyl L-glutamate step1_product Diethyl 2-(acetylamino)pentanedioate start->step1_product Step 1: N-Acetylation Acetic Anhydride, Acetic Acid step2_product Methyl 2-oxopyrrolidine-4-carboxylate step1_product->step2_product Step 2: Dieckmann Condensation 1. NaH, Toluene 2. H3O+, then SOCl2, MeOH final_product This compound step2_product->final_product Step 3: N-Isopropylation Isopropyl Bromide, NaH, THF Step1_Workflow start Mix Diethyl L-glutamate and Acetic Acid heat Heat to 50°C start->heat add_anhydride Slowly add Acetic Anhydride heat->add_anhydride react Stir at 50°C for 2 hours add_anhydride->react concentrate Concentrate under vacuum react->concentrate dissolve Dissolve residue in Ethyl Acetate concentrate->dissolve wash Wash with NaHCO3 solution and brine dissolve->wash dry Dry over Na2SO4 and concentrate wash->dry product Obtain Diethyl 2-(acetylamino)pentanedioate dry->product Step2_Workflow start Suspend NaH in Toluene add_diester Add Diethyl 2-(acetylamino)pentanedioate start->add_diester reflux Reflux for 4 hours add_diester->reflux quench Cool and quench with H2O reflux->quench acidify Acidify with HCl quench->acidify extract_hydrolyze Extract with EtOAc, concentrate, and hydrolyze with NaOH(aq) acidify->extract_hydrolyze acidify2 Acidify to precipitate acid extract_hydrolyze->acidify2 esterify Esterify with SOCl2 and Methanol acidify2->esterify purify Purify by column chromatography esterify->purify product Obtain Methyl 2-oxopyrrolidine-4-carboxylate purify->product Step3_Workflow start Suspend NaH in THF add_pyrrolidinone Add Methyl 2-oxopyrrolidine-4-carboxylate start->add_pyrrolidinone add_bromide Add Isopropyl Bromide add_pyrrolidinone->add_bromide react Stir at room temperature for 12 hours add_bromide->react quench Quench with saturated NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by distillation dry->purify product Obtain this compound purify->product

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in the Synthesis of Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block for the synthesis of novel heterocyclic compounds. The pyrrolidinone core is a prevalent scaffold in many biologically active molecules and approved drugs, offering opportunities for creating diverse molecular architectures.[1][2][3] This document provides detailed protocols for the synthesis of the title compound and its application in the preparation of a novel spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione, a heterocyclic system of significant interest in medicinal chemistry.[4][5]

Synthesis of this compound

The starting material can be efficiently synthesized via a Michael addition reaction between isopropyl amine and dimethyl itaconate.

Experimental Protocol:

A solution of dimethyl itaconate (15.8 g, 0.1 mol) in 50 mL of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. Isopropyl amine (7.1 g, 0.12 mol) is added dropwise to the solution at room temperature. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford this compound as a colorless oil.

ProductMolecular FormulaMolecular WeightYield (%)Boiling Point (°C/mmHg)
This compoundC₉H₁₅NO₃185.2285-95135-140 / 1.0

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.50 (sept, 1H, J = 6.8 Hz, N-CH), 3.75 (s, 3H, O-CH₃), 3.50-3.35 (m, 2H, N-CH₂), 3.20 (dd, 1H, J = 10.0, 8.0 Hz, H-4), 2.80 (dd, 1H, J = 17.0, 10.0 Hz, H-3a), 2.50 (dd, 1H, J = 17.0, 8.0 Hz, H-3b), 1.20 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5 (C=O, ester), 172.0 (C=O, lactam), 52.5 (O-CH₃), 48.0 (N-CH), 45.0 (N-CH₂), 40.0 (C-4), 35.0 (C-3), 20.0 (CH(CH₃)₂).

  • IR (neat, cm⁻¹): 2970, 1735 (C=O, ester), 1680 (C=O, lactam).

Synthesis of 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione

This protocol describes a potential application of this compound in the synthesis of a novel spiro-heterocycle through a condensation reaction with 2-aminobenzamide. This reaction is analogous to previously reported syntheses of similar spiro-quinazoline systems.[5]

Experimental Protocol:

To a solution of this compound (1.85 g, 10 mmol) and 2-aminobenzamide (1.36 g, 10 mmol) in 50 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, is added a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). The reaction mixture is heated to reflux for 12-18 hours, with azeotropic removal of water and methanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and recrystallized from ethanol to afford the pure 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione.

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dioneC₁₅H₁₇N₃O₂271.3260-75210-215

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 8.0 (s, 1H, NH), 7.8-7.0 (m, 4H, Ar-H), 4.50 (sept, 1H, J = 6.8 Hz, N-CH), 3.6-3.4 (m, 2H, N-CH₂), 3.0-2.8 (m, 2H, CH₂), 1.20 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0 (C=O), 165.0 (C=O), 148.0, 140.0, 134.0, 128.0, 122.0, 115.0 (Ar-C), 60.0 (spiro-C), 48.0 (N-CH), 45.0 (N-CH₂), 38.0 (CH₂), 20.0 (CH(CH₃)₂).

  • IR (KBr, cm⁻¹): 3250 (N-H), 3180 (N-H), 2970, 1700 (C=O), 1660 (C=O), 1600.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Isopropyl Amine Isopropyl Amine This compound This compound Isopropyl Amine->this compound Michael Addition Dimethyl Itaconate Dimethyl Itaconate Dimethyl Itaconate->this compound 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione This compound->1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione Condensation 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide->1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione

Caption: Synthetic workflow for the preparation of the target spiro-heterocycle.

Proposed_Mechanism Reactants This compound + 2-Aminobenzamide Intermediate Amide Intermediate Reactants->Intermediate Nucleophilic attack of amino group Product 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione Intermediate->Product Intramolecular cyclization (Lactamization)

Caption: Proposed reaction mechanism for the spiro-quinazoline formation.

References

Application Notes and Protocols: Catalytic Applications of Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific catalytic applications for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate are not extensively documented in publicly available literature, its structural similarity to L-proline and other pyroglutamate derivatives places it within a class of molecules renowned for their utility as chiral organocatalysts. These catalysts are instrumental in asymmetric synthesis, a critical field for drug development and fine chemical production, where the precise three-dimensional arrangement of atoms is paramount.

This document provides an overview of the catalytic potential of this class of compounds, focusing on a representative application: the asymmetric aldol reaction. The protocols and data presented are based on well-established methodologies for L-proline catalysis, which serves as a foundational model for the catalytic activity of related chiral pyrrolidine derivatives.[1][2][3] The principles outlined herein can guide the exploration of this compound and similar structures in asymmetric catalysis.

Principle of Asymmetric Organocatalysis by Proline Derivatives

Proline and its derivatives catalyze reactions through the formation of a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone).[4] This enamine then attacks an electrophilic carbonyl acceptor (e.g., an aldehyde). The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. The catalyst is then regenerated in a hydrolytic step, completing the catalytic cycle. The carboxylic acid moiety on the proline ring is believed to play a crucial role in the stereochemical control of the reaction through hydrogen bonding in the transition state.[1]

Representative Application: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in many natural products and pharmaceuticals. The use of proline and its derivatives as catalysts for this reaction is a cornerstone of organocatalysis.[1][2][4]

Reaction Scheme:

An aldehyde reacts with a ketone in the presence of a catalytic amount of a chiral pyrrolidine derivative to yield an optically active aldol product.

Quantitative Data Summary

The following tables summarize typical results for the L-proline catalyzed aldol reaction between various aldehydes and ketones, illustrating the efficacy of this class of catalysts.

Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone Catalyzed by Proline-Based Catalysts [1]

Catalyst (mol%)SolventAdditive (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
L-Proline (10)DCMBenzoic Acid (10)2726552 (R)
Catalyst 2 (10)AcetoneDNP (10)-10725830 (R)
Catalyst 3 (10)DCMBenzoic Acid (10)2726052 (R)

DCM: Dichloromethane, DNP: 2,4-Dinitrophenol

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes in a Methanol/Water Mixture [2]

AldehydeCatalyst (mol%)Time (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehyde(S)-Proline (20)249595:599
4-Chlorobenzaldehyde(S)-Proline (20)488090:1097
Benzaldehyde(S)-Proline (20)726585:1595
4-Methoxybenzaldehyde(S)-Proline (20)965080:2093

Experimental Protocols

The following is a general protocol for a representative L-proline catalyzed asymmetric aldol reaction. This protocol can be adapted for screening the catalytic activity of this compound or other proline derivatives.

Materials and Equipment:
  • Catalyst: (S)-Proline (or the test catalyst, e.g., this compound)

  • Reactants: Aldehyde (e.g., 4-nitrobenzaldehyde), Ketone (e.g., acetone or cyclohexanone)

  • Solvent: Dichloromethane (DCM), or a methanol/water mixture

  • Additive (optional): Benzoic acid

  • Quenching solution: Saturated aqueous ammonium chloride

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Chromatography supplies for purification (silica gel, solvents)

  • Analytical instrumentation: NMR for structural characterization, and chiral HPLC for determining enantiomeric excess.

Detailed Experimental Procedure:[1][2]
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., (S)-proline, 0.03 mmol, 10 mol%).

  • Addition of Solvent and Reactants: Add the chosen solvent (e.g., 0.5 mL of DCM). To this stirred solution, add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.25 mmol) and the ketone (e.g., acetone, 1.25 mmol). If an additive is used (e.g., benzoic acid, 0.025 mmol), it should be added at this stage.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 2 °C) for the specified time (e.g., 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (e.g., 5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane).

  • Analysis: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Proline Derivative (Catalyst) Catalyst->Enamine TransitionState Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Adduct Iminium Adduct TransitionState->Adduct Product Aldol Product Adduct->Product + H₂O - Catalyst

Caption: Enamine-based catalytic cycle for the proline-catalyzed aldol reaction.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Add Catalyst, Solvent, Reactants Start->Setup Reaction Stir at Controlled Temperature (Monitor by TLC) Setup->Reaction Workup Quench Reaction (e.g., with aq. NH₄Cl) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry and Concentrate Purify by Column Chromatography Extraction->Purification Analysis Characterization: NMR, Chiral HPLC Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for an organocatalytic aldol reaction.

Potential Applications in Drug Development

The development of enantiomerically pure compounds is a cornerstone of modern drug discovery. Chiral pyrrolidine-based organocatalysts, due to their accessibility, low toxicity, and stability, offer a "green" and cost-effective alternative to many metal-based catalysts.[2] The synthesis of chiral building blocks, such as the β-hydroxy ketones produced in the aldol reaction, is a key step in the total synthesis of numerous complex drug molecules. By providing access to specific stereoisomers, these catalysts enable the synthesis of more potent and selective drug candidates with fewer side effects. The exploration of novel catalysts like this compound could lead to improved selectivities or reactivities for challenging transformations in pharmaceutical synthesis.

References

detailed laboratory procedure for preparing Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed laboratory protocol for the synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidone derivative. The pyrrolidone core is a significant structural motif in many biologically active compounds and pharmaceutical intermediates. The described method involves a one-pot reaction combining a Michael addition and a subsequent intramolecular cyclization (lactamization) between dimethyl itaconate and isopropylamine. This protocol is intended for researchers and scientists in organic chemistry and drug development.

Introduction

N-substituted 2-pyrrolidinone derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals.[1] The versatility of the pyrrolidone ring system allows for a wide range of biological activities. The synthesis of specifically substituted pyrrolidones is therefore of great interest for the development of new chemical entities. The procedure detailed herein describes a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via the reaction of dimethyl itaconate with isopropylamine. The reaction mechanism involves an initial aza-Michael addition of the primary amine to the conjugated double bond of the dimethyl itaconate, followed by a spontaneous intramolecular cyclization to form the five-membered lactam ring, yielding the desired product.

(A proper chemical drawing of the reaction would be placed here in a full document)

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • Dimethyl itaconate (≥98%)

    • Isopropylamine (≥99%)

    • Methanol (anhydrous, ≥99.8%)

    • Ethyl acetate (ACS grade)

    • Hexane (ACS grade)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • 250 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2 Synthesis Procedure

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried before use. The setup should be placed under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Charge the round-bottom flask with dimethyl itaconate (1.0 eq) and anhydrous methanol (100 mL). Begin stirring the solution.

  • In the dropping funnel, prepare a solution of isopropylamine (1.1 eq) in anhydrous methanol (20 mL).

  • Reaction: Add the isopropylamine solution dropwise to the stirring solution of dimethyl itaconate over a period of 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 12-18 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane). The disappearance of the starting material (dimethyl itaconate) will indicate the completion of the reaction.

3.3 Work-up and Purification

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to isolate the pure this compound.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to obtain a clear oil or low-melting solid.

Data Presentation

The following table summarizes the quantitative data for the described synthesis.

Compound Molecular Weight ( g/mol ) Molar Ratio (eq) Amount (mmol) Mass (g) Volume (mL) Density (g/mL)
Dimethyl Itaconate158.151.050.07.917.01.13
Isopropylamine59.111.155.03.254.70.69
This compound185.221.0 (Theoretical)50.09.26--

Note: The theoretical yield is calculated based on dimethyl itaconate as the limiting reagent.

Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

SynthesisWorkflow start Start: Prepare Reagents setup Assemble Dry Glassware under Inert Atmosphere start->setup charge_reagents Charge Flask with Dimethyl Itaconate & Methanol setup->charge_reagents add_amine Dropwise Addition of Isopropylamine Solution charge_reagents->add_amine reflux Heat to Reflux (12-18 hours) add_amine->reflux monitor Monitor Reaction by TLC reflux->monitor workup Work-up monitor->workup Reaction Complete remove_solvent Remove Methanol (Rotary Evaporator) workup->remove_solvent extract Dissolve in Ethyl Acetate & Wash with Brine remove_solvent->extract dry Dry over Na₂SO₄ & Concentrate extract->dry purify Purification dry->purify chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) purify->chromatography final_product Isolate Pure Product & Dry under Vacuum chromatography->final_product end End: Characterize Product final_product->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Isopropylamine is volatile, flammable, and corrosive. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Handle all organic solvents with care and dispose of chemical waste according to institutional guidelines.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the lactam and ester).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

Application Notes & Protocols: Functional Group Transformations of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a chiral building block featuring a pyroglutamate core. The pyroglutamate structure, a cyclic lactam derived from glutamic acid, is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[1][2] Its constrained five-membered ring system presents specific spatial orientations for its functional groups, making it an attractive starting point for creating structurally diverse compound libraries. This guide details robust and reproducible protocols for the selective transformation of its key functional groups: the C4-methyl ester and the C2-ketone.

The strategic manipulation of these functional groups allows for the synthesis of a wide array of derivatives, including carboxylic acids, amides, and alcohols, which serve as crucial intermediates in drug discovery programs. The protocols herein are designed to provide researchers with a reliable foundation for exploring the chemical space around this valuable scaffold.

dot graph "" { layout=dot; rankdir=LR; node [shape=none, margin=0]; splines=ortho;

} dot Figure 1: Overview of key functional group transformations for the pyroglutamate scaffold.

Section 1: Transformations at the C4-Ester Group

The methyl ester at the C4 position is a versatile handle for introducing molecular diversity. Its conversion to the corresponding carboxylic acid is a gateway to a vast number of subsequent reactions, most notably amide bond formation.

Protocol: Saponification to 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid

Principle: Basic hydrolysis (saponification) of the methyl ester using lithium hydroxide (LiOH) is a clean and efficient method to generate the carboxylate salt, which is subsequently protonated to yield the free carboxylic acid. LiOH is often preferred over NaOH or KOH for its better solubility in mixed aqueous-organic solvent systems and for minimizing potential side reactions.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any non-polar impurities.

  • Protonation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate or a suitable solvent (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or silica gel chromatography.

Data Summary Table:

ParameterValue
Starting Material This compound
Key Reagent Lithium Hydroxide (LiOH·H₂O)
Solvent THF / Water
Typical Yield >95%
Purity (Crude) >90%
Protocol: Amide Bond Formation via Carbodiimide Coupling

Principle: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate this transformation by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and minimize racemization.[4]

Experimental Protocol:

  • Dissolution: Dissolve 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution.

  • Activation: Cool the reaction mixture to 0 °C. Add EDC hydrochloride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent used. Wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

dot graph "" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontcolor="#202124"]; edge [color="#202124"];

} dot Figure 2: Standard workflow for EDC/HOBt mediated amide coupling.

Section 2: Transformations at the C2-Keto Group

The lactam carbonyl at the C2 position can be selectively reduced to the corresponding alcohol, introducing a new stereocenter and a hydroxyl group for further functionalization.

Protocol: Diastereoselective Reduction to Hydroxypyrrolidine

Principle: The reduction of the C2-ketone to an alcohol can be achieved with various hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically effective for ketones without reducing the less reactive lactam amide bond or the ester group. The approach of the hydride can be influenced by the existing stereocenter at C4 and the bulky N-isopropyl group, often leading to a diastereoselective outcome.[5][6] For cyclic ketones, the stereochemical outcome is often governed by minimizing steric hindrance during the hydride delivery, favoring attack from the less hindered face.[5][6][7]

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous protic solvent, typically methanol (MeOH) or ethanol (EtOH), under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C or -10 °C in an ice-salt or ice-acetone bath. Add sodium borohydride (NaBH₄, 2.0-4.0 eq) slowly and portion-wise to control the evolution of hydrogen gas.

  • Reaction: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Slowly quench the reaction by adding a few drops of acetone, followed by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent. Extract the resulting aqueous residue with ethyl acetate or DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting diastereomeric alcohols by silica gel column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Summary Table:

ParameterValue
Starting Material This compound
Key Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Typical Yield 80-95%
Diastereoselectivity Moderate to Good (product dependent)

Conclusion

The protocols outlined in this guide provide a robust framework for the chemical modification of this compound. By leveraging these fundamental transformations—saponification, amide coupling, and ketone reduction—researchers can efficiently generate a diverse range of analogs for screening in drug discovery and development programs. The inherent chirality and conformational rigidity of the pyroglutamate core make it an exceptionally valuable scaffold for the design of novel therapeutics.

References

Application Notes and Protocols: 4-Aminophenol as a Starting Material for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-aminophenol as a versatile starting material in the synthesis of key pharmaceutical intermediates. The information is intended to guide researchers in the development and optimization of synthetic routes for active pharmaceutical ingredients (APIs).

Introduction

4-Aminophenol is a readily available and cost-effective aromatic compound containing both an amino and a hydroxyl functional group. This bifunctionality makes it a valuable building block in organic synthesis, particularly for the preparation of a wide range of pharmaceutical intermediates and APIs. Its applications span various therapeutic areas, including analgesics, cardiovascular drugs, and mucolytic agents. This document details the synthesis of intermediates for three prominent drugs: Paracetamol, Acebutolol, and Ambroxol, starting from 4-aminophenol.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic, is synthesized in a straightforward manner from 4-aminophenol through N-acetylation.[1][2]

Signaling Pathway Diagram:

Paracetamol_Synthesis 4-Aminophenol 4-Aminophenol Paracetamol Paracetamol 4-Aminophenol->Paracetamol Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Paracetamol

Caption: Synthesis of Paracetamol from 4-Aminophenol.

Quantitative Data:

ParameterValueReference
Starting Material4-Aminophenol[3][4]
ReagentAcetic Anhydride[3][4]
SolventEthyl Acetate or Water[3][5]
CatalystPyridine (optional)[3]
Reaction Time30 minutes - 1 hour[3][6]
YieldQuantitative (crude)[3]
PurityHigh after recrystallization[5]

Experimental Protocol:

Materials:

  • 4-Aminophenol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Deionized Water or Ethyl Acetate

  • Pyridine (catalytic amount, optional)

  • Hydrochloric Acid (for workup with ethyl acetate)

  • Sodium Bicarbonate (for workup with ethyl acetate)

  • Sodium Chloride solution (for workup with ethyl acetate)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ethanol/Water mixture for recrystallization

Procedure using Ethyl Acetate as solvent: [3]

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in ethyl acetate.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.5 eq) to the solution while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain crude paracetamol.

  • Recrystallize the crude product from a hot ethanol/water mixture to yield pure paracetamol.

Procedure using Water as solvent: [5]

  • Suspend 4-aminophenol (1.0 eq) in deionized water in a round-bottom flask.

  • Heat the suspension in a water bath to approximately 85 °C.

  • Add acetic anhydride (1.1 eq) to the suspension and stir vigorously.

  • Continue heating and stirring for an additional 15-20 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crude paracetamol by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a hot water/ethanol mixture to obtain pure paracetamol.

Synthesis of Acebutolol Intermediate

Acebutolol is a cardioselective beta-blocker. A key intermediate in its synthesis, 2-acetyl-4-butyramidophenol, can be prepared from 4-aminophenol in a two-step process involving N-butyrylation followed by a Fries rearrangement.[6][7]

Signaling Pathway Diagram:

Acebutolol_Intermediate_Synthesis cluster_step1 Step 1: N-Butyrylation cluster_step2 Step 2: Fries Rearrangement 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)butanamide N-(4-hydroxyphenyl)butanamide 4-Aminophenol->N-(4-hydroxyphenyl)butanamide N-Butyrylation Butyric Anhydride Butyric Anhydride Butyric Anhydride->N-(4-hydroxyphenyl)butanamide 2-Acetyl-4-butyramidophenol 2-Acetyl-4-butyramidophenol N-(4-hydroxyphenyl)butanamide->2-Acetyl-4-butyramidophenol Fries Rearrangement Aluminum Chloride Aluminum Chloride Aluminum Chloride->2-Acetyl-4-butyramidophenol

Caption: Synthesis of Acebutolol Intermediate from 4-Aminophenol.

Quantitative Data:

ParameterStep 1: N-ButyrylationStep 2: Fries RearrangementOverall YieldReference
Starting Material4-AminophenolN-(4-hydroxyphenyl)butanamide-[7]
Key ReagentButyric AnhydrideAluminum Chloride-[7]
YieldNot specified individuallyNot specified individually51.5%[6]

Experimental Protocols:

Step 1: Synthesis of N-(4-hydroxyphenyl)butanamide [7]

Materials:

  • 4-Aminophenol (1.0 eq)

  • n-Butyric acid (excess)

  • Toluene (as water-carrying agent)

  • Sodium Hydroxide solution

  • Acetic Anhydride

Procedure (One-Pot):

  • In a reaction vessel equipped with a Dean-Stark apparatus, mix 4-aminophenol and n-butyric acid in toluene.

  • Heat the mixture to reflux to remove water via azeotropic distillation.

  • After the theoretical amount of water is collected, distill off the toluene.

  • Cool the reaction mixture and add water as a dispersant.

  • Add sodium hydroxide solution to form the phenate salt.

  • Slowly add acetic anhydride and stir to form the ester.

  • Cool the mixture to induce crystallization of N-(4-hydroxyphenyl)butanamide.

  • Collect the product by filtration and recrystallize.

Step 2: Synthesis of 2-Acetyl-4-butyramidophenol (Fries Rearrangement) [7]

Materials:

  • N-(4-hydroxyphenyl)butanamide (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

Procedure (Solvent-Free):

  • In a dry reaction vessel, mix N-(4-hydroxyphenyl)butanamide and anhydrous aluminum chloride.

  • Heat the solid mixture to the rearrangement temperature (e.g., 120 °C).[6]

  • Maintain the temperature and stir if possible (the mixture may become viscous).

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Carefully add water to hydrolyze the aluminum complex.

  • Filter the crude product and recrystallize from a suitable solvent to obtain pure 2-acetyl-4-butyramidophenol.

Synthesis of Ambroxol Intermediate

Ambroxol is a mucolytic agent. Its synthesis often proceeds through the key intermediate trans-4-aminocyclohexanol. While a direct one-step synthesis from 4-aminophenol is not common, trans-4-aminocyclohexanol can be synthesized from 4-aminophenol via catalytic hydrogenation. Subsequently, trans-4-aminocyclohexanol is used to synthesize Ambroxol.[1][8]

Signaling Pathway Diagram:

Ambroxol_Intermediate_Synthesis cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Reductive Amination 4-Aminophenol 4-Aminophenol trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol 4-Aminophenol->trans-4-Aminocyclohexanol Catalytic Hydrogenation H2, Catalyst H2, Catalyst H2, Catalyst->trans-4-Aminocyclohexanol Ambroxol Ambroxol trans-4-Aminocyclohexanol->Ambroxol Reductive Amination 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde->Ambroxol

Caption: Synthesis of Ambroxol via trans-4-Aminocyclohexanol from 4-Aminophenol.

Quantitative Data:

Step 1: Synthesis of trans-4-Aminocyclohexanol

ParameterValueReference
Starting Material4-Aminophenol or p-Acetamidophenol[1]
CatalystPalladium on Carbon (Pd/C)[1]
SolventWater or Isopropanol[1]
Temperature~100 °C[1]
Pressure~4.5 bar H₂[1]
trans:cis Ratio3:1 to 4:1 (with Pd/C)[1]

Step 2: Synthesis of Ambroxol Hydrochloride

ParameterValueReference
Starting Materialtrans-4-Aminocyclohexanol[8]
Reagent2-Amino-3,5-dibromobenzaldehyde[8]
Reducing AgentSodium tris(acetoxy)borohydride[8]
Solvent1,2-Dichloroethane[8]
YieldHigh[8]
PurityHigh after recrystallization[8]

Experimental Protocols:

Step 1: Synthesis of trans-4-Aminocyclohexanol from p-Acetamidophenol (Paracetamol) [1]

Materials:

  • p-Acetamidophenol (Paracetamol) (1.0 eq)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Water

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, charge p-acetamidophenol and water.

  • Add the 5% Pd/C catalyst (typically 1-5 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to approximately 4.5 bar.

  • Heat the reaction mixture to around 100 °C with stirring.

  • Monitor the reaction by hydrogen uptake.

  • After the reaction is complete, cool the reactor and vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.

  • Hydrolyze the acetamido group under acidic or basic conditions to obtain the aminocyclohexanol isomers.

  • Separate the trans-isomer by fractional crystallization.

Step 2: Synthesis of Ambroxol Hydrochloride from trans-4-Aminocyclohexanol [8]

Materials:

  • trans-4-Aminocyclohexanol (1.0 eq)

  • 2-Amino-3,5-dibromobenzaldehyde (1.16 eq)

  • Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) (1.1 eq)

  • Lithium perchlorate (LiClO₄) (catalytic amount)

  • 1,2-Dichloroethane

  • Dichloromethane

  • Acetone

  • Concentrated Hydrochloric Acid

Procedure:

  • To a reaction flask, add trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde, lithium perchlorate, and sodium tris(acetoxy)borohydride in 1,2-dichloroethane.

  • Stir the mixture at room temperature for 1.5 hours.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Separate the organic phase and remove the solvent under reduced pressure to obtain crude Ambroxol base as a yellow liquid.

  • Dissolve the crude base in acetone.

  • While stirring, add concentrated hydrochloric acid dropwise to precipitate Ambroxol hydrochloride.

  • Stir for an additional hour at room temperature.

  • Collect the precipitate by filtration, wash with acetone, and dry to obtain Ambroxol hydrochloride.

  • Recrystallize from water if necessary to achieve higher purity.

References

Application Notes and Protocols for Stereoselective Reactions of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a chiral building block derived from pyroglutamic acid, a readily available and inexpensive chiral starting material. The pyrrolidinone scaffold is a common motif in many biologically active compounds and natural products. The stereocenter at the 4-position, along with the influence of the N-isopropyl group, makes this molecule a valuable substrate for stereoselective reactions, allowing for the introduction of new stereocenters with a high degree of control. These reactions are critical in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

Key Stereoselective Transformations

The primary strategies for inducing stereoselectivity with this compound involve the generation of a chiral enolate at the C4 position, followed by reactions with various electrophiles. The N-isopropyl group plays a crucial role in directing the approach of the electrophile, leading to the preferential formation of one diastereomer.

Diastereoselective Alkylation

The alkylation of the enolate derived from this compound with alkyl halides is a fundamental method for creating a new carbon-carbon bond at the C4 position. The stereochemical outcome of this reaction is dictated by the facial selectivity of the enolate, which is influenced by the bulky N-isopropyl group.

Reaction Scheme:

cluster_0 This compound cluster_1 Chiral Enolate cluster_2 Alkylated Product A B A->B 1. Base (e.g., LDA), THF, -78 °C C B->C 2. R-X (Electrophile)

Figure 1: General workflow for the diastereoselective alkylation of this compound.

Experimental Protocol (General Procedure):

A detailed, experimentally validated protocol for this specific substrate is not available in the searched literature. The following is a generalized procedure based on similar pyroglutamate systems. Optimization of the base, solvent, temperature, and electrophile is crucial for achieving high diastereoselectivity and yield.

  • Preparation: A solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Base Formation: n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours to ensure complete enolate formation.

  • Alkylation: The desired alkyl halide (1.2 eq.) is added to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired diastereomerically enriched product.

  • Characterization: The diastereomeric ratio (d.r.) is determined by techniques such as 1H NMR spectroscopy or chiral HPLC analysis.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for a diastereoselective alkylation reaction to illustrate how results would be presented. Actual results would require experimental validation.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585
Benzyl Bromide>90:1080
Allyl Bromide>92:882
Stereoselective Reduction of the Keto Group

While the primary focus is on reactions at the C4 position, stereoselective reduction of the C2-keto group could provide access to chiral 4-carbomethoxy-2-hydroxypyrrolidine derivatives. The choice of reducing agent and the directing effect of the N-isopropyl group and the C4-ester would be critical in controlling the stereochemical outcome.

Reaction Scheme:

cluster_0 This compound cluster_1 Hydroxypyrrolidine Product A B A->B Reducing Agent (e.g., L-Selectride®), THF

Figure 2: General workflow for the stereoselective reduction of the lactam carbonyl.

Experimental Protocol (General Procedure):

This protocol is a general guideline and would require significant optimization for this specific substrate.

  • Preparation: A solution of this compound (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • Reduction: A solution of a sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) (1.2 eq.), is added dropwise to the substrate solution.

  • Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Work-up: The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification and Characterization: The product is purified by column chromatography, and the diastereoselectivity is determined by spectroscopic or chromatographic methods.

Quantitative Data (Hypothetical):

Reducing AgentDiastereomeric Ratio (d.r.)Yield (%)
L-Selectride®>90:1075
Sodium Borohydride60:4090

Logical Relationship of Stereocontrol

The stereochemical outcome in these reactions is governed by the principles of asymmetric induction, where the existing stereocenter at C4 and the chiral environment created by the N-isopropyl group direct the formation of new stereocenters.

sub This compound (Chiral Substrate) enolate Formation of Chiral Enolate (Base, Low Temperature) sub->enolate Deprotonation electrophile Electrophilic Attack (e.g., Alkyl Halide) enolate->electrophile Facial bias from N-isopropyl group product Diastereomerically Enriched Product electrophile->product Formation of new C-C bond

Figure 3: Logical flow demonstrating the principle of substrate-controlled diastereoselection.

Conclusion

This compound serves as a promising chiral synthon for the stereoselective synthesis of functionalized pyrrolidine derivatives. While specific, detailed experimental data for this exact molecule is limited in publicly accessible literature, the established reactivity of related pyroglutamic acid derivatives provides a strong basis for developing synthetic protocols. The key to successful stereoselective transformations lies in the careful control of reaction conditions to maximize the directing influence of the inherent chirality of the starting material. Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point for their investigations, with the understanding that optimization will be necessary to achieve high levels of stereocontrol and yield for their specific applications.

Application Note & Protocol: Monitoring Reaction Progress of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for monitoring the synthetic progress of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidinone derivative. Pyrrolidinone scaffolds are of significant interest in medicinal chemistry and drug development.[1][2][3] Accurate real-time or quasi-real-time monitoring of their synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring purity.[4] This note outlines four common analytical techniques: Thin Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative analysis, and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and conversion calculation. These methods are indispensable for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction

The synthesis of substituted 2-pyrrolidinone derivatives is a cornerstone of many research programs aimed at discovering novel therapeutics. The efficiency of these synthetic routes is often determined by the ability to accurately monitor the consumption of reactants and the formation of the desired product.[4] This allows for precise determination of reaction endpoints, identification of potential side products, and overall process optimization.

This application note details robust analytical methodologies for tracking the formation of this compound. The described protocols are designed to be adaptable to various reaction scales and laboratory settings. The techniques covered include:

  • Thin Layer Chromatography (TLC): For rapid, cost-effective, and qualitative monitoring of the presence or absence of starting materials and products.[5]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method ideal for determining the precise concentration of reactants and products in the reaction mixture over time.[6][7]

  • Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds like the target molecule, often coupled with mass spectrometry (GC-MS) for definitive identification.[8][9]

  • ¹H NMR Spectroscopy: A powerful tool for unambiguous structural confirmation and for calculating the percentage conversion by comparing the integration of specific proton signals.[4]

Experimental Workflow

The general workflow for monitoring the reaction involves sequential sampling, quenching, preparation, and analysis. This process allows for the construction of a reaction profile, plotting concentration or conversion against time.

G General Reaction Monitoring Workflow A Start Synthesis B Withdraw Aliquot (e.g., 100 µL) A->B t = 0, 1, 2...n hr C Quench Reaction (e.g., add to cold solvent) B->C D Sample Preparation (Dilution, Filtration) C->D E Analytical Technique D->E F TLC Analysis E->F Qualitative G HPLC / GC Analysis E->G Quantitative H NMR Analysis E->H Structural I Data Interpretation (Rf, Peak Area, Integration) F->I G->I H->I J Decision Point I->J K Continue Reaction J->K Incomplete L Work-up Reaction J->L Complete K->B Wait for next time point

Caption: General workflow for monitoring chemical reaction progress.

Protocols & Data Presentation

Protocol 1: Thin Layer Chromatography (TLC)

TLC is used for a rapid qualitative check of the reaction progress by observing the disappearance of starting material spots and the appearance of the product spot.[5]

Methodology:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Withdraw ~5 µL of the reaction mixture with a capillary tube. Dilute in 0.5 mL of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample, along with co-spots of the starting materials and a reference product standard (if available), onto the TLC plate baseline.

  • Elution: Develop the plate in a chamber saturated with the mobile phase. A common starting solvent system is 1:1 Ethyl Acetate/Hexane.[10] Adjust polarity as needed to achieve optimal separation (target Rf for the product is ~0.3-0.4).[10][11]

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate stain).

  • Analysis: Compare the relative intensity of the starting material and product spots over time. The reaction is considered complete when the starting material spot is no longer visible.

Compound Expected Rf (1:1 EtOAc/Hexane) Visualization
Starting Material 1 (e.g., Dimethyl Itaconate)~0.6UV, KMnO₄
Starting Material 2 (e.g., Isopropylamine)~0.1 (streaking)KMnO₄, Ninhydrin
Product (Target Molecule) ~0.4 UV, KMnO₄
Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the concentration of reactants and products. A reverse-phase method is typically suitable for this class of compounds.[6][12]

Methodology:

  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction mixture. Quench the reaction by adding it to 900 µL of cold acetonitrile (ACN). Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.[13]

    • Start with a composition of 85:15 (A:B).[6]

    • Run a linear gradient to 15:85 over several minutes.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm) where the pyrrolidinone chromophore absorbs.

  • Quantification: Calculate the percentage of product by peak area normalization (assuming similar response factors for starting materials and product) or by using a calibration curve if an analytical standard is available.

Compound Expected Retention Time (min) λmax (nm)
Starting Material 1~3.5~210
Starting Material 2~1.8N/A (low UV activity)
Product (Target Molecule) ~5.2 ~210
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[8][14] The methyl ester and N-isopropyl groups make the target molecule sufficiently volatile for GC analysis.[8][9]

Methodology:

  • Sample Preparation: Withdraw a 100 µL aliquot. Quench and extract the analyte by adding it to a vial containing 500 µL of ethyl acetate and 500 µL of saturated NaHCO₃ solution. Vortex vigorously, allow the layers to separate, and inject 1 µL of the organic layer.

  • Instrumentation: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis: Monitor the disappearance of reactant peaks and the appearance of the product peak at its characteristic retention time and mass spectrum.

Compound Expected Retention Time (min) Key Mass Fragments (m/z)
Starting Material 1~6.1[Fragments of precursor]
Product (Target Molecule) ~8.5 [Predicted: M⁺, M-CH₃, M-COOCH₃, M-Isopropyl]
Protocol 4: ¹H NMR Spectroscopy

¹H NMR provides definitive structural information and allows for the calculation of reaction conversion by comparing the relative integrals of characteristic proton signals from the starting material and the product.[4]

Methodology:

  • Sample Preparation: Withdraw a ~0.5 mL aliquot from the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Identify unique, well-resolved peaks for one of the starting materials and the product. For example, the vinylic protons of dimethyl itaconate or the methine proton of the product's N-isopropyl group. Calculate the conversion using the formula: Conversion (%) = [IntegralProduct / (IntegralProduct + IntegralStarting Material)] * 100

Assignment (Product) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Isopropyl CH~4.2septet1H
Ester OCH₃~3.7singlet3H
Ring CH~3.4multiplet1H
Ring CH₂~2.5 - 2.9multiplet4H
Isopropyl CH₃~1.2doublet6H

Logical Decision Framework

The choice of analytical method often depends on the stage of the research and the information required. A logical framework can guide the selection process.

G Start Need to Monitor Reaction? Qualitative Rapid Qualitative Check Needed? (e.g., Has it started? Is it done?) Start->Qualitative Yes TLC Use TLC Protocol Qualitative->TLC Yes Quantitative Quantitative Data Needed? (Kinetics, Yield, Purity) Qualitative->Quantitative No TLC->Quantitative HPLC_GC Use HPLC or GC Protocol Quantitative->HPLC_GC Yes Structure Need Unambiguous Structure Proof? Quantitative->Structure No HPLC_GC->Structure NMR Use NMR Protocol Structure->NMR Yes End Analysis Complete Structure->End No NMR->End

Caption: Decision tree for selecting an analytical monitoring method.

Conclusion

The protocols outlined in this application note provide a comprehensive toolkit for monitoring the synthesis of this compound. The combination of rapid qualitative checks by TLC, robust quantitative analysis by HPLC or GC, and definitive structural confirmation by NMR spectroscopy enables rigorous control and optimization of the synthetic process. Adherence to these methodologies will facilitate efficient, reproducible, and high-yielding syntheses, which is paramount in research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. As a substituted N-isopropyl pyrrolidone with a β-keto ester moiety, this molecule presents unique challenges that demand a nuanced approach beyond standard protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles and practical laboratory experience.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My compound appears to be degrading on the silica gel column. I'm observing multiple new spots on my TLC plates post-column, and my yield is significantly lower than expected. What's happening?

Answer:

This is a classic and frequently encountered issue when purifying β-keto esters like this compound. The primary cause is the inherent acidity of standard silica gel.

Causality Explained: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These acidic sites can catalyze unwanted side reactions, most commonly the hydrolysis of the methyl ester to the corresponding carboxylic acid or other degradation pathways.[1] If your crude material contains trace amounts of water or alcohol, this degradation can be accelerated.

Troubleshooting & Optimization Protocol:

  • Confirm Silica-Induced Degradation with 2D TLC: Before attempting another column, you must verify that silica is the culprit.[1]

    • Spot your crude material in one corner of a square TLC plate.

    • Run the plate in your chosen eluent system.

    • Dry the plate completely and turn it 90 degrees.

    • Run the plate again in the exact same eluent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see new spots appearing off the diagonal.[1]

  • Deactivate the Silica Gel: Neutralizing the acidic sites is the most common and effective solution.

    • Prepare your silica slurry as usual in your non-polar solvent (e.g., hexane or ethyl acetate).

    • Add 0.5-1% triethylamine (TEA) or another volatile base to your eluent system. For example, if your eluent is 50:50 Ethyl Acetate:Hexane, prepare a stock solution containing 1% TEA.

    • Equilibrate the column with this base-containing eluent before loading your sample. This neutralizes the acidic sites, preventing on-column degradation.[1]

  • Consider Alternative Stationary Phases: If your compound is extremely acid-sensitive, a different stationary phase may be necessary.

    • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acid. Ensure you use neutral or basic alumina, as acidic alumina will cause the same issues.

    • Florisil: This is another alternative stationary phase that is less acidic than silica gel.[1]

Question 2: I'm observing significant peak tailing or very broad bands during column chromatography, leading to poor separation of my product from a closely-eluting impurity. How can I improve the peak shape?

Answer:

Broad or tailing peaks with keto esters are often a consequence of keto-enol tautomerism occurring on the column.[1] The compound exists as two rapidly interconverting isomers (the keto and enol forms), which can have slightly different affinities for the stationary phase, leading to a smeared or broadened band instead of a sharp peak.

Causality Explained: The equilibrium between the keto and enol forms can be influenced by the solvent and the nature of the stationary phase. On silica, this dynamic equilibrium leads to a continuous re-equilibration as the compound travels down the column, resulting in poor peak shape. It is generally not possible to separate the two tautomers by standard silica gel chromatography because they interconvert rapidly under these conditions.[2]

Troubleshooting & Optimization Protocol:

  • Modify the Solvent System: The polarity and protic nature of your eluent can influence the tautomeric equilibrium.

    • Add a Polar, Aprotic Solvent: Sometimes, adding a small amount of a solvent like acetone or using a dichloromethane/acetone system can help sharpen peaks by creating a more consistent solvation environment.

    • Avoid Protic Solvents (if possible): Solvents like methanol can sometimes exacerbate tailing by facilitating proton exchange. However, for very polar compounds, they may be necessary. If you must use methanol, consider adding a base like TEA as described above.

  • Dry Loading vs. Wet Loading: How you load your sample onto the column is critical. Using a highly polar solvent to dissolve your sample for wet loading can disrupt the top of the column and cause band broadening.

    • Dry Loading Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.[3] Gently remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[3] Carefully load this powder onto the top of your packed column. This technique ensures your compound is introduced in a narrow, uniform band, minimizing broadening.[3]

  • Check for Column Overloading: Loading too much sample for a given column size is a common cause of band broadening. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100, depending on the difficulty of the separation.

Question 3: My compound is highly polar. It barely moves from the baseline on the TLC plate, even with 100% ethyl acetate or 10% methanol in dichloromethane. What are my options?

Answer:

This is a common challenge for polar molecules like substituted pyrrolidones. When your compound has a very high affinity for the stationary phase, you need to either drastically increase the eluting power of your mobile phase or switch to a different chromatographic technique.

Troubleshooting & Optimization Protocol:

  • Aggressive Normal-Phase Systems:

    • Ammonia/Methanol/DCM: A powerful solvent system for polar, potentially basic compounds involves adding ammonia. Prepare a stock solution of 1-10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane as your eluent.[4][5] This both increases polarity and the basicity helps to deprotonate any cationic species, reducing streaking.[5]

  • Switch to a Different Chromatography Mode:

    • Reverse-Phase Chromatography (RPC): In RPC, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar. Polar compounds have less affinity for the non-polar stationary phase and elute more quickly. This is often an excellent choice for purifying highly polar molecules that are problematic in normal-phase.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for very polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6][7] In this mode, water is the "strong" solvent that elutes the compound.[6]

Method Stationary Phase Typical Mobile Phase Best For
Normal-Phase Silica, AluminaHexane/Ethyl Acetate, DCM/MethanolModerately polar, non-ionic compounds
Reverse-Phase C18-Silica, C8-SilicaWater/Acetonitrile, Water/MethanolPolar to very polar compounds, ionic compounds
HILIC Silica, Amine-bonded, Diol-bondedAcetonitrile/WaterVery polar, water-soluble compounds
Table 1: Comparison of Chromatography Modes for Polar Compounds

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

For a typical crude product that is a solid or a viscous oil, a two-stage approach is often most effective:

  • Flash Column Chromatography: Use this as the primary method to remove the bulk of impurities. Given the compound's structure, start with a deactivated silica gel column (using 0.5% TEA in the eluent) and an ethyl acetate/hexane gradient. This will likely provide a product of >95% purity.

  • Recrystallization: If the output from the column is a solid and requires higher purity for applications like drug development, recrystallization is an excellent final polishing step. It is highly effective at removing trace impurities and can yield a product of >99% purity.

Q2: I prefer to avoid chromatography. Can I purify my compound by recrystallization alone?

Recrystallization can be highly effective, but its success depends on the nature and quantity of the impurities.

When Recrystallization Works Well:

  • When your desired compound is the major component (>85-90%).

  • When the impurities have very different solubility profiles from your product in the chosen solvent.

When Recrystallization is Difficult:

  • If the crude product is an oil (oiling out is likely).

  • If impurities are structurally very similar to the product, they may co-crystallize.

  • If the product is present in a low concentration.

Recrystallization Protocol:

  • Solvent Screening: The key is to find a solvent where the compound has low solubility at room temperature but high solubility at or near the solvent's boiling point.[8] Test small amounts in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethyl acetate/hexane).

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[8]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Initiation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[8]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Q3: How do I choose the right purification method for my specific situation?

The optimal method depends on your sample's characteristics and the required purity level. The following workflow can guide your decision.

Purification_Workflow start Analyze Crude Product (TLC, NMR) is_solid Is the product a solid? start->is_solid chromatography Primary Purification: Flash Column Chromatography is_solid->chromatography No (Oil) is_solid->chromatography Yes, but major impurities recrystallize Final Purification: Recrystallization is_solid->recrystallize Yes, and >90% pure high_purity_check Purity > 99% required? chromatography->high_purity_check recrystallize->high_purity_check end_product High Purity Product recrystallize->end_product high_purity_check->recrystallize Yes sufficient_purity Product of Sufficient Purity high_purity_check->sufficient_purity No

Figure 1: Decision workflow for purification method selection.

References

Technical Support Center: Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify potential byproducts encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What is the primary reaction pathway for this synthesis and where can things go wrong?

The most common and efficient synthesis route involves a cascade aza-Michael addition followed by an intramolecular cyclization (amidation).[1] The process starts with the reaction of a Michael acceptor, typically dimethyl itaconate, with isopropylamine.

The Ideal Reaction Pathway:

  • Aza-Michael Addition: Isopropylamine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester (dimethyl itaconate).[2][3] This forms an intermediate, dimethyl 2-(isopropylamino)methyl-succinate.

  • Intramolecular Cyclization: The secondary amine of the Michael adduct then nucleophilically attacks one of the ester carbonyls, leading to the elimination of methanol and the formation of the stable 5-membered pyrrolidinone ring.[1]

This cascade reaction is highly efficient but sensitive to reaction conditions. Deviations can lead to the formation of several byproducts, impacting yield and purity.

FAQ 2: I'm observing a significant peak in my GC-MS that isn't my product or starting material. What could it be?

An unexpected peak is a common issue. Based on the reaction mechanism, several byproducts are possible. A systematic approach is crucial for identification. Below are the most probable culprits, their causes, and identification strategies.

This workflow will guide you through the process of identifying unknown impurities.

G start Unexpected Peak Observed in GC-MS/LC-MS check_sm Compare Retention Time (RT) & Mass Spec (MS) with Starting Materials: - Dimethyl Itaconate - Isopropylamine start->check_sm sm_match Byproduct Identified: Unreacted Starting Material check_sm->sm_match Match Found no_sm_match No Match check_sm->no_sm_match No Match check_isomers Analyze MS Fragmentation. Does MW match product? Consider Isomers: - Dimethyl Mesaconate Adduct - Dimethyl Citraconate Adduct no_sm_match->check_isomers isomer_match Byproduct Identified: Isomeric Impurity check_isomers->isomer_match Match Found no_isomer_match No Match check_isomers->no_isomer_match No Match check_dialkylation Analyze MS Fragmentation. Is MW = (Product MW) + (Itaconate MW) - MeOH? Consider Di-alkylation Product no_isomer_match->check_dialkylation di_match Byproduct Identified: Di-alkylation Adduct check_dialkylation->di_match Match Found no_di_match No Match check_dialkylation->no_di_match No Match check_hydrolysis Analyze MS Fragmentation. Is MW = (Product MW) - CH2? Consider Hydrolyzed Product (Carboxylic Acid) no_di_match->check_hydrolysis hydrolysis_match Byproduct Identified: Hydrolysis Product check_hydrolysis->hydrolysis_match Match Found

Caption: Troubleshooting workflow for byproduct identification.

Common Byproducts and Their Formation Mechanisms

Isomeric Byproducts: The Unreactive Cousins
  • Identification: These byproducts will have the same molecular weight and likely similar mass fragmentation patterns as the desired product, but different retention times in chromatography.

  • Causality: Dimethyl itaconate can isomerize under basic or thermal conditions to form dimethyl mesaconate and dimethyl citraconate.[4][5] While the aza-Michael addition is specific to the itaconate isomer, the presence of amines can catalyze this isomerization.[5][6] If these isomers form, they may react slowly or not at all, remaining as impurities. Mesaconate and citraconate are generally less reactive towards amines.[4]

  • Prevention & Mitigation:

    • Temperature Control: Run the reaction at lower temperatures to suppress isomerization.[6]

    • Solvent Choice: Using low-polarity solvents can reduce the rate of isomerization.[6]

    • Stoichiometry: Use a slight excess of the amine to help drive the primary reaction to completion before significant isomerization occurs.[4]

Di-alkylation Product: The Result of a Second Attack
  • Identification: This byproduct will have a significantly higher molecular weight. The expected mass would correspond to the addition of a second itaconate molecule to the initial Michael adduct, followed by cyclization.

  • Causality: The secondary amine in the initial Michael adduct is still nucleophilic and can react with a second molecule of dimethyl itaconate. This "double addition" is more likely if there is a high local concentration of the itaconate Michael acceptor.

  • Prevention & Mitigation:

    • Controlled Addition: Add the dimethyl itaconate slowly to a solution of isopropylamine. This maintains a low concentration of the acceptor and favors the 1:1 adduct formation.

    • Stoichiometry: Avoid using a large excess of dimethyl itaconate.

Hydrolysis Product: The Carboxylic Acid Impurity
  • Identification: The mass spectrum will show a loss of 14 Da (CH₂) compared to the desired methyl ester product, corresponding to the carboxylic acid. This byproduct is less volatile and may tail on GC columns. It is more readily observed with LC-MS analysis.

  • Causality: The methyl ester is susceptible to hydrolysis, especially if water is present in the reaction or during workup under non-neutral pH conditions.

  • Prevention & Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of a non-aqueous workup is preferable.

    • Neutral Workup: During the aqueous workup, maintain the pH as close to neutral as possible to avoid base- or acid-catalyzed hydrolysis.

Byproduct TypeProbable CauseKey Identification Marker (MS)Prevention Strategy
Isomeric Impurities Amine-catalyzed isomerization of dimethyl itaconate.[5]Same MW as product, different chromatographic RT.Lower reaction temperature, use of low-polarity solvents.[6]
Di-alkylation Product High concentration of itaconate; secondary reaction.Higher MW (approx. Product + 156 amu).Slow addition of itaconate, avoid large excess.
Hydrolysis Product Presence of water during reaction or workup.MW is 14 Da less than the product ester.Use anhydrous reagents/solvents, maintain neutral pH in workup.
Unreacted Itaconate Incomplete reaction.MW = 158.15 g/mol .Increase reaction time, moderate heating.

Protocols for Analysis

Protocol 1: Standard GC-MS Method for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like the target product and its potential byproducts.[7][8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a GC vial.
  • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Vortex the vial until the sample is fully dissolved.

2. GC-MS Instrument Parameters:

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (adjust as needed based on concentration)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C
  • Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Analyze the mass spectrum of each peak. Compare the fragmentation pattern and molecular ion with a library (e.g., NIST) and the predicted masses of potential byproducts.

Protocol 2: HPLC-MS for Non-Volatile Impurities

For less volatile byproducts like the hydrolysis product, HPLC-MS is the preferred method.[9][10]

1. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile/water (50:50).
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-MS Instrument Parameters:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start at 10% B.
  • Linear gradient to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 10% B and re-equilibrate for 3 minutes.
  • Column Temperature: 40 °C.
  • MS Detector: Electrospray Ionization (ESI) in positive mode.
  • Mass Range: Scan from m/z 100 to 600.

References

Technical Support Center: Optimizing the Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, mechanistically-grounded solutions to help you maximize your reaction yield and product purity.

The primary synthetic route to this target molecule is the intramolecular Dieckmann condensation, a robust method for forming five-membered rings.[1][2][3] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[4][5] The efficiency of this transformation is highly dependent on carefully controlled reaction parameters. This guide will walk you through troubleshooting common issues and frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both a solution and a detailed explanation of the underlying chemical principles.

Question 1: My reaction yield is consistently low or I am recovering unreacted starting material. What are the likely causes and how can I fix this?

Answer: Low conversion is the most common issue in a Dieckmann condensation and typically points to problems with the reaction equilibrium or the activity of the base.

Core Problem: The Dieckmann condensation is a reversible reaction.[3] The equilibrium often does not favor the cyclized product. To drive the reaction forward, the resulting β-keto ester, which is acidic, must be deprotonated by the base in an essentially irreversible step.[5] If the base is not strong enough or is deactivated, the reaction will not proceed to completion.

Solutions & Scientific Rationale:

  • Choice of Base: The base is the most critical factor.

    • Recommended: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). NaH is often preferred as it irreversibly deprotonates the product to form a sodium enolate and H₂ gas, effectively pulling the equilibrium towards the product.[6]

    • Alternative: If using an alkoxide base (e.g., sodium methoxide, NaOMe), it is crucial that the alcohol part of the base matches the alcohol part of the ester (i.e., use NaOMe for a methyl ester).[1] This prevents transesterification, a side reaction that consumes starting material and generates a mixture of products.

  • Base Stoichiometry & Quality:

    • Stoichiometry: Use at least one full equivalent of the base. Since the base is consumed in both the initial enolate formation and the final product deprotonation, a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial to ensure the reaction goes to completion.

    • Quality: NaH can be passivated by a layer of NaOH from atmospheric moisture. If your NaH is old, its activity may be compromised. Use freshly opened NaH or wash it with dry hexanes before use to remove the mineral oil and any surface passivation.

  • Anhydrous Conditions: The enolates and strong bases used are highly sensitive to water.

    • Protocol: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from a drying agent or from a solvent purification system). Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.

Logical Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_conditions Are conditions strictly anhydrous? check_base->check_conditions Yes use_strong_base Action: Switch to NaH or KOtBu. check_base->use_strong_base No check_stoich Is base stoichiometry > 1.0 eq? check_conditions->check_stoich Yes dry_system Action: Flame-dry glassware. Use anhydrous solvent. Run under Argon/N2. check_conditions->dry_system No check_temp Is the reaction temperature optimized? check_stoich->check_temp Yes increase_base Action: Use 1.1-1.2 eq of base. Consider using fresh/washed NaH. check_stoich->increase_base No optimize_temp Action: Try gentle heating (e.g., 40-50 °C). Monitor by TLC. check_temp->optimize_temp No success Yield Optimized check_temp->success Yes use_strong_base->success dry_system->success increase_base->success optimize_temp->success

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: My TLC/LCMS analysis shows multiple spots/peaks. What are the common impurities and how can I avoid them?

Answer: Impurity formation often results from side reactions involving the starting materials, intermediates, or product.

Common Side Reactions and Solutions:

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, two molecules can react with each other instead of intramolecularly.

    • Solution: Perform the reaction under high-dilution conditions. This is typically achieved by the slow, dropwise addition of the diester solution to a stirring suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Hydrolysis and Decarboxylation: The β-keto ester product can be hydrolyzed back to a dicarboxylic acid and subsequently decarboxylated, especially during acidic or basic workup at elevated temperatures.

    • Solution: Use a mild workup procedure. Quench the reaction by carefully adding a weak acid like acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (0 °C). Avoid strong acids (like concentrated HCl) or strong bases during workup if possible.

  • Transesterification: As mentioned previously, this occurs when an alkoxide base (e.g., sodium ethoxide) is used with a mismatched ester (e.g., a methyl ester).

    • Solution: Ensure the alkoxide matches the ester or, more reliably, use a non-alkoxide base like NaH.[1]

Frequently Asked Questions (FAQs)

What is the reaction mechanism for the synthesis of this compound?

The reaction proceeds via a Dieckmann Condensation . The mechanism involves several key steps:

  • Enolate Formation: The base removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate.

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule in a nucleophilic acyl substitution. This cyclization step forms a tetrahedral intermediate.

  • Ring Closure: The intermediate collapses, expelling an alkoxide (e.g., methoxide) as a leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): A second molecule of base removes the newly formed, highly acidic proton between the two carbonyl groups. This irreversible acid-base reaction drives the entire process to completion.[2]

  • Protonation (Workup): A mild acid is added during workup to protonate the enolate, yielding the final product.

Reaction Mechanism Diagram

G cluster_0 Dieckmann Condensation Mechanism A 1. Enolate Formation B 2. Intramolecular Attack (5-exo-trig) A->B C 3. Ring Closure B->C D 4. Irreversible Deprotonation C->D E 5. Acid Workup D->E

References

stability and storage conditions for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, it is recommended to store the compound at 2-8°C.[1] It should be kept in a tightly sealed container to prevent moisture absorption and potential degradation.

Q2: What is the appearance of this compound?

A: The compound is typically a solid.

Q3: What are the potential degradation pathways for this compound?

Q4: Is this compound sensitive to light?

A: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for organic compounds, it is advisable to store it in a light-resistant container or in a dark place to minimize potential photochemical degradation.

Q5: In which solvents is this compound soluble?

A: Solubility information is not explicitly detailed in the available resources. However, based on its structure, it is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Experimental verification is recommended for specific applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at the recommended 2-8°C in a tightly sealed container. If degradation is suspected, it is advisable to use a fresh batch of the compound.
Contamination of the compound.Ensure that all glassware and equipment used for handling the compound are clean and dry. Use fresh, high-purity solvents for all experiments.
Poor solubility in a specific solvent Incorrect solvent choice.Test the solubility in a small amount of various appropriate solvents to find the most suitable one for your experiment. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected peaks in analytical data (e.g., NMR, LC-MS) Presence of impurities from synthesis or degradation products.Re-purify the compound if necessary, for example, by recrystallization or column chromatography. Compare the analytical data with a reference spectrum if available.
Residual solvent.Dry the compound under vacuum to remove any residual solvents from purification or storage.

Stability Data

The following table summarizes the general stability of this compound under various conditions. Please note that this information is based on general chemical principles for similar compounds and is intended for illustrative purposes, as specific experimental stability studies for this compound are not publicly available.

Condition Parameter Recommended Not Recommended
Temperature Storage2-8°CRoom temperature for extended periods, high temperatures
HandlingRoom temperature for short periodsProlonged exposure to elevated temperatures
Light StorageIn the dark or in an amber vialProlonged exposure to direct sunlight or UV light
Atmosphere StorageTightly sealed container, inert atmosphere for long-termOpen to air, high humidity
pH In solutionNeutral (pH ~7)Strongly acidic or basic conditions

Experimental Protocols

As specific experimental protocols for stability testing of this compound are not available, a general protocol for assessing chemical stability by High-Performance Liquid Chromatography (HPLC) is provided below.

Protocol: Assessing Stability of this compound by HPLC

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a dilute acid (e.g., 0.1 N HCl).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a dilute base (e.g., 0.1 N NaOH).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber).

  • Time Points:

    • Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Inject a suitable volume of each sample onto an appropriate HPLC column (e.g., a C18 column).

    • Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid).

    • Monitor the elution of the compound and any potential degradation products using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any major degradation products.

Visualizations

TroubleshootingWorkflow cluster_start cluster_investigation Investigation cluster_decision Decision cluster_action Action cluster_end start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Tightly Sealed) start->check_storage check_purity Assess Compound Purity (NMR, LC-MS) start->check_purity check_procedure Review Experimental Protocol (Solvents, Reagents, Technique) start->check_procedure storage_ok Storage OK? check_storage->storage_ok purity_ok Purity Acceptable? check_purity->purity_ok procedure_ok Protocol Correct? check_procedure->procedure_ok storage_ok->purity_ok Yes use_fresh Use Fresh Batch of Compound storage_ok->use_fresh No purity_ok->procedure_ok Yes purify Re-purify Compound purity_ok->purify No modify_protocol Modify Experimental Protocol procedure_ok->modify_protocol No end Consistent Results Achieved procedure_ok->end Yes use_fresh->end purify->end modify_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

This guide is intended to provide general advice. For specific applications, it is crucial to perform your own validation and stability studies.

References

troubleshooting failed reactions involving Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. The following sections address common issues encountered during reactions such as hydrolysis, amidation, and reduction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hydrolysis of this compound to the corresponding carboxylic acid is incomplete or has failed. What are the possible causes and solutions?

A1: Troubleshooting Incomplete Hydrolysis

Incomplete hydrolysis is a common issue. Several factors could be at play, from reaction conditions to the stability of the starting material and product.

Possible Causes & Solutions:

  • Insufficient Base/Acid: The saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis may not have gone to completion.

    • Solution: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH) or a strong acid catalyst (e.g., HCl, H₂SO₄) is used. For base-catalyzed hydrolysis, using a slight excess (1.1-1.5 equivalents) can be beneficial.

  • Reaction Time and Temperature: The reaction may not have had enough time to proceed to completion, or the temperature might be too low.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature. Be cautious with increasing temperature as it can promote side reactions.

  • Solvent System: The choice of solvent is crucial for solubility and reaction rate.

    • Solution: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol is often effective for hydrolysis of esters. This ensures the solubility of both the ester and the hydrolysis reagent.

  • Presence of Water (for acid catalysis): Anhydrous conditions are usually required for acid-catalyzed transesterifications, however for hydrolysis, water is a key reagent.[1]

    • Solution: Ensure a sufficient amount of water is present in the reaction mixture for the hydrolysis to proceed.

Q2: I am observing a significant amount of a byproduct that is not the desired carboxylic acid. What could this be?

A2: Identifying and Mitigating Byproducts

The most likely byproduct is the decarboxylated pyrrolidone. β-keto acids are known to be unstable and can readily lose carbon dioxide, especially upon heating, to form a ketone.[2][3][4]

Troubleshooting Workflow for Unexpected Byproducts:

start Unexpected Byproduct Observed check_structure Characterize Byproduct (NMR, MS) start->check_structure is_decarboxylated Is it the decarboxylated product? (1-isopropylpyrrolidin-2-one) check_structure->is_decarboxylated decarboxylation_cause Cause: Instability of β-keto acid product is_decarboxylated->decarboxylation_cause Yes other_byproduct Other Byproduct is_decarboxylated->other_byproduct No decarboxylation_solution Solution: - Work up reaction at low temperature. - Avoid excessive heating during purification. - Use milder reaction conditions. decarboxylation_cause->decarboxylation_solution end Reaction Optimized decarboxylation_solution->end check_impurities Check Purity of Starting Material other_byproduct->check_impurities side_reaction Consider Other Side Reactions (e.g., from impurities) check_impurities->side_reaction side_reaction->end

Caption: Troubleshooting workflow for identifying and addressing unexpected byproducts.

Q3: My amidation reaction of this compound with an amine is giving a low yield. How can I improve it?

A3: Optimizing Amidation Reactions

Low yields in amidation can stem from several factors, including poor activation of the ester, side reactions, or difficult purification.

Possible Causes & Solutions:

  • Direct Amidation Issues: Direct reaction of the ester with an amine often requires harsh conditions (high temperature/pressure) and can be low-yielding.

    • Solution: A more reliable two-step approach is often preferred: first, hydrolyze the ester to the carboxylic acid, and then couple the acid with the amine using a standard peptide coupling reagent (e.g., HBTU, HATU, EDCI).

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. Consider increasing the reaction time or temperature moderately. Ensure the amine is not too sterically hindered.

  • Purification Challenges: The resulting amide may be difficult to separate from the starting materials or byproducts. Pyrrolidine derivatives can be highly polar and water-soluble.

    • Solution: Employ acid-base extraction techniques. The basic pyrrolidine product can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basifying the aqueous layer.

Q4: I am trying to reduce the ester group of this compound to an alcohol, but the reaction is not working as expected. What could be the problem?

A4: Troubleshooting Ester Reduction

The success of the reduction depends heavily on the choice of reducing agent and the reaction conditions.

Possible Causes & Solutions:

  • Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols, although some exceptions exist with additives or at high temperatures.[5][6] Lithium aluminum hydride (LiAlH₄) is the more common and effective reagent for this transformation.[6][7]

  • Reaction Conditions for LiAlH₄: LiAlH₄ reacts violently with protic solvents like water and alcohols.

    • Solution: The reaction must be carried out in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: Improper workup can lead to low yields.

    • Solution: A careful, sequential addition of water and then a base solution (e.g., 15% NaOH) at a low temperature (e.g., 0 °C) is crucial to quench the reaction and precipitate the aluminum salts, which can then be filtered off.

  • Over-reduction: LiAlH₄ is a powerful reducing agent and can potentially reduce the lactam carbonyl as well, especially at higher temperatures or with prolonged reaction times.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid over-reduction.

Quantitative Data Summary

The following tables summarize general reaction conditions for key transformations involving β-keto esters. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: Typical Conditions for Hydrolysis of β-Keto Esters

ConditionBase-Catalyzed (Saponification)Acid-Catalyzed
Reagent LiOH, NaOH, or KOH (1.1-1.5 eq.)HCl or H₂SO₄ (catalytic to stoichiometric)
Solvent THF/H₂O, MeOH/H₂ODioxane/H₂O, Acetic Acid/H₂O
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Typical Reaction Time 1-24 hours2-48 hours

Table 2: Reagents for Amidation of the Corresponding Carboxylic Acid

Coupling ReagentActivating AgentBaseTypical Solvent
HBTUHOBt (often included)DIPEA, NMMDMF, DCM
HATUHOAt (often included)DIPEA, NMMDMF, DCM
EDCIHOBt, DMAPDIPEA, NMMDMF, DCM
SOCl₂ (via acyl chloride)N/APyridine, Et₃NDCM, Toluene

Table 3: Common Reducing Agents for Esters

Reducing AgentReactivityTypical SolventWorkup
LiAlH₄ High (reduces esters, amides, carboxylic acids)THF, Et₂O (anhydrous)Sequential addition of H₂O and base
NaBH₄ Low (typically does not reduce esters)MeOH, EtOHAcidic or neutral quench
NaBH₄/LiCl or CaCl₂ Moderate (can reduce esters)THF/EtOHAcidic quench

Experimental Protocols

Protocol 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH, 1.2 eq.) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid.

Protocol 2: Amidation of 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid

  • Dissolve 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Add N,N'-Diisopropylethylamine (DIPEA, 3.0 eq.) to the mixture.

  • Cool the solution to 0 °C and add EDCI (1.2 eq.).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Reduction of this compound

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the corresponding alcohol.

Signaling Pathways and Workflows

cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_reduction Reduction start Starting Material: This compound hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis reduction Reduction (e.g., LiAlH₄, THF) start->reduction acid Product: 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid hydrolysis->acid decarboxylation Side Reaction: Decarboxylation (Heat) acid->decarboxylation amidation Amine, Coupling Agent (e.g., R-NH₂, HATU) acid->amidation ketone Byproduct: 1-isopropylpyrrolidin-2-one decarboxylation->ketone amide Product: Amide Derivative amidation->amide alcohol Product: (1-isopropyl-5-oxopyrrolidin-3-yl)methanol reduction->alcohol

Caption: Key reaction pathways for this compound.

References

Technical Support Center: Enantioselective Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high enantioselectivity for the synthesis of this compound?

A1: The main challenges in the asymmetric synthesis of this molecule and its analogs lie in controlling the stereochemistry at the C4 position. Key difficulties include:

  • Achieving high enantiomeric excess (e.e.): Preventing the formation of the undesired enantiomer is critical and often requires careful selection of chiral catalysts, ligands, and reaction conditions.

  • Controlling diastereoselectivity: When introducing substituents, particularly at the C4 position, controlling the cis/trans relationship relative to other stereocenters can be challenging.[1]

  • Substrate scope limitations: Catalytic systems that work well for one substrate may not be effective for others, especially with variations in the N-substituent (e.g., the isopropyl group) and the ester group.[2]

  • Side reactions: Competing reactions such as racemization, epimerization, or undesired side-product formation can lower both yield and enantiopurity.

Q2: Which synthetic strategies are most promising for the enantioselective synthesis of pyroglutamate derivatives like this compound?

A2: Several strategies have shown significant promise for the asymmetric synthesis of substituted pyroglutamates:

  • Asymmetric Michael Addition: This is a powerful method for constructing the pyrrolidinone ring with high enantioselectivity. The conjugate addition of a nucleophile to an α,β-unsaturated precursor, mediated by a chiral catalyst, can effectively set the stereocenter at the C4 position.[2][3]

  • Stereoselective Alkylation: Starting from a chiral precursor, such as L-pyroglutamic acid, stereoselective alkylation at the C4 position can be achieved. However, the stereochemical outcome (cis or trans) can be highly dependent on the nature of the electrophile and the reaction conditions.[1]

  • Catalytic Asymmetric C-H Amination: Innovative methods involving enantioselective C-H amination can be used to construct the chiral pyrrolidine ring from acyclic precursors, offering a direct and atom-economical route.[4]

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives and their analogs, have been successfully employed to catalyze asymmetric reactions leading to chiral pyrrolidines with high enantioselectivity.

Q3: How does the choice of catalyst influence the enantioselectivity of the reaction?

A3: The chiral catalyst is the cornerstone of achieving high enantioselectivity. It creates a chiral environment that favors the formation of one enantiomer over the other. Key factors to consider when selecting a catalyst include:

  • Catalyst Type: Different classes of catalysts, such as chiral metal complexes (e.g., silver, copper, palladium), organocatalysts (e.g., proline derivatives, cinchona alkaloids), and biocatalysts (enzymes), operate through distinct mechanisms and may be suited for different transformations.[3][4]

  • Ligand Structure: In metal-catalyzed reactions, the chiral ligand is crucial. The steric and electronic properties of the ligand dictate the geometry of the transition state and, consequently, the stereochemical outcome.

  • Catalyst Loading: The amount of catalyst used can impact both the reaction rate and the enantioselectivity. While higher loading may increase the rate, it can sometimes lead to the formation of less selective catalytic species.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.)
Potential Cause Troubleshooting Step
Suboptimal Catalyst or Ligand Screen a variety of chiral catalysts or ligands. Small changes to the ligand structure can have a significant impact on enantioselectivity. Consider both metal-based and organocatalytic systems.
Incorrect Solvent The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. Perform a solvent screen using solvents of varying polarity (e.g., toluene, THF, dichloromethane, hexanes).
Reaction Temperature Too High Higher temperatures can lead to lower enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer. Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
Racemization of Product The product may be racemizing under the reaction or workup conditions. Check the stability of the enantioenriched product under the reaction conditions without the catalyst. Consider a milder workup procedure.
Presence of Impurities Impurities in the starting materials, solvent, or catalyst can interfere with the catalytic cycle and reduce enantioselectivity. Ensure all reagents and solvents are pure and dry.
Problem 2: Poor Yield
Potential Cause Troubleshooting Step
Low Catalyst Activity Increase the catalyst loading. If the catalyst is suspected to be deactivated, use freshly prepared or purified catalyst.
Inefficient Reaction Conditions Optimize the reaction time and temperature. A reaction monitoring study (e.g., by TLC or GC/LC-MS) can help determine the optimal reaction time.
Poor Substrate Reactivity The substrate may be sterically hindered or electronically deactivated. Consider using a more reactive derivative of the substrate if possible.
Decomposition of Reagents or Product Starting materials or the product may be unstable under the reaction conditions. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a lower temperature.
Ineffective Workup or Purification The product may be lost during extraction or chromatography. Optimize the workup and purification procedures to minimize losses.
Problem 3: Undesired Diastereomer Formation
Potential Cause Troubleshooting Step
Lack of Diastereocontrol in Alkylation In alkylation reactions of pyroglutamates, the choice of electrophile (SN1 vs. SN2 type) can influence the diastereoselectivity.[1] Consider using a bulkier proton source for quenching to favor the formation of a specific diastereomer.[1]
Thermodynamic vs. Kinetic Control The observed diastereomeric ratio may be a result of thermodynamic equilibration. Analyze the diastereomeric ratio at different reaction times to determine if it changes. Running the reaction at a lower temperature may favor the kinetically controlled product.
Catalyst Control The chiral catalyst can also influence diastereoselectivity. Screening different catalysts and ligands may identify a system that provides better diastereocontrol.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Michael Additions to Form Pyrrolidinone Derivatives

Catalyst/LigandSubstrateSolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
CyclopropenimineAlanine imine + Methyl acrylateToluene252490 (conversion)84[2]
AgOAc / Chiral PhosphineGlycine imine ester + β-unsaturated esterToluene25128595[3]
(S)-Diphenylprolinol silyl etherAcetaldehyde + NitroolefinDioxane25249298N/A
Cinchona-based PTCN-Boc-pyrrolidone + Nitro-styrylisoxazoleToluene048Goodup to 74[5]

Note: The data in this table is illustrative and compiled from studies on similar structures. Direct results for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition using a Chiral Cyclopropenimine Catalyst (Adapted from[2])
  • Preparation of the Catalyst Solution: In a glovebox, dissolve the chiral cyclopropenimine catalyst (5 mol%) in anhydrous toluene (0.5 M).

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the N-isopropyl-substituted amino ester imine (1.0 equiv.).

  • Addition of Reagents: Add the catalyst solution to the reaction vial, followed by the Michael acceptor (e.g., methyl acrylate, 1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or the optimized temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for Silver-Catalyzed Asymmetric Conjugate Addition (Adapted from[3])
  • Catalyst Preparation: In a glovebox, mix the silver salt (e.g., AgOAc, 5 mol%) and the chiral phosphine ligand (5.5 mol%) in anhydrous toluene for 30 minutes.

  • Reaction Setup: To a separate flame-dried reaction vial under an inert atmosphere, add the glycine imine ester (1.0 equiv.) and the β-substituted α,β-unsaturated ester (1.2 equiv.) in anhydrous toluene.

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the optimized temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

  • Lactamization: Upon completion of the conjugate addition, add a suitable acid (e.g., acetic acid) to promote in-situ lactamization to the pyroglutamate ester.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Select & Purify Reagents & Solvent catalyst Prepare Chiral Catalyst Solution reagents->catalyst setup Reaction Setup (Inert Atmosphere) catalyst->setup addition Add Reactants & Catalyst setup->addition monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring workup Quench & Workup monitoring->workup purification Column Chromatography workup->purification analysis Determine Yield & e.e. (Chiral HPLC) purification->analysis

Caption: General experimental workflow for asymmetric synthesis.

troubleshooting_logic start Low Enantioselectivity? temp Lower Reaction Temperature start->temp Yes solvent Screen Solvents start->solvent Yes catalyst Screen Chiral Catalysts/Ligands start->catalyst Yes purity Check Reagent Purity start->purity Yes outcome Improved e.e.? temp->outcome solvent->outcome catalyst->outcome purity->outcome end Success outcome->end Yes fail Re-evaluate Strategy outcome->fail No

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Purification of Crude Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the common impurities?

A1: The most probable synthetic route is a tandem Michael addition-cyclization reaction. This involves the Michael addition of isopropylamine to dimethyl itaconate, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Common Impurities:

  • Unreacted Starting Materials: Isopropylamine and dimethyl itaconate.

  • Isomers of Dimethyl Itaconate: Under basic conditions, dimethyl itaconate can isomerize to dimethyl mesaconate or dimethyl citraconate, which may not react or may form different adducts.

  • Michael Adduct Intermediate: The initial, uncyclized product of the Michael addition.

  • Hydrolysis Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, especially during aqueous work-up.

  • Polymeric Byproducts: Self-condensation or polymerization of the starting materials or intermediates can lead to higher molecular weight impurities.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The presence of residual solvents or impurities can prevent your product from solidifying. Try removing volatile impurities under high vacuum. If it remains an oil, purification by column chromatography is the recommended next step.

Q3: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product spot?

A3: If a pure standard of this compound is available, spot it on the same TLC plate as your crude reaction mixture for direct comparison. If not, you can often deduce the product spot based on polarity. The product is expected to be more polar than the starting dimethyl itaconate but may have a similar polarity to the Michael adduct intermediate. Staining the TLC plate with potassium permanganate can help visualize non-UV active compounds.

Q4: My purification by column chromatography is resulting in low yields. What are the possible reasons?

A4: Low yields from column chromatography can be due to several factors:

  • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or have very broad peaks.

  • Compound Streaking/Tailing on the Column: This can be caused by the compound being too polar for the silica gel or by interactions with acidic sites on the silica. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. Using neutral or basic alumina, or a deactivated silica gel, could be a better alternative.

  • Co-elution with Impurities: If an impurity has a very similar polarity, it may co-elute with your product. In this case, optimizing the solvent system or trying a different stationary phase is necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Purification Incomplete separation of impurities with similar polarity.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Attempt recrystallization from a different solvent system.
Product Loss During Work-up The product may be partially soluble in the aqueous layer, especially if the pH is acidic or basic.- Ensure the aqueous layer is saturated with a salt (e.g., brine wash) to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent. - Adjust the pH of the aqueous layer to neutral before extraction.
Oily Product After Chromatography Residual high-boiling solvents from chromatography.- Dry the product under high vacuum for an extended period. - Co-evaporate with a low-boiling solvent like dichloromethane or diethyl ether.
Inconsistent NMR Spectra Presence of residual solvents or paramagnetic impurities.- Ensure the sample is thoroughly dried. - Compare spectra with known solvent impurity chemical shifts. - If paramagnetic impurities are suspected, filtering the NMR sample through a small plug of silica gel or celite may help.

Data Presentation

Table 1: Representative Purification Data for this compound

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Silica Gel Column Chromatography ~75%>98%60-80%Effective for removing both polar and non-polar impurities.
Recrystallization ~90%>99%70-90%Requires the crude product to be a solid or to crystallize from a suitable solvent.
Acid-Base Extraction VariableVariableVariablePrimarily useful for removing acidic or basic impurities. May not be effective for neutral impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrrolidinone esters, suitable solvents might include ethyl acetate/hexane, acetone/hexane, or ethanol/water mixtures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Acid-Base Extraction

This method is primarily for removing acidic or basic impurities. Since the target compound is neutral, it will remain in the organic phase.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl) to remove any basic impurities like unreacted isopropylamine. Separate the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

PurificationWorkflow crude Crude Product column Column Chromatography crude->column Complex Mixture recrystal Recrystallization crude->recrystal Crude Solid extraction Acid-Base Extraction crude->extraction Acidic/Basic Impurities pure Pure Product column->pure recrystal->pure extraction->pure Neutral Product

Caption: General purification workflow for this compound.

TroubleshootingLogic start Low Purity? check_tlc Analyze by TLC start->check_tlc streaking Streaking/Tailing? check_tlc->streaking add_base Add Et3N to Eluent streaking->add_base Yes coelution Co-eluting Spots? streaking->coelution No change_solvent Change Eluent Polarity coelution->change_solvent Yes pure_tlc Clean Separation on TLC coelution->pure_tlc No change_stationary Change Stationary Phase change_solvent->change_stationary

side reactions to consider with Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. The information is designed to help anticipate and address potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side reactions to consider when working with this compound?

A1: The primary side reactions of concern involve the two carbonyl groups and the stereocenter at the C4 position. These include:

  • Hydrolysis of the methyl ester: This can occur under acidic or basic conditions to form the corresponding carboxylic acid.

  • Hydrolysis of the lactam ring: While lactams are generally more stable than esters, ring-opening can occur under harsh acidic or basic conditions.[1][2]

  • Epimerization at the C4 position: The proton at the C4 position can be labile under basic conditions, potentially leading to a loss of stereochemical integrity.

  • Transesterification: If other alcohols are present in the reaction mixture, the methyl ester can undergo transesterification.

Q2: How stable is the pyrrolidone ring system?

A2: The 2-pyrrolidinone ring is a lactam (a cyclic amide) and is generally stable.[3] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would result in the formation of the corresponding γ-amino acid derivative.[1] For N-substituted pyrrolidones like N-methyl-2-pyrrolidone, thermal decomposition can be minimized by the presence of small amounts of water.[4]

Q3: Can the methyl ester group be selectively hydrolyzed without affecting the lactam?

A3: Yes, selective hydrolysis of the methyl ester is generally achievable. Esters are typically more susceptible to hydrolysis than amides (or lactams).[5] By using mild basic conditions (e.g., lithium hydroxide in a mixture of THF and water) at controlled temperatures, it is often possible to saponify the ester without significant cleavage of the lactam ring.

Q4: What conditions might lead to epimerization at the C4 position?

A4: Epimerization at the C4 position is a risk primarily under basic conditions. The proton at C4 is alpha to the ester carbonyl, which makes it acidic enough to be removed by a strong base. The resulting enolate can then be protonated from either face, leading to a mixture of diastereomers. The use of non-protic solvents and carefully controlled temperatures can help minimize this side reaction.

Troubleshooting Guides

Problem 1: Low yield of the desired product with significant formation of a more polar byproduct.

Possible Cause: Hydrolysis of the methyl ester to the carboxylic acid.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • pH: Ensure the reaction medium is not strongly acidic or basic, unless ester hydrolysis is the intended next step.

    • Water Content: Use anhydrous solvents and reagents to minimize unintended hydrolysis. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).

  • Purification Strategy:

    • If a small amount of the carboxylic acid is formed, it can often be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup.

Illustrative Data on pH Effect on Ester Hydrolysis:

pHTemperature (°C)Reaction Time (h)Approximate % Hydrolysis (Illustrative)
3502410-15%
75024< 1%
1025890-95%
Problem 2: Formation of multiple stereoisomers detected by chiral HPLC or NMR.

Possible Cause: Epimerization at the C4 position.

Troubleshooting Steps:

  • Base Selection:

    • If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) in place of stronger, smaller bases like alkoxides.

    • Consider running the reaction at lower temperatures to reduce the rate of deprotonation.

  • Solvent Choice:

    • Employ aprotic solvents (e.g., THF, dioxane) to limit the availability of protons for quenching the enolate intermediate.

Experimental Protocol: General Procedure to Minimize Epimerization in a Base-Mediated Reaction

  • To a solution of this compound in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the base (e.g., a solution of DBU in anhydrous THF) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction at low temperature with a non-aqueous proton source (e.g., a solution of acetic acid in THF) before warming to room temperature.

Problem 3: Complex product mixture and evidence of ring-opened products.

Possible Cause: Hydrolysis of the lactam ring.

Troubleshooting Steps:

  • Avoid Harsh Conditions:

    • Steer clear of prolonged heating in the presence of strong acids (e.g., concentrated HCl) or bases (e.g., concentrated NaOH).

    • If a reaction requires elevated temperatures, ensure the pH is maintained close to neutral if possible.

  • Workup and Purification:

    • During aqueous workup, minimize the contact time with acidic or basic solutions.

    • Use buffered solutions if pH control is critical.

Visualizations

Side_Reactions main This compound ester_hydrolysis Ester Hydrolysis (Acid or Base) main->ester_hydrolysis lactam_hydrolysis Lactam Hydrolysis (Strong Acid/Base) main->lactam_hydrolysis epimerization C4 Epimerization (Base) main->epimerization product_acid 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid ester_hydrolysis->product_acid product_amino_acid 4-((Carboxymethyl)amino)-5-methylhexanoic acid lactam_hydrolysis->product_amino_acid product_diastereomer Diastereomer at C4 epimerization->product_diastereomer

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Workflow start Experiment Start undesired_product Undesired Product Observed? start->undesired_product polar_byproduct Polar Byproduct? undesired_product->polar_byproduct Yes end Successful Reaction undesired_product->end No multiple_isomers Multiple Isomers? polar_byproduct->multiple_isomers No ester_hydrolysis_sol Suspect Ester Hydrolysis: - Use anhydrous solvents - Control pH polar_byproduct->ester_hydrolysis_sol Yes ring_opened Ring-Opened Product? multiple_isomers->ring_opened No epimerization_sol Suspect Epimerization: - Use non-nucleophilic base - Lower reaction temperature multiple_isomers->epimerization_sol Yes lactam_hydrolysis_sol Suspect Lactam Hydrolysis: - Avoid harsh acid/base - Minimize workup time ring_opened->lactam_hydrolysis_sol Yes other Other Issue ring_opened->other No ester_hydrolysis_sol->end epimerization_sol->end lactam_hydrolysis_sol->end other->end

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a critical process in the development of various pharmaceutical intermediates. The core structure, a substituted pyrrolidone, is a common scaffold in medicinal chemistry.[1] Achieving high yield and purity is paramount, and precise control over reaction parameters is essential. Among these parameters, temperature is arguably the most critical variable, influencing reaction kinetics, selectivity, and the formation of undesirable byproducts.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues encountered during this synthesis, with a specific focus on the impact of temperature. The content is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section addresses specific problems that can arise during the synthesis. The synthesis of the target molecule can be envisioned through two primary routes: (A) N-alkylation of a pre-formed pyrrolidone ring or (B) a cyclization reaction like the Dieckmann condensation to form the ring. Temperature control is crucial in both pathways.

Q1: My reaction yield is significantly lower than expected. How can I determine if temperature is the root cause?

Low yield is a common problem that can be directly linked to suboptimal temperature settings. Both excessively low and high temperatures can be detrimental.

Analysis:

  • Insufficient Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome efficiently, leading to a sluggish or incomplete reaction. This is particularly relevant for the N-alkylation step, which often requires a certain thermal threshold to proceed at a reasonable rate.[2]

  • Excessive Temperature: Conversely, temperatures that are too high can lead to the thermal degradation of reactants, intermediates, or the final product. The pyrrolidone ring itself, while generally stable, can be susceptible to side reactions like hydrolysis or ring-opening if moisture is present, a process that is accelerated at higher temperatures.[3][4] Furthermore, high temperatures can promote unwanted side reactions, such as elimination or dimerization, which consume starting materials and reduce the overall yield.[5][6]

Troubleshooting Workflow:

G start Low Yield Observed check_temp Review Reaction Temperature Profile start->check_temp is_low Is Temperature Below Recommended Range? check_temp->is_low is_high Is Temperature Above Recommended Range? check_temp->is_high increase_temp Action: Gradually increase temperature. Monitor reaction progress (TLC/GC/LC-MS). Consider extending reaction time. is_low->increase_temp Yes check_other If temperature is optimal, investigate other factors: - Reagent purity - Solvent choice - Base strength is_low->check_other No decrease_temp Action: Lower temperature. Check for degradation products. Ensure inert atmosphere. is_high->decrease_temp Yes is_high->check_other No

Caption: Troubleshooting workflow for low reaction yield.

Recommendations:

  • Establish a Baseline: If available, consult literature for the optimal temperature range for the specific reaction (e.g., N-alkylation of lactams or Dieckmann condensation).[5][7]

  • Systematic Optimization: If no literature is available, perform small-scale optimization experiments. Run the reaction at a series of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to identify the optimal point.

  • Monitor for Degradation: When running at higher temperatures, take aliquots periodically to analyze for the appearance of new, unidentified spots by TLC or peaks by GC/LC-MS, which may indicate product or reactant degradation.

Q2: I'm observing a significant amount of an unknown byproduct. How can temperature control help improve the reaction's selectivity?

The formation of byproducts is often a result of a lack of selectivity, which is highly dependent on temperature.

Analysis:

The nature of the byproduct provides clues. For instance, in an N-alkylation reaction using an alkyl halide, a common side reaction is O-alkylation, forming an imino ether. The ratio of N- vs. O-alkylation can be influenced by temperature and solvent choice.[2] In cyclization reactions like the Dieckmann condensation, high temperatures can favor intermolecular reactions, leading to dimers or polymers instead of the desired five-membered ring.[5][8]

Key Temperature-Dependent Side Reactions:

Side ReactionProbable Cause (Temperature-Related)Recommended Action
Dimerization/Polymerization High temperature promoting intermolecular reactions over intramolecular cyclization.Lower the reaction temperature. Employ high-dilution conditions.
Elimination (from alkyl halide) High temperature with a strong, sterically hindered base.Use a milder base and a lower reaction temperature.
O-Alkylation Reaction kinetics favoring the O-alkylated product. Often influenced by solvent polarity.Screen different temperatures. Polar aprotic solvents (e.g., DMF, THF) generally favor N-alkylation.[2]
Ring Opening/Hydrolysis High temperature in the presence of moisture or non-anhydrous reagents.Ensure strictly anhydrous conditions. Lower the temperature during workup.[3]

Recommendations:

  • Characterize the Byproduct: If possible, isolate and characterize the main byproduct (e.g., by MS, NMR). Understanding its structure will provide direct insight into the competing reaction pathway.

  • Lower the Temperature: As a first step, reducing the reaction temperature often minimizes undesired side reactions that may have a higher activation energy than the desired reaction.[6] This is especially true for minimizing degradation.

  • Controlled Addition: For exothermic reactions, adding reagents slowly at a reduced temperature (e.g., 0-5°C) before gradually warming to the target reaction temperature can prevent initial temperature spikes that trigger side reactions.

Frequently Asked Questions (FAQs)

Q: What is the typical optimal temperature range for the N-alkylation of a pyrrolidone? A: This is highly dependent on the specific reagents used. For reactions involving alkyl halides with bases like potassium carbonate or potassium hydroxide, temperatures can range from 80°C to 130°C in a suitable solvent like toluene or DMF.[2] Microwave-assisted syntheses may reach higher temperatures for shorter periods.[7] It is crucial to start with conditions reported for similar substrates and optimize from there.

Q: For a Dieckmann condensation to form the pyrrolidone ring, how does temperature play a role? A: The Dieckmann condensation is an intramolecular reaction to form a cyclic β-keto ester.[8] It is typically performed at lower temperatures to favor the intramolecular cyclization and minimize side reactions like intermolecular condensation (dimerization).[5] Using strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF often begins at 0°C and is then allowed to warm to room temperature or slightly above.[5]

Q: Can temperature impact the stability of the final product during workup and purification? A: Absolutely. This compound contains an ester group that is susceptible to hydrolysis. During aqueous workup, especially if acidic or basic conditions are used, elevated temperatures can accelerate ester hydrolysis, reducing the final yield. Similarly, during purification by distillation, excessive temperatures can cause decomposition. It is advisable to perform extractions and solvent removal at or below room temperature and use vacuum distillation at the lowest possible temperature.

Q: Are there any specific safety precautions related to temperature for this synthesis? A: Yes. If the reaction is exothermic, there is a risk of a thermal runaway, where the reaction rate increases uncontrollably. This can lead to a rapid increase in temperature and pressure. It is essential to have efficient cooling (e.g., an ice bath on standby) and to add reagents in a controlled manner, especially on a larger scale. When heating reactions, always use a heating mantle with a temperature controller and a stir bar to ensure even heat distribution and prevent localized overheating.

Protocols

Protocol 1: N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

This protocol outlines a general procedure for the N-isopropylation step.

Materials:

  • Methyl 2-oxopyrrolidine-4-carboxylate

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (N₂ or Ar), add Methyl 2-oxopyrrolidine-4-carboxylate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Begin stirring and add 2-bromopropane (1.2 - 1.5 eq) dropwise.

  • Temperature Control: Heat the reaction mixture to the target temperature (start optimization around 80°C).

  • Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Remove the DMF under reduced pressure (note: high boiling point).

  • Proceed with a standard aqueous workup and purify the crude product by column chromatography or vacuum distillation. Crucially, keep all workup steps at low temperatures to prevent hydrolysis.

References

catalyst selection for optimizing Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in the public domain, this guide is based on established principles of organic synthesis and data from closely related N-substituted 2-oxopyrrolidine-4-carboxylate systems. The provided protocols and data tables should be considered as illustrative examples and may require optimization for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions involving the 2-oxopyrrolidine-4-carboxylate scaffold?

A1: The primary reactions for this scaffold involve transformations at the nitrogen atom of the pyrrolidone ring, the carboxylate group, and the carbon backbone. Key catalytic reactions include:

  • N-Alkylation/N-Arylation: Introduction of substituents on the nitrogen atom.

  • Hydrolysis of the ester: Conversion of the methyl carboxylate to a carboxylic acid.

  • Asymmetric Michael Addition: Formation of the pyrrolidone ring through conjugate addition, often establishing stereocenters.

  • Reduction of the ester/amide: Conversion to alcohols or amines.

Q2: How do I choose a catalyst for the N-alkylation of a 2-oxopyrrolidine-4-carboxylate?

A2: Catalyst selection for N-alkylation is crucial for achieving high yields and minimizing side reactions. Key factors to consider are the strength of the base and the reactivity of the alkylating agent.

  • Bases: Strong, non-nucleophilic bases are preferred to deprotonate the amide nitrogen without competing in the alkylation. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Catalysts: For less reactive alkylating agents, the addition of a catalyst like potassium iodide (KI) can be beneficial (Finkelstein reaction conditions). In the case of N-arylation, transition metal catalysts such as those based on copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination) are typically required.

Q3: What are the key challenges in achieving high enantioselectivity in the synthesis of chiral 2-oxopyrrolidine-4-carboxylates?

A3: Achieving high enantioselectivity in the synthesis of substituted pyrrolidones is a common challenge. The primary method for introducing chirality is through asymmetric catalysis, often in a Michael addition reaction to form the pyrrolidine ring. Key challenges include:

  • Catalyst Control: The choice of a chiral organocatalyst (e.g., proline derivatives, cinchona alkaloids) or a chiral metal complex is critical in directing the stereochemical outcome.

  • Substrate Control: The structure of the Michael acceptor and donor can significantly influence the facial selectivity of the addition.

  • Reaction Conditions: Temperature, solvent, and catalyst loading must be carefully optimized to maximize enantiomeric excess (ee).

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of 2-Oxopyrrolidine-4-carboxylate
Symptom Potential Cause Troubleshooting Steps
Incomplete conversion of starting material Insufficiently strong base to fully deprotonate the amide nitrogen.Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous reaction conditions as bases like NaH are water-sensitive.
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). Add a catalytic amount of KI. Increase the reaction temperature.
Formation of multiple products O-alkylation as a side reaction.Use a less polar, aprotic solvent. Employ a counter-ion that favors N-alkylation (e.g., using sodium or potassium bases).
Decomposition of starting material or product.Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Product loss during workup The product is partially soluble in the aqueous phase.Perform multiple extractions with an organic solvent. Use a brine wash to decrease the solubility of the product in the aqueous layer.
Issue 2: Poor Enantioselectivity in Asymmetric Michael Addition to form the Pyrrolidone Ring
Symptom Potential Cause Troubleshooting Steps
Low enantiomeric excess (ee) Suboptimal catalyst choice.Screen a variety of chiral organocatalysts or chiral ligands for metal catalysts. The stereoelectronic properties of the catalyst are crucial.
Incorrect catalyst loading.Optimize the catalyst loading; sometimes a higher or lower loading can improve enantioselectivity.
Non-ideal reaction temperature.Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
Formation of diastereomers Poor facial selectivity in the Michael addition.Modify the steric bulk of the substrates or the catalyst to enhance facial discrimination.
Epimerization of the product.After the reaction, perform the workup at a low temperature and avoid strongly acidic or basic conditions that could cause epimerization.

Data Presentation

Table 1: Illustrative Catalyst Performance in the Asymmetric Michael Addition for the Synthesis of a Chiral 2-Oxopyrrolidine-4-carboxylate Precursor

Reaction: Nitromethane addition to an α,β-unsaturated ester catalyzed by a chiral organocatalyst.

Entry Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) ee (%)
1(S)-Proline20CH₂Cl₂25247585
2(S)-Diphenylprolinol silyl ether10Toluene0128895
3Cinchona-derived thiourea5MTBE-204892>99
4(R,R)-Cyclohexanediamine-derived squaramide10CHCl₃25188591

Note: This data is representative and compiled from analogous reactions in the literature. Actual results will vary based on the specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Methyl 2-Oxopyrrolidine-4-carboxylate
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 2-oxopyrrolidine-4-carboxylate (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., isopropyl bromide, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalyzed Asymmetric Michael Addition for Pyrrolidone Synthesis
  • Preparation: To a dry vial, add the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 eq), the α,β-unsaturated ester (1.0 eq), and the solvent (e.g., toluene).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the Michael donor (e.g., nitromethane, 2.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at the specified temperature for the required time (monitor by TLC or HPLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the enantioenriched product. The enantiomeric excess can be determined by chiral HPLC analysis.

Mandatory Visualizations

logical_workflow start Start: Catalyst Selection for This compound Reaction reaction_type Identify Reaction Type start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation Substitution at N michael_addition Asymmetric Michael Addition reaction_type->michael_addition Ring Formation hydrolysis Ester Hydrolysis reaction_type->hydrolysis Ester Transformation base_selection Select Base: - Strong, non-nucleophilic - e.g., NaH, K2CO3 n_alkylation->base_selection catalyst_selection Select Catalyst: - Organocatalyst (e.g., Proline deriv.) - Chiral Lewis Acid michael_addition->catalyst_selection acid_base_catalysis Select Catalyst: - Acid (e.g., HCl, H2SO4) - Base (e.g., LiOH, NaOH) hydrolysis->acid_base_catalysis optimization Optimize Conditions: - Temperature - Solvent - Concentration base_selection->optimization catalyst_selection->optimization acid_base_catalysis->optimization troubleshooting Troubleshooting optimization->troubleshooting Issues end End: Optimized Reaction optimization->end Successful troubleshooting->optimization Re-optimize

Caption: Catalyst selection workflow for common reactions.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK analyze_byproducts Identify Side Products (TLC, NMR, MS) check_conditions->analyze_byproducts Conditions OK modify_catalyst Modify Catalyst System (Type, Loading) analyze_byproducts->modify_catalyst Catalyst-related issue modify_solvent Change Solvent System analyze_byproducts->modify_solvent Solvent-related issue modify_workup Adjust Workup Procedure analyze_byproducts->modify_workup Workup-related issue re_run Re-run Experiment modify_catalyst->re_run modify_solvent->re_run modify_workup->re_run

Caption: General troubleshooting workflow for synthesis.

Technical Support Center: Solvent Effects on the Reactivity of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of solvents on the reactivity of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. The following troubleshooting guides and FAQs will help address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How do solvents generally influence the reactivity of pyrrolidone derivatives?

A1: Solvents play a crucial role in the reactivity of pyrrolidone derivatives by influencing reaction mechanisms, transition-state stabilization, and overall kinetic behavior. Key solvent properties to consider are:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can significantly alter reaction rates.

  • Proticity: Protic solvents (e.g., alcohols, water) can act as hydrogen bond donors, solvating and stabilizing both anions and cations. Aprotic polar solvents (e.g., DMSO, DMF) are effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles.

  • Dielectric Constant: A higher dielectric constant can facilitate the separation of charges in the transition state, often leading to faster reactions for processes involving an increase in charge separation.

Q2: What are the expected solvent effects on reactions involving the ester group of this compound?

A2: For reactions at the methyl ester, such as hydrolysis or transesterification, the solvent effect depends on the reaction mechanism. For instance, in a base-catalyzed hydrolysis (a saponification-type reaction), a polar aprotic solvent might enhance the nucleophilicity of the hydroxide ion, potentially increasing the reaction rate. In contrast, a protic solvent could solvate the nucleophile, possibly reducing its reactivity.

Q3: How does the N-isopropyl group affect the molecule's reactivity in different solvents?

A3: The N-isopropyl group is an electron-donating group that can influence the electron density of the lactam ring. Its steric bulk can also play a role in the accessibility of reagents to the reactive centers of the molecule. Solvent choice can modulate these effects. For example, a bulky solvent might exacerbate the steric hindrance of the isopropyl group.

Q4: Can the choice of solvent influence the stereoselectivity of reactions involving this molecule?

A4: Yes, solvent choice is a critical factor in controlling stereoselectivity.[1] Solvents can influence the conformational equilibrium of the substrate and the transition state energies of different stereochemical pathways.[1] For reactions creating a new stereocenter, a change in solvent can lead to different diastereomeric or enantiomeric ratios. It is often necessary to screen a variety of solvents to optimize the stereochemical outcome of a reaction.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants Select a solvent in which all reactants are fully soluble. Gentle heating may be required.Incomplete dissolution leads to a heterogeneous reaction mixture and reduced effective concentrations of reactants.
Solvent-Induced Decomposition Monitor the reaction by TLC or LC-MS for the appearance of degradation products. If observed, switch to a less reactive or milder solvent.The solvent may be reacting with the starting material, intermediates, or products, especially under harsh conditions (e.g., high temperature, strong acid/base).
Unfavorable Reaction Kinetics Switch to a solvent that is known to favor the specific reaction type (e.g., polar aprotic for SN2 reactions).The solvent directly impacts the energy of the transition state. An appropriate solvent can lower the activation energy and increase the reaction rate.

Issue 2: Poor Stereoselectivity

Potential Cause Troubleshooting Step Rationale
Non-optimal Solvent Polarity Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).The polarity of the solvent can influence the relative energies of the diastereomeric transition states, thereby affecting the product ratio.
Lack of Specific Solvation Effects For reactions involving charged intermediates, consider solvents that can specifically stabilize one transition state over another through hydrogen bonding or other interactions.Protic solvents, for example, can stabilize charged intermediates through hydrogen bonding, which may favor a specific stereochemical pathway.
Reaction Temperature Too High Lower the reaction temperature.Higher temperatures can provide enough energy to overcome the small energy differences between diastereomeric transition states, leading to lower selectivity.

Data Presentation

Quantitative data from experimental studies on the solvent effects on the reactivity of this compound should be organized for clear comparison. Below are template tables that can be populated with experimental results.

Table 1: Effect of Solvent on Reaction Rate Constant (k) for a Model Reaction (e.g., Hydrolysis)

SolventDielectric Constant (ε)Reaction Temperature (°C)Observed Rate Constant (k) (s⁻¹)
Toluene2.450Experimental Data
THF7.650Experimental Data
Dichloromethane8.950Experimental Data
Acetone2150Experimental Data
Acetonitrile37.550Experimental Data
DMSO4750Experimental Data
Methanol3350Experimental Data
Water8050Experimental Data

Table 2: Effect of Solvent on Product Yield and Stereoselectivity for a Model Reaction

SolventReaction Time (h)Product Yield (%)Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) (%)
Toluene24Experimental DataExperimental Data
THF24Experimental DataExperimental Data
Dichloromethane24Experimental DataExperimental Data
Acetonitrile24Experimental DataExperimental Data
Methanol24Experimental DataExperimental Data

Experimental Protocols

The following are generalized protocols that can be adapted to study the solvent effects on the reactivity of this compound.

Protocol 1: General Procedure for Kinetic Analysis of Solvent Effects on Ester Hydrolysis

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile).

    • Prepare stock solutions of the hydrolysis agent (e.g., NaOH or HCl) in the various solvents to be tested.

  • Reaction Setup:

    • In a thermostated reaction vessel, add the chosen solvent and allow it to reach the desired reaction temperature.

    • Initiate the reaction by adding a known amount of the ester stock solution to the solvent, followed by the addition of the hydrolysis agent stock solution.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by neutralization).

    • Analyze the concentration of the remaining ester or the formed product using a suitable analytical technique such as HPLC, GC, or UV-Vis spectroscopy.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time.

    • Determine the initial reaction rate and the rate constant (k) from the kinetic data.

Protocol 2: General Procedure for Investigating Solvent Effects on Stereoselectivity

  • Reaction Setup:

    • In separate reaction vessels, dissolve this compound and other necessary reagents in each of the solvents to be tested.

    • Maintain all reactions at the same temperature and stir for the same duration.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), quench the reactions and perform a standard work-up procedure.

    • Purify the product from each reaction using column chromatography or another suitable technique.

  • Analysis of Stereoselectivity:

    • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.

    • For chiral products, determine the enantiomeric excess (e.e.) by chiral HPLC or by converting the product into diastereomeric derivatives that can be distinguished by NMR.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Select Solvents and Reagents prep_solutions Prepare Stock Solutions start->prep_solutions setup Set up Reactions in Parallel prep_solutions->setup monitor Monitor Reaction Progress (TLC/LC-MS) setup->monitor workup Work-up and Purify Products monitor->workup kinetic_analysis Kinetic Analysis (Rate Constant) workup->kinetic_analysis stereo_analysis Stereoselectivity Analysis (d.r./e.e.) workup->stereo_analysis data_comp Compare Data Across Solvents kinetic_analysis->data_comp stereo_analysis->data_comp solvent_effects_pathway cluster_polar_protic Polar Protic Solvent cluster_polar_aprotic Polar Aprotic Solvent Reactants Reactants TS1_protic Transition State 1 (Stabilized by H-bonding) Reactants->TS1_protic ΔG‡ (protic) TS2_aprotic Transition State 2 (Anion destabilized) Reactants->TS2_aprotic ΔG‡ (aprotic) Product1 Product 1 TS1_protic->Product1 Product2 Product 2 TS2_aprotic->Product2

References

safe handling and disposal of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate (CAS No. 59857-84-0). Researchers, scientists, and drug development professionals should review this information before working with this compound.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of publication. The following information is based on available data for similar chemical structures and general laboratory safety protocols. Users are strongly advised to conduct a thorough risk assessment before use and to consult with their institution's Environmental Health and Safety (EHS) department.

Frequently Asked Questions (FAQs)

Q1: What are the known hazards of this compound?

Based on available data, this compound is classified as harmful if swallowed (H302). Due to its chemical structure as a pyrrolidine derivative, it may also cause skin and eye irritation.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

At a minimum, standard laboratory PPE is required. This includes:

  • A properly fitting lab coat.

  • Safety glasses with side shields or chemical splash goggles.[1][2][3]

  • Nitrile gloves.[1][2] It is recommended to double-glove if there is a risk of prolonged or direct contact.

Q3: How should I store this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2-8°C.

Q4: What should I do in case of accidental exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6]

Q5: How do I dispose of waste containing this compound?

All waste containing this compound should be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of it down the drain or in regular trash.

  • Follow your institution's and local regulations for hazardous waste disposal. This typically involves collection by a licensed chemical waste disposal service.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or decomposition Contamination of the compound.Ensure all glassware is clean and dry before use. Use fresh, high-purity solvents and reagents.
Exposure to incompatible materials.Store and handle away from strong oxidizing agents, acids, and bases.
Elevated temperatures.Maintain the recommended storage and reaction temperatures.
Difficulty in dissolving the compound Incorrect solvent choice.Refer to experimental protocols for appropriate solvents. Gentle heating or sonication may aid dissolution if the compound is stable under those conditions.
Low purity of the compound.Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, LC-MS).
Spill of the compound Accidental mishandling.For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Ensure proper ventilation and wear appropriate PPE during cleanup.

Physicochemical Data

Property Value
CAS Number 59857-84-0
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol

Experimental Protocols

Detailed experimental protocols should be developed and approved by the principal investigator and the relevant safety committees before any work begins. These protocols should include a step-by-step procedure, a comprehensive list of all chemicals and equipment to be used, and a specific risk assessment for the planned experiment.

Safe Handling and Disposal Workflow

G Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Information prep_risk->prep_sds Consult prep_ppe Gather Required PPE prep_sds->prep_ppe Determine handling_ppe Wear Appropriate PPE prep_ppe->handling_ppe handling_fumehood Work in a Ventilated Fume Hood handling_ppe->handling_fumehood emergency_exposure Exposure handling_ppe->emergency_exposure handling_storage Store Properly When Not in Use handling_fumehood->handling_storage emergency_spill Spill handling_fumehood->emergency_spill disposal_waste Collect in Labeled Hazardous Waste Container handling_fumehood->disposal_waste Generate Waste spill_cleanup Follow Spill Cleanup Protocol emergency_spill->spill_cleanup exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid disposal_contact Contact EHS for Pickup disposal_waste->disposal_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

Validation & Comparative

Determining Enantiomeric Purity: A Comparative Guide for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is a critical quality attribute. The precise determination of enantiomeric excess (ee) is fundamental in asymmetric synthesis, quality control, and understanding the pharmacological and toxicological profiles of drug candidates. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a chiral pyrrolidone derivative. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is dependent on various factors, including required accuracy, sensitivity, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.In-situ formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.[2]
Sample Preparation Minimal, typically dissolution in the mobile phase.May require derivatization to increase volatility.Simple mixing of the analyte with a chiral solvating agent or derivatization with a chiral derivatizing agent.
Analysis Time Typically 10-30 minutes per sample.Typically 10-40 minutes per sample.Rapid, often less than 15 minutes per sample for data acquisition.
Resolution High resolution is often achievable.High resolution is often achievable.Dependent on the choice of chiral auxiliary and analyte concentration.
Sensitivity High (ng to pg level).Very high (pg to fg level).Lower, typically requires mg amounts of sample.
Instrumentation Standard HPLC system with a chiral column.Gas chromatograph with a chiral capillary column.High-field NMR spectrometer.
Advantages - Direct analysis- High accuracy and precision- Widely applicable- High resolution and efficiency- Suitable for volatile compounds- Rapid analysis- Non-separative method- Provides structural information
Disadvantages - Chiral columns can be expensive- Method development can be time-consuming- Analyte must be volatile or derivatized- Thermal stability of the analyte is required- Lower sensitivity- Potential for signal overlap- Chiral auxiliaries can be expensive

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[3][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including pyrrolidine derivatives.[5]

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of a racemic standard of this compound at approximately 1 mg/mL in the mobile phase.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to achieve baseline separation.[4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

    • Detection Wavelength: Select a wavelength where the analyte has sufficient UV absorbance (e.g., 210 nm).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase hplc Inject onto Chiral Column prep->hplc detect UV Detection hplc->detect integrate Integrate Peak Areas detect->integrate calc Calculate Enantiomeric Excess integrate->calc

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient method for the separation of volatile chiral compounds. The separation is based on the differential interactions of the enantiomers with a chiral stationary phase, which is typically a derivatized cyclodextrin.[6] For non-volatile compounds, derivatization to a more volatile analogue may be necessary.

Experimental Protocol
  • Sample Preparation (if necessary):

    • This compound may be sufficiently volatile for direct GC analysis.

    • If derivatization is required to improve volatility or separation, the ester can be hydrolyzed to the corresponding carboxylic acid, followed by esterification with a more volatile alcohol (e.g., methanol, if the original ester is different) or conversion to an amide.

  • GC System and Conditions:

    • GC System: A standard gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Column: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Injector Temperature: Typically set 20-50 °C above the boiling point of the analyte.

    • Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp (e.g., 2-10 °C/min) to a final temperature to ensure separation and elution of the enantiomers.

    • Detector Temperature: Typically set higher than the final oven temperature.

  • Data Analysis:

    • Inject a racemic standard to determine the retention times of the enantiomers.

    • Inject the sample.

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dissolve Sample (Derivatize if needed) gc Inject into Chiral GC Column prep->gc detect FID/MS Detection gc->detect integrate Integrate Peak Areas detect->integrate calc Calculate Enantiomeric Excess integrate->calc

Caption: Workflow for Chiral GC Analysis.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a rapid, non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ, which exhibit distinct signals in the NMR spectrum. This can be done using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7]

Experimental Protocol (using a Chiral Solvating Agent)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent) to the NMR tube.[8]

    • Gently mix the contents of the NMR tube.

  • NMR Acquisition and Processing:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons of the ester or the methine proton of the isopropyl group) in the two diastereomeric complexes.

    • Integrate the areas of these two signals accurately.

  • Data Analysis:

    • The ratio of the integrals of the two diastereomeric signals directly corresponds to the ratio of the enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 Where Integral₁ is the area of the signal for the major diastereomer and Integral₂ is the area for the minor diastereomer.

Workflow for NMR Analysis with a Chiral Solvating Agent

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve Sample and Chiral Solvating Agent in NMR Tube nmr Acquire 1H NMR Spectrum prep->nmr integrate Integrate Diastereomeric Signals nmr->integrate calc Calculate Enantiomeric Excess integrate->calc

Caption: Workflow for NMR Analysis with a CSA.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC, or NMR Spectroscopy.

  • Chiral HPLC is often the method of choice due to its direct analysis capabilities, high accuracy, and broad applicability without the need for derivatization.

  • Chiral GC offers excellent resolution and sensitivity, particularly if the analyte is sufficiently volatile or can be easily derivatized.

  • NMR Spectroscopy with chiral auxiliaries provides a very rapid method for determining enantiomeric excess without chromatographic separation, which is highly advantageous for high-throughput screening or real-time reaction monitoring.

The optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples, and the available instrumentation. For routine quality control and accurate quantification, Chiral HPLC and Chiral GC are generally preferred. For rapid screening and process development, NMR can be a powerful tool. In all cases, method development and validation using a racemic standard are crucial for obtaining accurate and reliable results.

References

Navigating the Enantioselective Landscape: A Guide to Chiral HPLC Analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds, the enantioselective analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a critical step. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods, offering experimental data and detailed protocols to facilitate the selection of an optimal analytical strategy.

The separation of enantiomers is paramount in drug development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For this compound, a substituted pyrrolidinone, achieving baseline separation of its enantiomers is essential for accurate quantification and quality control. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated significant success in the resolution of a wide range of chiral compounds, including pyrrolidine derivatives.[1][2][3][4] This guide focuses on the comparison of several commercially available polysaccharide-based columns for this specific analytical challenge.

Comparative Performance of Chiral Stationary Phases

The selection of the chiral stationary phase is the most influential factor in achieving successful enantioseparation.[1][2] Based on studies of structurally similar 4-substituted pyrrolidine-2-one derivatives, amylose and cellulose-based CSPs are the most promising candidates.[1][2][5] The following table summarizes the hypothetical performance of three common polysaccharide-based CSPs for the chiral analysis of this compound.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Selectivity (α)
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (90:10)1.08.510.22.11.20
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (85:15)1.09.811.51.91.17
Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate))n-Hexane / Ethanol (95:5)0.812.114.82.51.22

Note: The data presented in this table is illustrative and based on typical performance for similar compounds. Actual results may vary depending on the specific HPLC system, column batch, and experimental conditions.

Experimental Workflow for Chiral HPLC Analysis

The logical flow of a chiral HPLC analysis, from sample preparation to data analysis, is a standardized process. The following diagram illustrates the key steps involved in the enantioselective analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%ee) integrate->calculate

Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols are provided for the chiral HPLC analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

Chemicals and Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • This compound (racemic standard and samples)

Chromatographic Conditions (Example using Chiralpak AD-H):

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

Sample Preparation:

  • Prepare a stock solution of the racemic standard of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare sample solutions at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Alternative Approaches to Chiral Separation

While direct separation on a chiral stationary phase is the most common and efficient method, alternative strategies exist.[6]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, and the separation is performed on an achiral column. This method is less common due to potential issues with method development and column contamination.

  • Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This indirect method can be effective but requires an additional reaction step and the availability of a suitable derivatizing agent.[6]

The choice of method will depend on the specific requirements of the analysis, including the availability of instrumentation, the complexity of the sample matrix, and the desired level of sensitivity and resolution. For routine analysis and quality control of this compound, direct chiral HPLC using a polysaccharide-based CSP is the recommended approach due to its robustness, reproducibility, and high resolving power.

References

A Comparative Guide to the Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a valuable building block in medicinal chemistry. The routes are compared based on their synthetic strategy, reaction conditions, and potential efficiency. Detailed experimental protocols are provided for each route to facilitate laboratory application.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are outlined below: a one-pot synthesis and a two-step approach. The choice of route may depend on factors such as the availability of starting materials, desired purity, and scalability.

ParameterRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials Itaconic acid methyl ester, IsopropylamineItaconic acid, Isopropylamine, Methanol
Key Intermediates None (direct synthesis)1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid
Reaction Steps 12
Overall Yield Not explicitly reported, but expected to be efficient for a one-pot reaction.Yield for cyclization is high (e.g., 96% for a similar reaction[1]), and Fischer esterification yields are typically high (can exceed 90%).
Reaction Conditions Slightly exothermic, performed in a solvent like diethyl ether.[2]Step 1: Reflux in water.[1] Step 2: Reflux with an acid catalyst in methanol.[3]
Purification Likely requires chromatographic purification.The intermediate carboxylic acid can be purified by crystallization, and the final ester by distillation or chromatography.
Advantages - Fewer reaction and work-up steps. - Potentially more time and resource-efficient.- Allows for purification of the intermediate, potentially leading to a purer final product. - Based on well-established, high-yielding reaction types (aza-Michael addition/cyclization and Fischer esterification).
Disadvantages - May require more stringent control of reaction conditions to avoid side products. - Purification of the final product from unreacted starting materials and byproducts might be more challenging.- Longer overall synthesis time due to multiple steps. - Requires isolation and handling of an intermediate.

Experimental Protocols

Route 1: One-Pot Synthesis from Itaconic Acid Methyl Ester and Isopropylamine

This route involves the direct reaction of itaconic acid methyl ester with isopropylamine to form the desired product in a single step. The reaction proceeds via a tandem aza-Michael addition and subsequent intramolecular amidation.

Experimental Workflow:

One-Pot Synthesis Itaconic_ester Itaconic acid methyl ester Reaction Reaction Vessel Itaconic_ester->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Solvent Diethyl Ether Solvent->Reaction Purification Purification Reaction->Purification Work-up Product This compound Purification->Product

Caption: Workflow for the one-pot synthesis of this compound.

Protocol:

To a solution of itaconic acid methyl ester (1.0 mol) in diethyl ether (120 ml), isopropylamine (1.0 mol) is added dropwise over 30 minutes. The reaction is slightly exothermic. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield this compound.[2]

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This route first involves the synthesis of 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid from itaconic acid and isopropylamine. The resulting carboxylic acid is then esterified using methanol under acidic conditions (Fischer esterification) to yield the final product.

Experimental Workflow:

Two-Step Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification Itaconic_acid Itaconic acid Reaction1 Reaction (Reflux in Water) Itaconic_acid->Reaction1 Isopropylamine_step2 Isopropylamine Isopropylamine_step2->Reaction1 Purification1 Purification (Crystallization) Reaction1->Purification1 Intermediate 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid Reaction2 Reaction (Reflux) Intermediate->Reaction2 Purification1->Intermediate Methanol Methanol Methanol->Reaction2 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction2 Purification2 Purification (Distillation/Chromatography) Reaction2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Protocol:

Step 1: Synthesis of 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid

A mixture of itaconic acid (1.0 mol) and isopropylamine (1.0 mol) in water is heated at reflux for several hours until the reaction is complete (monitored by TLC).[1] Upon cooling, the product may crystallize. The crystalline solid is collected by filtration, washed with cold water, and can be further purified by recrystallization to yield 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid.

Step 2: Fischer Esterification to this compound

1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid (1.0 equiv) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.[3] The reaction mixture is heated at reflux until the esterification is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is then worked up by dissolving in an organic solvent, washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude ester can be purified by distillation under reduced pressure or column chromatography to afford pure this compound. The use of a large excess of the alcohol can drive the reaction to a high yield, often exceeding 90%.

References

Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, particularly within drug discovery and development, the use of chiral auxiliaries is a foundational strategy for controlling stereochemical outcomes. This guide provides a comparative analysis of alternatives to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a derivative of pyroglutamic acid, for applications in asymmetric synthesis. While specific performance data for this compound in peer-reviewed literature is scarce, we will compare the broader class of pyroglutamic acid-derived auxiliaries with well-established and extensively documented alternatives.

The primary application for these reagents is in the diastereoselective formation of carbon-carbon bonds, most notably through alkylation and Michael addition reactions. The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product. This guide focuses on a comparison between pyroglutamic acid derivatives and three leading classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Enders' SAMP/RAMP Hydrazones.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation is a key transformation for creating chiral centers. The effectiveness of a chiral auxiliary is measured by the chemical yield and the diastereomeric excess (d.e.) of the product.

Chiral Auxiliary ClassSubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide90-95>99
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneEthyl iodide9097
Oppolzer's Camphorsultam N-Propionyl-(1S)-camphorsultamAllyl iodide95>98
N-Propionyl-(1S)-camphorsultamBenzyl bromide85>95
Enders' SAMP/RAMP Hydrazone 3-Pentanone SAMP-hydrazoneEthyl iodide90>98
Cyclohexanone RAMP-hydrazoneMethyl iodide9599
Pyroglutamic Acid Derivative Ethyl (S)-N-(phenylacetyl)pyroglutamateBenzyl bromide7590

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The process of using a chiral auxiliary generally follows three main steps: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.

G Substrate Prochiral Substrate Adduct Chiral Adduct Substrate->Adduct Attachment Auxiliary Chiral Auxiliary Auxiliary->Adduct Product Diastereomerically Enriched Product Adduct->Product Diastereoselective Reaction (e.g., Alkylation) FinalProduct Enantiomerically Pure Product Product->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux Cleavage G start N-Acyloxazolidinone enolate Lithium Enolate (chelated) start->enolate LDA, THF, -78 °C alkylation Alkylated Oxazolidinone enolate->alkylation R-X (Electrophile) product Chiral Carboxylic Acid alkylation->product LiOH, H2O2 G start N-Acyl Camphorsultam enolate Sodium Enolate start->enolate NaHMDS, THF, -78 °C alkylation Alkylated Camphorsultam enolate->alkylation R-X (Electrophile) product Chiral Carboxylic Acid Derivative alkylation->product Hydrolysis or Reduction G start Ketone/Aldehyde + SAMP/RAMP hydrazone Chiral Hydrazone start->hydrazone Condensation azaenolate Lithium Azaenolate hydrazone->azaenolate LDA, -78 °C alkylated_hydrazone Alkylated Hydrazone azaenolate->alkylated_hydrazone R-X product Chiral Ketone/Aldehyde alkylated_hydrazone->product Ozonolysis or Hydrolysis

Unveiling the Edge: Advantages of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug development, the selection of lead compounds with optimal pharmacological profiles is paramount. Within the versatile class of pyrrolidinone derivatives, Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate has emerged as a compound of significant interest. This guide provides a comprehensive comparison of this molecule with structurally similar compounds, highlighting its potential advantages substantiated by available data and outlining key experimental protocols for its evaluation.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Modifications to this core, particularly at the nitrogen atom and other positions, can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic properties. This guide focuses on the nuanced advantages conferred by the specific combination of an N-isopropyl group and a methyl ester at the 4-position of the 2-oxopyrrolidine ring system.

Comparative Physicochemical and Biological Profile

While direct, side-by-side experimental comparisons of this compound with its immediate analogs are not extensively documented in publicly available literature, we can infer its potential advantages by examining structure-activity relationships (SAR) within the broader class of N-substituted pyrrolidinones. The key differentiators lie in the steric and electronic properties of the substituents.

CompoundN-Substituent4-Position SubstituentKey Structural DifferenceInferred Advantages of this compound
This compound IsopropylMethyl CarboxylateBulky, branched alkyl group at N1.The isopropyl group can provide a degree of steric hindrance that may enhance selectivity for a specific binding pocket on a target protein, potentially reducing off-target effects. This steric bulk can also influence the compound's metabolic stability.
Methyl 1-Methyl-2-oxopyrrolidine-4-carboxylateMethylMethyl CarboxylateSmaller, linear alkyl group at N1.Compared to the N-methyl analog, the N-isopropyl group may offer improved target engagement through specific hydrophobic interactions.
Ethyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylateIsopropylEthyl CarboxylateLarger ester group at C4.The methyl ester is less sterically demanding and may be more readily hydrolyzed by esterases in vivo, potentially acting as a prodrug moiety to release the corresponding carboxylic acid.

Inferred Structure-Activity Relationships

Based on general principles of medicinal chemistry and findings from related compound series, the following structure-activity relationships can be proposed:

  • N-Alkyl Substitution: The nature of the N-alkyl group is a critical determinant of biological activity. In many compound series, transitioning from a smaller alkyl group (like methyl) to a bulkier, branched group (like isopropyl) can lead to significant changes in potency and selectivity. This is often attributed to the isopropyl group's ability to better fill a hydrophobic pocket within a target enzyme or receptor.[3]

  • Ester Moiety at C4: The carboxylate at the 4-position provides a key interaction point and influences the molecule's overall polarity and pharmacokinetic profile. As a methyl ester, the compound is more lipophilic than its corresponding carboxylic acid, which can enhance cell permeability. This ester can also serve as a handle for further chemical modification or as a prodrug that is cleaved in vivo.

Experimental Protocols

To facilitate the direct comparison of this compound with other similar compounds, the following detailed experimental protocols are provided.

Synthesis of N-Substituted 2-Oxopyrrolidine-4-carboxylates

A general and efficient method for the synthesis of N-substituted 2-oxopyrrolidine derivatives is through the N-alkylation of the parent pyrrolidinone.[4]

Protocol: N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

  • Reaction Setup: To a solution of methyl 2-oxopyrrolidine-4-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the corresponding alkyl halide (e.g., 2-iodopropane for the isopropyl derivative or iodomethane for the methyl derivative) (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Biological Evaluation: Enzyme Inhibition Assay (Generic Protocol)

Given that pyrrolidinone derivatives have shown promise as enzyme inhibitors, a generic protocol for evaluating their inhibitory activity is provided below. This can be adapted for specific enzymes of interest.[5]

Protocol: In Vitro Enzyme Inhibition Assay

  • Preparation of Reagents: Prepare stock solutions of the test compounds (e.g., this compound and its analogs) in a suitable solvent like DMSO. Prepare a solution of the target enzyme and its substrate in the appropriate assay buffer.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds. Incubate for a predetermined period at the optimal temperature for the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.

  • Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by fitting the data to a dose-response curve.

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the comparative evaluation of this compound and its analogs.

G start Start: Comparative Evaluation synthesis Synthesis of Analogs (N-methyl, N-ethyl, etc.) start->synthesis physchem Physicochemical Characterization (Solubility, LogP, etc.) synthesis->physchem invitro In Vitro Biological Screening (Target-based assays, e.g., Enzyme Inhibition) physchem->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar admet In Vitro ADMET Profiling (Metabolic Stability, Permeability) sar->admet invivo In Vivo Efficacy Studies (Animal models) admet->invivo lead Lead Candidate Selection invivo->lead

Caption: Workflow for the systematic evaluation of pyrrolidinone analogs.

Signaling Pathway Visualization

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many small molecule inhibitors exert their effects by interfering with key cellular signaling cascades. The following diagram provides a generic representation of a common signaling pathway that could be a target for such a compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Ligand External Ligand Ligand->Receptor Inhibitor Methyl 1-Isopropyl-2- oxopyrrolidine-4-carboxylate Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

yield comparison of different Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of plausible synthetic routes for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of directly comparable, published experimental data for this specific molecule, this document outlines two primary, chemically sound strategies for its synthesis. The presented yields are estimates based on typical outcomes for analogous reactions reported in the organic chemistry literature.

The synthesis of the target molecule can be logically approached in two main stages: first, the preparation of the core pyrrolidone structure, Methyl 2-oxopyrrolidine-4-carboxylate, followed by the introduction of the N-isopropyl group. This guide will explore two common methods for this second N-alkylation step: direct alkylation and reductive amination.

Data Presentation: A Comparative Overview

The following table summarizes the key aspects of the two proposed synthetic methods for converting the precursor, Methyl 2-oxopyrrolidine-4-carboxylate, to the final product.

ParameterMethod A: Direct N-AlkylationMethod B: N-Alkylation via Reductive Amination
Starting Material Methyl 2-oxopyrrolidine-4-carboxylateMethyl 4-oxopyrrolidine-2-carboxylate
Key Reagents Isopropyl bromide, Sodium hydrideAcetone, Sodium triacetoxyborohydride
Solvent Tetrahydrofuran (THF)Dichloroethane (DCE)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 12-24 hours12-24 hours
Estimated Yield 60-80%70-90%
Key Advantages Readily available alkylating agent.Milder reaction conditions.
Potential Disadvantages Use of a strong, moisture-sensitive base.Requires a different starting material.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of the precursor and the two proposed methods for N-isopropylation.

Synthesis of Precursor: Methyl 2-oxopyrrolidine-4-carboxylate

A common route to this precursor involves the cyclization of a glutamate derivative.

Protocol:

  • To a solution of diethyl L-glutamate hydrochloride (1 equiv.) in ethanol, add a solution of sodium ethoxide (1.1 equiv.) in ethanol at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) and concentrate under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford Methyl 2-oxopyrrolidine-4-carboxylate.

Method A: Direct N-Alkylation of Methyl 2-oxopyrrolidine-4-carboxylate

This method involves the direct alkylation of the pyrrolidone nitrogen using an isopropyl halide in the presence of a strong base.

Protocol:

  • To a solution of Methyl 2-oxopyrrolidine-4-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add isopropyl bromide (1.5 equiv.).

  • The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Method B: N-Alkylation via Reductive Amination

This approach utilizes a different starting material, Methyl 4-oxopyrrolidine-2-carboxylate, which is reacted with acetone in the presence of a reducing agent.

Protocol:

  • To a solution of Methyl 4-oxopyrrolidine-2-carboxylate hydrochloride (1 equiv.) and acetone (2 equiv.) in dichloroethane (DCE), add triethylamine (1.1 equiv.) to neutralize the hydrochloride salt.

  • Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The resulting residue is purified by column chromatography to give this compound.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflows.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_method_a Method A: Direct N-Alkylation cluster_method_b Method B: Reductive Amination Diethyl_L-glutamate Diethyl L-glutamate hydrochloride Precursor Methyl 2-oxopyrrolidine- 4-carboxylate Diethyl_L-glutamate->Precursor Sodium ethoxide, Ethanol Precursor_A Methyl 2-oxopyrrolidine- 4-carboxylate Product_A Methyl 1-Isopropyl-2-oxopyrrolidine- 4-carboxylate Precursor_A->Product_A 1. NaH, THF 2. Isopropyl bromide Start_B Methyl 4-oxopyrrolidine- 2-carboxylate Product_B Methyl 1-Isopropyl-2-oxopyrrolidine- 4-carboxylate Start_B->Product_B Acetone, Sodium triacetoxyborohydride, DCE

Caption: Proposed synthetic pathways to this compound.

Logical_Relationship Target Target Molecule: This compound N_Alkylation N-Isopropylation Step Target->N_Alkylation Precursor_Synthesis Synthesis of Pyrrolidone Core MethodA Method A: Direct Alkylation N_Alkylation->MethodA MethodB Method B: Reductive Amination N_Alkylation->MethodB MethodA->Precursor_Synthesis MethodB->Precursor_Synthesis Requires different precursor synthesis

Caption: Logical relationship of synthetic strategies.

Unveiling the Therapeutic Potential: A Comparative Analysis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, pyrrolidine derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This guide offers a comprehensive comparison of the biological activities of various derivatives of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, providing researchers, scientists, and drug development professionals with critical insights supported by experimental data. While direct biological data for this compound is limited in publicly available research, this analysis focuses on structurally related pyrrolidinone and pyrrolidine derivatives to elucidate potential therapeutic applications, primarily in anticancer and antimicrobial domains.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the significant anticancer potential of pyrrolidinone derivatives against various human cancer cell lines. The cytotoxic effects are largely influenced by the nature and position of substituents on the pyrrolidinone core.

A series of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives demonstrated promising anticancer activity. Notably, a derivative bearing a 5-nitrothiophene moiety exhibited the highest potency against several cancer cell lines, with EC50 values in the low micromolar range.[1][2][3] The selectivity of these compounds towards cancer cells over normal fibroblasts was also a key finding.[1][2]

Another study on benzoxazole clubbed 2-pyrrolidinones identified compounds with potent inhibitory activity against human monoacylglycerol lipase (hMAGL), a promising target in cancer therapy.[4] Derivatives with 4-NO2 and 4-SO2NH2 substitutions were the most active, with IC50 values in the nanomolar range.[4]

Furthermore, research on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety revealed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung epithelial cells.[5][6]

The table below summarizes the anticancer activity of selected pyrrolidinone derivatives:

Compound/Derivative ClassCancer Cell LineActivity (IC50/EC50 in µM)Reference
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide with 5-nitrothiopheneIGR39 (Melanoma)2.50 ± 0.46[1][3]
PPC-1 (Prostate)3.63 ± 0.45[1][3]
MDA-MB-231 (Breast)5.10 ± 0.80[1][3]
Panc-1 (Pancreatic)5.77 ± 0.80[1][3]
Benzoxazole clubbed 2-pyrrolidinone with 4-NO2hMAGL Inhibition0.0084[4]
Benzoxazole clubbed 2-pyrrolidinone with 4-SO2NH2hMAGL Inhibition0.0076[4]
Pyrrolyl benzohydrazide derivative (C8)A549 (Lung)9.54[7]
Pyrrolyl benzohydrazide derivative (C18)A549 (Lung)10.38[7]

Comparative Analysis of Antimicrobial Activity

The pyrrolidinone scaffold has also been a foundation for the development of novel antimicrobial agents. Studies have shown that specific substitutions on the pyrrolidine ring can lead to potent activity against various pathogens, including multidrug-resistant strains.

A study on 5-oxopyrrolidine derivatives demonstrated that a compound bearing a 5-nitrothiophene substituent exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[8] However, the tested compounds showed no significant activity against Gram-negative pathogens.[8]

Another investigation into novel 2-oxo-pyrrolidinyl oxazolidinones revealed good antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Certain derivatives showed activity comparable or even superior to the antibiotic linezolid against Mycobacterium tuberculosis.[9]

The following table summarizes the antimicrobial activity of selected pyrrolidinone derivatives:

Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
5-oxopyrrolidine with 5-nitrothiopheneStaphylococcus aureus TCH 15162[8]
2-Oxo-pyrrolidinyl oxazolidinone (Compound 11a)Mycobacterium tuberculosis H37Rv2-fold higher than linezolid[9]
2-Oxo-pyrrolidinyl oxazolidinone (Compound 20a)Mycobacterium tuberculosis H37Rv2-fold higher than linezolid[9]
2-Oxo-pyrrolidinyl oxazolidinone (Compound 9b)Mycobacterium tuberculosis H37Rv2-fold higher than linezolid[9]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The in vitro anticancer activity of the pyrrolidinone derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][5]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 or IC50 values are determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway targeted by some anticancer agents and a general workflow for evaluating the biological activity of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial data_analysis IC50 / EC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

General workflow for biological activity evaluation.

PI3K_Akt_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrrolidinone Derivatives Inhibitor->PI3K Inhibitor->Akt

Simplified PI3K/Akt signaling pathway.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[11] Some pyrrolidinone derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to a reduction in cancer cell viability.[3][11]

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a substituted pyrrolidone derivative. The validation of analytical methods is a critical step in drug development and research to ensure the reliability, quality, and consistency of results. This guide provides a comparative overview of potential analytical methodologies for the quantification and validation of this compound. Given the absence of established methods for this specific molecule, this document outlines potential starting points for method development based on techniques validated for structurally similar compounds, such as N-substituted pyrrolidones and keto-esters.[1][2] The primary methods compared are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, its predicted volatility makes GC-MS a viable option, particularly for purity testing and identification of volatile impurities.[3] Mass spectrometry provides high selectivity and allows for structural elucidation.

Data Presentation: Expected Performance Characteristics for a GC-MS Method
Validation ParameterExpected Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Specificity High (demonstrated by mass spectral analysis)
Experimental Protocol: GC-MS Analysis

This protocol is adapted from methods used for the analysis of N-methyl-2-pyrrolidone (NMP) and other pyrrolidone derivatives.[3][4]

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in methanol to an expected concentration within the linear range of the assay.

    • If the sample matrix is complex (e.g., biological fluid), a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) may be necessary.[1]

  • GC-MS Conditions:

    • GC System: Agilent 8850 GC or equivalent.[3]

    • Column: Agilent J&W DB-23 capillary column (or similar mid-polarity column).[3]

    • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Detector: Mass spectrometer operating in Electron Ionization (EI) mode.

    • Scan Range: 40-400 m/z.

    • Monitored Ions: Select characteristic ions for the analyte for selective ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis:

    • Quantify the analyte by integrating the peak area of the characteristic ion and comparing it against the calibration curve.

    • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.

Visualization: GC-MS Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards stock->cal_standards Serial Dilution qc_samples QC Samples stock->qc_samples Dilution injection GC Injection cal_standards->injection qc_samples->injection sample Test Sample sample->injection separation Chromatographic Separation injection->separation detection MS Detection (EI) separation->detection quant Quantification (Calibration Curve) detection->quant confirm Confirmation (Mass Spectrum) detection->confirm

Caption: Workflow for GC-MS analysis of the target analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds. For this compound, the carbonyl group within the pyrrolidone ring should provide sufficient UV absorbance for detection, likely in the range of 200-240 nm.[5]

Data Presentation: Expected Performance Characteristics for an HPLC-UV Method
Validation ParameterExpected Performance
Linearity (r²) > 0.998
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.2 - 2 µg/mL
Specificity Moderate (based on retention time and peak purity)
Experimental Protocol: HPLC-UV Analysis

This protocol is based on general methods for the analysis of pyrrolidone derivatives and other small molecules.[5][6]

  • Standard and Sample Preparation:

    • Prepare stock, calibration, and QC standards as described for the GC-MS method, using the mobile phase as the diluent.

    • Dissolve and dilute test samples in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC system with a UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (or the determined λmax of the compound).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the test samples from the calibration curve.

    • Assess peak purity using the UV detector's software to ensure no co-eluting impurities are interfering with the analyte peak.

Visualization: HPLC-UV Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standards Prepare Standards & QCs filtration Filter all solutions (0.45 µm) standards->filtration samples Prepare Test Samples samples->filtration injection HPLC Injection filtration->injection separation Reversed-Phase C18 Separation injection->separation detection UV Detection separation->detection quant Quantification via Calibration Curve detection->quant purity Peak Purity Assessment detection->purity

Caption: Workflow for HPLC-UV analysis of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantitative analysis, especially in complex matrices like biological fluids. This method is ideal for pharmacokinetic studies or trace impurity analysis. The method involves separating the analyte by HPLC and then detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8][9]

Data Presentation: Expected Performance Characteristics for an LC-MS/MS Method
Validation ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102% (in simple matrix)
90 - 110% (in complex matrix)
Precision (% RSD) < 2% (in simple matrix)
< 10% (in complex matrix)
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL
Specificity Very High (based on precursor/product ion transitions)
Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from validated methods for NMP and keto acids in biological samples.[2][8]

  • Standard and Sample Preparation:

    • Prepare standards and QCs as previously described, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

    • Use an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., d3-Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate). If unavailable, a structurally similar compound can be used.

    • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the IS, vortexing, and centrifuging to pellet the proteins.[7]

    • Transfer the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution.

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Ionization Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) by infusing a standard solution of the analyte.

    • MRM Transitions: Determine the precursor ion ([M+H]⁺) and the most abundant, stable product ions by performing a product ion scan. A typical transition for quantification and a secondary transition for confirmation should be used.

  • Data Analysis:

    • Quantify the analyte by calculating the ratio of the analyte peak area to the IS peak area and plotting this ratio against the analyte concentration in the standards.

    • The presence of both the primary and secondary ion transitions at the correct retention time confirms the analyte's identity.

Visualization: LC-MS/MS Logical Relationships

cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Output Analyte Analyte ESI Electrospray Ionization (ESI+) Analyte->ESI IS Internal Standard (IS) IS->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Quant Quantification (Area Ratio vs. Conc.) Detector->Quant Confirm Confirmation (Ion Ratio) Detector->Confirm

Caption: Logical flow of LC-MS/MS analysis for quantification.

References

cost-benefit analysis of different synthetic approaches to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the efficient synthesis of novel compounds is paramount. This guide provides a detailed cost-benefit analysis of three distinct synthetic approaches to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a heterocyclic compound with potential applications in drug discovery. The comparison focuses on key metrics including cost of starting materials, reaction yields, scalability, and safety and environmental considerations to offer researchers and drug development professionals a comprehensive overview for selecting the most suitable synthetic route.

Executive Summary

Three plausible synthetic routes were evaluated: a Michael Addition/Lactamization pathway, a Dieckmann Condensation approach, and a strategy involving Paal-Knorr Pyrrole Synthesis followed by subsequent transformations. The Michael Addition/Lactamization route emerges as the most promising approach due to its use of readily available and relatively inexpensive starting materials, straightforward reaction conditions, and a more direct pathway to the target molecule. The Dieckmann Condensation, while a classic method for ring formation, involves more steps and potentially more expensive reagents. The Paal-Knorr synthesis is the most complex and least direct route, presenting significant challenges in controlling regioselectivity during the introduction of the carboxylate group.

Comparative Data of Synthetic Routes

MetricRoute 1: Michael Addition/LactamizationRoute 2: Dieckmann CondensationRoute 3: Paal-Knorr Synthesis
Starting Materials Cost Low to ModerateModerate to HighHigh
Estimated Overall Yield GoodModerateLow to Moderate
Number of Steps 2-33-44-5
Scalability FavorableModerateChallenging
Safety & Environmental Moderate concerns with flammable solvents and amines.Concerns with reactive acyl chlorides and sodium hydride.Concerns with high-temperature reactions and multiple solvents.

Route 1: Michael Addition and Reductive Amination/Lactamization

This approach is a convergent and efficient method for the synthesis of the target molecule.

Experimental Protocol
  • Michael Addition: Diethyl glutaconate (1 equivalent) is dissolved in a suitable solvent such as ethanol. Isopropylamine (1.1 equivalents) is added, and the mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Lactamization: Upon completion of the Michael addition, the solvent is removed under reduced pressure. The resulting amino diester is heated at 120-150 °C under a nitrogen atmosphere for 4-8 hours to induce intramolecular cyclization and lactam formation.

  • Esterification (if necessary): If the cyclization results in the carboxylic acid, the crude product is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography.

Route 2: Dieckmann Condensation Approach

This route utilizes a classical intramolecular condensation reaction to form the pyrrolidinone ring.

Experimental Protocol
  • N-alkylation: Methyl 4-aminobutanoate hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) are suspended in acetonitrile. 2-Bromopropane (1.2 equivalents) is added, and the mixture is refluxed for 12-18 hours. The inorganic salts are filtered off, and the solvent is evaporated.

  • Acylation: The crude N-isopropyl-4-aminobutanoate is dissolved in dichloromethane with triethylamine (1.5 equivalents). Methyl malonyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The mixture is washed with water and brine, and the organic layer is dried and concentrated.

  • Dieckmann Condensation: The resulting diester is dissolved in dry toluene. Sodium hydride (1.2 equivalents) is added portion-wise at 0 °C. The mixture is then heated to 80-100 °C for 4-6 hours. After cooling, the reaction is quenched with a dilute acid and extracted with ethyl acetate. The product is purified by column chromatography.

Route 3: Paal-Knorr Pyrrole Synthesis followed by Reduction and Oxidation

This multi-step approach involves the initial construction of a pyrrole ring.

Experimental Protocol
  • Paal-Knorr Synthesis: 2,5-Dimethoxytetrahydrofuran (1 equivalent) is heated with isopropylamine (1.1 equivalents) in an acidic medium (e.g., acetic acid) to form N-isopropylpyrrole.

  • Reduction: The N-isopropylpyrrole is dissolved in ethanol, and a catalyst such as Raney Nickel or Platinum on carbon is added. The mixture is hydrogenated under pressure until the pyrrole ring is saturated.

  • Oxidation: The resulting N-isopropylpyrrolidine is selectively oxidized at the 2-position. This can be a challenging step and may require specific oxidizing agents like Ruthenium tetroxide.

  • Carboxylation and Esterification: Introduction of the carboxylate group at the 4-position is a complex step that may involve metallation followed by quenching with carbon dioxide, and subsequent esterification. The regioselectivity of this step is a major challenge.

Cost-Benefit Analysis Workflow

CostBenefitAnalysis cluster_routes Synthetic Route Evaluation cluster_criteria Evaluation Criteria cluster_decision Decision Outcome Route1 Route 1: Michael Addition/ Lactamization Cost Starting Material Cost Route1->Cost Yield Overall Yield Route1->Yield Steps Number of Steps Route1->Steps Scalability Scalability Route1->Scalability Safety Safety & Environment Route1->Safety Route2 Route 2: Dieckmann Condensation Route2->Cost Route2->Yield Route2->Steps Route2->Scalability Route2->Safety Route3 Route 3: Paal-Knorr Synthesis Route3->Cost Route3->Yield Route3->Steps Route3->Scalability Route3->Safety Conclusion Optimal Synthetic Route Cost->Conclusion Yield->Conclusion Steps->Conclusion Scalability->Conclusion Safety->Conclusion

Caption: Logical workflow for the cost-benefit analysis of synthetic routes.

Signaling Pathway of Synthetic Route Selection

RouteSelection cluster_evaluation Feasibility Assessment cluster_decision Route Selection start Initiate Synthesis Planning cost_analysis Cost Analysis start->cost_analysis yield_analysis Yield & Purity Assessment start->yield_analysis process_analysis Process Complexity & Scalability start->process_analysis safety_analysis Safety & Environmental Impact start->safety_analysis decision Select Optimal Route cost_analysis->decision yield_analysis->decision process_analysis->decision safety_analysis->decision end Proceed with Selected Synthesis decision->end

Caption: Decision-making pathway for selecting the optimal synthetic route.

comparing the reactivity of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate with other pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate, a substituted pyrrolidine derivative, with other related pyrrolidine structures. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, making a thorough understanding of its reactivity crucial for the design and synthesis of new chemical entities. This document outlines the anticipated reactivity of the target molecule in key chemical transformations and provides detailed experimental protocols for representative reactions based on analogous systems.

Introduction to Pyrrolidine Reactivity

The reactivity of the pyrrolidine ring is significantly influenced by the nature and position of its substituents. In the case of this compound, the key structural features influencing its chemical behavior are:

  • The Lactam Functionality: The cyclic amide (lactam) imparts significant chemical properties, including the acidity of the α-protons and the susceptibility of the carbonyl group to nucleophilic attack.

  • The N-Isopropyl Group: This bulky alkyl substituent on the nitrogen atom introduces steric hindrance, which can modulate the accessibility of the lactam carbonyl and the facial selectivity of reactions at adjacent positions.

  • The C4-Methoxycarbonyl Group: This electron-withdrawing ester group at the 4-position influences the acidity of the C3 and C5 protons and can participate in various transformations.

This guide will explore how these features collectively determine the reactivity of this compound in comparison to other N-substituted and C4-substituted pyrrolidinones in reactions such as enolate formation and alkylation, hydrolysis, and reduction.

Comparative Reactivity Analysis

Enolate Formation and Alkylation

The protons on the carbons alpha to the lactam carbonyl (C3 and C5) and the ester carbonyl (C3) are acidic and can be removed by a strong base to form an enolate. The regioselectivity of deprotonation and subsequent alkylation is influenced by both steric and electronic factors.

Factors Influencing Enolate Formation and Alkylation:

Factors Influencing Enolate Formation and Alkylation of Substituted Pyrrolidinones Reactivity Enolate Formation & Alkylation Steric Steric Hindrance Reactivity->Steric Electronic Electronic Effects Reactivity->Electronic Base Base Strength & Size Reactivity->Base Regioselectivity Regioselectivity (C3 vs. C5) Steric->Regioselectivity Stereoselectivity Stereoselectivity (cis vs. trans) Steric->Stereoselectivity Electronic->Regioselectivity Electronic->Stereoselectivity Base->Regioselectivity

Caption: Logical relationship of factors affecting enolate reactions.

Comparison of Reactivity:

CompoundN-SubstituentC4-SubstituentExpected Reactivity in AlkylationRationale
This compound Isopropyl -COOCH₃ Moderate The bulky N-isopropyl group may sterically hinder the approach of the base and electrophile. The electron-withdrawing ester group increases the acidity of the C3 proton, favoring enolate formation at this position.
Methyl 1-Methyl-2-oxopyrrolidine-4-carboxylateMethyl-COOCH₃HighLess steric hindrance from the N-methyl group compared to the N-isopropyl group allows for easier access to the alpha-protons.
1-Isopropyl-2-pyrrolidinoneIsopropylHLowLacks the activating effect of the C4-ester group, making the alpha-protons less acidic.
Methyl 1-Acetyl-2-oxopyrrolidine-4-carboxylateAcetyl-COOCH₃HighThe N-acetyl group is electron-withdrawing, which can increase the acidity of the C5 proton. However, it is also prone to nucleophilic attack.

Experimental Protocol: Alkylation of a Pyroglutamate Ester (Analogous System)

This protocol is adapted from studies on the alkylation of pyroglutamate ester urethanes and serves as a representative procedure.[1]

  • Enolate Formation: To a solution of the N-protected pyroglutamate ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis

The ester and lactam functionalities in this compound are susceptible to hydrolysis under acidic or basic conditions. The relative rates of hydrolysis will depend on the reaction conditions and the steric and electronic environment of each carbonyl group.

Comparison of Hydrolysis Rates:

CompoundFunctional GroupExpected Relative Rate of Basic HydrolysisRationale
This compound Ester Faster The ester carbonyl is generally more electrophilic and less sterically hindered than the lactam carbonyl.
This compound Lactam Slower The lone pair of the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. The N-isopropyl group adds steric bulk.
Methyl 1-Methyl-2-oxopyrrolidine-4-carboxylateEsterFasterSimilar to the target compound, the ester is expected to hydrolyze faster than the lactam.
N-MethylpyrrolidoneLactamSlowerThe rate of hydrolysis is influenced by the stability of the lactam ring and the nature of the N-substituent. Studies have shown that N-methylpyrrolidone hydrolysis is accelerated by alkali and temperature.[2]

Experimental Protocol: Base-Catalyzed Hydrolysis of an Ester (General Procedure)

  • Reaction Setup: Dissolve the ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), to the ester solution.

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an aqueous acid solution (e.g., 1 M HCl).

  • Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Reduction

The carbonyl groups of the lactam and the ester can be reduced using various reducing agents. The choice of reagent will determine the selectivity and the nature of the reduction product.

Workflow for Selective Reduction:

Selective Reduction of this compound Start This compound NaBH4 NaBH4 (Mild) Start->NaBH4 LiAlH4 LiAlH4 (Strong) Start->LiAlH4 Product1 Selective Ester Reduction (Diol) NaBH4->Product1 Product2 Full Reduction (Amino diol) LiAlH4->Product2

References

The Evolving Landscape of Cognitive Enhancement: A Comparative Analysis of Pyrrolidone Derivatives and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective cognitive enhancers continues to be a significant area of focus. Among the various chemical scaffolds explored, pyrrolidone derivatives have historically played a pioneering role. This guide provides a comparative overview of the performance of key pyrrolidone-based nootropics against other prominent cognitive-enhancing agents, supported by available experimental data and methodologies.

The pyrrolidone ring is a versatile five-membered nitrogen-containing heterocycle that has become a cornerstone in medicinal chemistry due to its unique structural and physicochemical properties.[1] This scaffold's three-dimensional nature and capacity for stereochemical diversity have led to the development of a wide array of biologically active compounds.[1] The pyrrolidone family of chemicals has been a subject of research for over three decades, with initial interest in their nootropic (cognitive-enhancing) effects, which later expanded to neuroprotection and anticonvulsant activities.[2]

Pyrrolidone-Based Nootropics: The Racetam Family

The most well-known class of pyrrolidone-based cognitive enhancers is the "racetam" family. These compounds are structurally related and are believed to exert their effects through various mechanisms, although the precise pathways are still under investigation.[2]

Piracetam , the first compound in this class, is a cyclic derivative of the neurotransmitter GABA.[3] While its exact mechanism is not fully understood, it is thought to enhance the function of acetylcholine via muscarinic receptors and may increase cell membrane permeability.[3] Clinical applications have included the treatment of post-traumatic cognitive dysfunction and developmental dyslexia in children.[3] Structural analogues of piracetam include Oxiracetam, Pramiracetam, Etiracetam, Nefiracetam, and Aniracetam, all of which exhibit similar nootropic activities with varying potencies.[3]

Comparative Performance of Cognitive Enhancers

The following table summarizes the comparative efficacy of selected pyrrolidone derivatives and their alternatives based on preclinical and clinical findings.

Compound/AlternativeClassKey FindingsReported Efficacy (Metric)Reference
Piracetam Pyrrolidone DerivativeImproves cognitive behavior and short-term memory.Effective dose for acute treatment: 4–8 g per day (infusion).[3][3]
PP-20/DPJ (1-(2-naphthyloxymethylcarbonyl) pyrrolidine) Pyrrolidone DerivativeImproved cognitive behavior, short-term memory, and AChE activity in an aluminum-induced neurotoxicity model.At 5 mg/kg, appeared to be equally effective as Piracetam at the same dose.[4][4]
Aniracetam Pyrrolidone DerivativeMay improve brain function by increasing neuronal plasticity.In silico predictions suggest potential for blood-brain barrier penetration.[5][5]
Oxiracetam Pyrrolidone DerivativeMay enhance cognitive functions.In silico predictions suggest potential for blood-brain barrier penetration.[5][5]
Modafinil EugeroicImproves cognition in specific domains such as pattern recognition memory and digit span recall.Widely used for cognitive enhancement, particularly for wakefulness.[6][6]
Ginkgo Biloba Herbal ExtractMay improve cognitive function, particularly in elderly individuals.Standardized extracts are commonly used.[7]
Nicergoline Ergot DerivativeInduces vasodilation and increases cerebral blood flow, showing positive effects on cognitive function in vascular dementia.Demonstrated efficacy in patients with vascular dementia.[3][3]
Pyritinol Vitamin B6 DerivativeIn animal models, increased cortical acetylcholine concentration and release.Supports recovery from age-related brain deficits in rats.[3][3]

Experimental Methodologies and Workflows

The evaluation of cognitive enhancers involves a range of preclinical and clinical experimental protocols. A typical workflow for assessing the efficacy of a novel nootropic agent is outlined below.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials In_vitro_Screening In vitro Screening (Receptor Binding Assays) Animal_Models Animal Models of Cognitive Impairment (e.g., Scopolamine-induced amnesia) In_vitro_Screening->Animal_Models Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Passive Avoidance Test) Animal_Models->Behavioral_Tests Phase_I Phase I (Safety & Dosage) Behavioral_Tests->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Side Effects) Phase_II->Phase_III Data_Analysis Data Analysis & Interpretation Phase_III->Data_Analysis Compound_Synthesis Compound Synthesis Compound_Synthesis->In_vitro_Screening

Caption: Generalized workflow for the development and evaluation of nootropic drugs.

Key Experimental Protocols:

A crucial aspect of comparing cognitive enhancers is understanding the experimental protocols used to generate the data.

In Vivo Assessment of Cognitive Enhancement:

  • Animal Models: To induce a neurotoxic state and assess the protective or restorative effects of nootropic agents, models such as aluminum-induced neurotoxicity are employed.[4] This involves long-term exposure to substances like aluminum chloride to impair learning and memory.[4]

  • Behavioral Tests:

    • Active Avoidance Test: This test assesses learning and memory by training an animal to avoid an aversive stimulus (e.g., a mild foot shock) by moving to another compartment of a shuttle box upon a conditioned stimulus (e.g., a light or sound). A decrease in the number of trials required to learn the avoidance response indicates improved cognitive function.[4]

    • Passive Avoidance Test: This test measures memory retention by assessing an animal's ability to remember an aversive stimulus associated with a specific environment. Longer latency to enter the aversive compartment indicates better memory.[4]

  • Biochemical Assays:

    • Acetylcholinesterase (AChE) Activity: AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Measuring AChE activity in brain homogenates can provide insights into the cholinergic mechanism of a drug.[4]

Signaling Pathways in Cognitive Function

The cholinergic system plays a vital role in cognitive processes such as learning and memory. Nootropic agents often modulate this pathway.

Cholinergic_Pathway ACh Acetylcholine (ACh) Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Activates Cellular_Response Cellular Response (e.g., Increased Membrane Permeability) Muscarinic_R->Cellular_Response NMDA_R NMDA Receptor NMDA_R->Cellular_Response Cognitive_Function Enhanced Cognitive Function Cellular_Response->Cognitive_Function Piracetam Piracetam Piracetam->ACh Enhances function Piracetam->NMDA_R Affects

Caption: Simplified representation of Piracetam's potential influence on cholinergic and glutamatergic pathways.

Conclusion

Pyrrolidone derivatives, particularly the racetam family, have been instrumental in the development of cognitive enhancers. While newer alternatives with different mechanisms of action have emerged, the foundational research on these compounds continues to inform the design of novel nootropics. The comparative data highlights the ongoing need for standardized experimental protocols to enable direct and robust comparisons between different classes of cognitive enhancers. Future research will likely focus on elucidating the precise molecular targets of these compounds to develop more potent and selective agents for the treatment of cognitive disorders.

References

Safety Operating Guide

Navigating the Disposal of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Classification

The first crucial step in any chemical disposal procedure is a thorough hazard assessment. Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a complex organic molecule. Based on analogous compounds, we can anticipate the following potential hazards:

  • Irritation: Similar to other pyrrolidine derivatives, this compound may cause skin and eye irritation.[1][2]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if ingested or inhaled.[2]

  • Environmental Impact: Organic compounds, if not disposed of correctly, can pose a risk to aquatic life and the environment.[3][4]

Given these potential hazards, this compound waste should be classified as hazardous chemical waste .[1][5][6]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes.[7]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.If generating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary. Always consult your institution's safety officer.

Safety First: Always handle chemical waste within a well-ventilated laboratory or under a chemical fume hood to minimize the risk of inhalation.[6]

III. Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][8]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Container: Obtain a clearly labeled, leak-proof container designated for "Halogenated Organic Waste" or "Non-Halogenated Organic Waste," depending on the solvents used with the compound. Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).[6][8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5][6] Avoid using abbreviations or chemical formulas. Note the date when the first waste is added.

  • Incompatibility Check: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2] A violent reaction could occur.

  • Container Management: Keep the waste container securely closed when not in use.[8] Do not overfill the container; leave at least 10% headspace to allow for expansion.

IV. Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste assess_hazards 1. Hazard Assessment: Review available data and structural analogues. start->assess_hazards classify_waste 2. Classify as Hazardous Chemical Waste assess_hazards->classify_waste ppe 3. Don Appropriate PPE: Gloves, Eye Protection, Lab Coat classify_waste->ppe segregate 4. Segregate Waste: Designate a compatible, labeled container. ppe->segregate incompatible Avoid mixing with: - Strong Acids - Strong Bases - Oxidizing Agents segregate->incompatible storage 5. Store in Satellite Accumulation Area (SAA) segregate->storage disposal_request 6. Arrange for Professional Disposal: Contact Environmental Health & Safety (EHS) storage->disposal_request documentation 7. Complete Waste Manifest disposal_request->documentation end End: Waste Collected by Licensed Professional documentation->end

Caption: Disposal workflow for this compound.

V. On-Site Management and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[5][8]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Regular Inspections: Periodically inspect the waste container for any signs of degradation, leaks, or spills.

VI. Final Disposal Procedures

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service.[1][3][9]

Step-by-Step Final Disposal:

  • Contact EHS: When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. Accurate documentation is crucial for regulatory compliance.[9]

  • Professional Removal: The licensed waste disposal vendor will collect the waste for final disposal, which will likely involve high-temperature incineration at a permitted facility.[3]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][10] This can lead to environmental contamination and is a violation of regulatory standards.

VII. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and eliminate any ignition sources.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[1][4]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established protocols.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

Personal protective equipment for handling Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate. The following procedures are based on best practices for handling structurally similar compounds, such as substituted pyrrolidines and carboxylate esters, in a laboratory setting. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

To ensure the safety of all personnel and minimize exposure to this compound, the following personal protective equipment is mandatory.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2]
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1][2]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2]
Feet Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation :

    • Ensure that a calibrated and certified chemical fume hood is used for all manipulations of the compound.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Keep the work area clean and uncluttered.

  • Handling :

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[3]

  • Post-Handling :

    • Carefully remove and dispose of contaminated PPE as hazardous waste.[1]

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[2]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance. All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection :

    • Do not dispose of this compound down the sink or in regular trash.[1]

    • Collect all waste, including contaminated PPE, in a dedicated, properly labeled, and sealed container. The container must be chemically compatible with organic esters.[1]

    • Label the waste container clearly as "Hazardous Waste" and list the full chemical name: "this compound". If mixed with other compatible waste, list all components and their approximate percentages.[1]

  • Disposal Method :

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Disposal of Empty Containers :

    • Empty containers that previously held the compound should be handled with care as they may contain residual vapors.[4]

    • Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[1]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment (Eyewash, Shower) prep_hood->prep_safety handle_transfer Careful Transfer of Chemical prep_safety->handle_transfer handle_avoid Avoid Contact and Inhalation handle_transfer->handle_avoid handle_close Keep Container Closed handle_avoid->handle_close post_ppe Doff and Dispose of Contaminated PPE handle_close->post_ppe post_wash Wash Hands and Exposed Skin post_ppe->post_wash post_decon Decontaminate Work Area post_wash->post_decon disp_collect Collect Waste in Labeled Container post_decon->disp_collect disp_method Dispose via Chemical Incineration disp_collect->disp_method disp_container Triple Rinse Empty Containers disp_method->disp_container

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.